Technical Documentation Center

3-(3,4-Difluorophenoxy)azetidine hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-(3,4-Difluorophenoxy)azetidine hydrochloride
  • CAS: 1236862-32-0

Core Science & Biosynthesis

Foundational

Technical Monograph: 3-(3,4-Difluorophenoxy)azetidine Hydrochloride

A Privileged Scaffold for Lead Optimization in Medicinal Chemistry Executive Summary 3-(3,4-Difluorophenoxy)azetidine hydrochloride (CAS: 954220-76-9) is a high-value heterocyclic building block used extensively in moder...

Author: BenchChem Technical Support Team. Date: February 2026

A Privileged Scaffold for Lead Optimization in Medicinal Chemistry

Executive Summary

3-(3,4-Difluorophenoxy)azetidine hydrochloride (CAS: 954220-76-9) is a high-value heterocyclic building block used extensively in modern drug discovery.[1][2] As a secondary amine salt, it serves as a critical intermediate for introducing the 3,4-difluorophenoxy moiety —a proven bioisostere for phenyl and heteroaryl groups—onto a conformationally restricted azetidine core.

This guide details the physicochemical rationale for its use, validated synthetic protocols, and quality control parameters required for high-integrity research.

Chemical Identity & Physicochemical Profile[1][3][4][5][6][7][8]

This compound represents a strategic merger of two distinct pharmacophores: the metabolically robust 3,4-difluorophenyl group and the lipophilicity-lowering azetidine ring.

Nomenclature & Identifiers
ParameterDetail
IUPAC Name 3-(3,4-Difluorophenoxy)azetidine hydrochloride
CAS Number 954220-76-9
Molecular Formula

(Salt) /

(Free Base)
Molecular Weight 221.63 g/mol (HCl Salt)
SMILES Cl.FC1=CC(OC2CNC2)=CC=C1F
Calculated Physicochemical Properties (Free Base)

Data generated via consensus prediction algorithms (ChemAxon/ACD).

PropertyValueSignificance in Drug Design
cLogP ~1.6Significantly lower than piperidine/pyrrolidine analogs, improving solubility.
TPSA ~21 ŲFavorable for CNS penetration and oral bioavailability.
pKa (Conj. Acid) ~9.2Predominantly ionized at physiological pH; ideal for cation-pi interactions.
Fsp³ Fraction 0.33Increases molecular complexity, often correlating with clinical success.
Synthetic Methodologies

The synthesis of aryloxyazetidines requires careful control of stoichiometry to prevent polymerization of the strained azetidine ring. Two primary routes are established: Nucleophilic Displacement (


)  for scale-up and Mitsunobu Coupling  for rapid discovery.
DOT Diagram: Process Chemistry Workflow

The following diagram illustrates the preferred scale-up route (Route A) involving mesylate displacement.

SynthesisWorkflow Start N-Boc-3-hydroxyazetidine Reagent1 MsCl / Et3N (Mesylation) Start->Reagent1 Inter1 N-Boc-3-mesyloxyazetidine Reagent1->Inter1 Phenol 3,4-Difluorophenol Cs2CO3 / DMF Inter1->Phenol Inter2 N-Boc-3-(3,4-difluorophenoxy)azetidine Phenol->Inter2 SN2 Displacement 80°C, 12h Deprotect 4M HCl / Dioxane Inter2->Deprotect Product Target HCl Salt (Crystalline Solid) Deprotect->Product Precipitation

Caption: Step-wise synthesis via mesylate activation and nucleophilic aromatic substitution.

Detailed Protocol: Route A (Nucleophilic Displacement)

Recommended for gram-scale synthesis due to easier purification.

  • Activation: Dissolve N-Boc-3-hydroxyazetidine (1.0 eq) in DCM at 0°C. Add triethylamine (1.5 eq) followed by methanesulfonyl chloride (MsCl, 1.2 eq). Stir for 2 hours. Wash with brine, dry, and concentrate to yield the mesylate intermediate.

  • Displacement: Dissolve the mesylate (1.0 eq) and 3,4-difluorophenol (1.1 eq) in dry DMF. Add cesium carbonate (

    
    , 2.0 eq). Heat to 80°C for 12–16 hours.
    
    • Note:

      
       is superior to 
      
      
      
      here due to the "cesium effect," which enhances solubility and nucleophilicity in polar aprotic solvents.
  • Workup: Dilute with EtOAc, wash extensively with water (to remove DMF) and 1N NaOH (to remove excess phenol). Purify via silica flash chromatography (Hexane/EtOAc).

  • Salt Formation: Dissolve the N-Boc intermediate in minimal 1,4-dioxane. Add 4M HCl in dioxane (5 eq) at 0°C. Stir at RT until precipitation is complete. Filter the white solid and wash with diethyl ether.

Medicinal Chemistry Applications
The "Fluorine Scan" Rationale

The 3,4-difluoro substitution pattern is not arbitrary. It serves specific mechanistic functions in ligand design:

  • Metabolic Blocking: The C3 and C4 positions of phenyl rings are primary sites for Cytochrome P450-mediated oxidative metabolism. Fluorine substitution blocks this oxidation, extending the compound's half-life (

    
    ).
    
  • Electronic Modulation: The electron-withdrawing nature of the fluorines reduces the electron density of the ether oxygen, potentially altering H-bond acceptor capability and reducing liability for glucuronidation.

Azetidine as a Bioisostere

Replacing a piperidine or pyrrolidine ring with an azetidine (Ring Contraction) typically results in:

  • Lower Lipophilicity (LogD): Improves solubility and reduces non-specific binding.

  • Vector Reorientation: The azetidine ring has a unique "pucker" angle (~30°), directing substituents into vectors distinct from 5- or 6-membered rings, which can access novel binding pockets.

DOT Diagram: SAR Logic

SAR_Logic cluster_0 Pharmacokinetic Benefits cluster_1 Structural Benefits Central 3-(3,4-Difluorophenoxy)azetidine Node1 Reduced Lipophilicity (vs. Piperidine) Central->Node1 Node2 Metabolic Stability (Blocked Para-oxidation) Central->Node2 Node3 Rigidification (Lower Entropy Cost) Central->Node3 Node4 Novel Vector (Access to IP Space) Central->Node4

Caption: Structure-Activity Relationship (SAR) benefits of the scaffold.

Characterization & Quality Control

To ensure data integrity in biological assays, the compound must meet strict purity criteria (>95%).

1H NMR Signature (DMSO-d6, 400 MHz)
  • Azetidine Protons: Two distinct multiplets typically appearing between

    
     3.9 and 4.5 ppm. The protons cis and trans to the phenoxy group will split differently.
    
  • Methine Proton: A multiplet around

    
     5.0–5.2 ppm (proton at the 3-position attached to oxygen).
    
  • Aromatic Protons: A complex multiplet region between

    
     7.0 and 7.5 ppm, integrating to 3 protons.
    
  • Amine Protons: A broad singlet (exchangeable) around

    
     9.0–9.5 ppm corresponding to the 
    
    
    
    salt.
19F NMR
  • Expect two distinct signals (if the fluorines are chemically non-equivalent due to ring conformation) or a complex overlapping multiplet around -135 to -145 ppm.

Storage & Stability
  • Hygroscopicity: Azetidine salts can be hygroscopic. Store in a desiccator at -20°C.

  • Stability: Stable in solid form for >2 years. Avoid prolonged exposure to basic aqueous solutions to prevent free-base degradation or polymerization.

Safety & Handling
  • GHS Classification: Irritant (Skin Irrit. 2, Eye Irrit.[3][4] 2A, STOT SE 3).

  • Handling: Use a fume hood. The free base is volatile and may have a fishy amine odor; the HCl salt is an odorless solid but can be a respiratory irritant as dust.

  • First Aid: In case of eye contact, rinse immediately with plenty of water for 15 minutes.[3]

References
  • Matrix Scientific. (n.d.). Product Data Sheet: 3-(3,4-Difluorophenoxy)azetidine hydrochloride (CAS 954220-76-9).[5] Retrieved from

  • Duncton, M. A. (2021). Azetidines: New Horizons in Drug Discovery. Comprehensive Medicinal Chemistry III.[6] (Contextual grounding for azetidine utility).

  • Wuitschik, G., et al. (2010). Oxetanes as promising modules in drug discovery. Angewandte Chemie International Edition, 49(48), 8993-8995. (Foundational reference for 4-membered ring physicochemical properties).
  • Sigma-Aldrich. (n.d.). Safety Data Sheet: 3,3-Difluoroazetidine hydrochloride. (Used as a proxy for general azetidine salt safety handling). Retrieved from

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Pharmacophores and Metabolic Soft Spots. Journal of Medicinal Chemistry, 61(14), 5822–5880. (Authoritative source on 3,4-difluoro substitution logic).

Sources

Exploratory

An In-Depth Technical Guide to the Mechanism of Action of 3-(3,4-Difluorophenoxy)azetidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Abstract 3-(3,4-Difluorophenoxy)azetidine hydrochloride is a member of the azetidine class of compounds, which are recognized for their diverse pharmacologi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(3,4-Difluorophenoxy)azetidine hydrochloride is a member of the azetidine class of compounds, which are recognized for their diverse pharmacological activities.[1][2] While specific quantitative binding and functional data for this particular molecule are not extensively available in the public domain, its structural characteristics strongly suggest a mechanism of action centered on the inhibition of monoamine transporters. This guide will provide a detailed exploration of this proposed mechanism, drawing upon the well-established pharmacology of structurally related 3-phenoxyazetidine and 3-aminoazetidine analogs. We will delve into the molecular interactions with the serotonin, norepinephrine, and dopamine transporters, the consequent downstream signaling effects, and the state-of-the-art experimental protocols for characterizing such compounds.

Introduction: The Azetidine Scaffold in Neuroscience Drug Discovery

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry due to its unique conformational properties and its ability to serve as a versatile pharmacophore.[1][2] Its incorporation into drug candidates can impart favorable pharmacokinetic and pharmacodynamic properties. In the context of neuroscience, azetidine derivatives have been extensively investigated as modulators of neurotransmitter systems, with a significant focus on their interaction with monoamine transporters.[1][2]

Core Mechanism of Action: Inhibition of Monoamine Reuptake

The primary proposed mechanism of action for 3-(3,4-Difluorophenoxy)azetidine hydrochloride is the inhibition of monoamine reuptake by targeting the serotonin transporter (SERT), the norepinephrine transporter (NET), and the dopamine transporter (DAT). These transporters are transmembrane proteins responsible for the reuptake of their respective neurotransmitters from the synaptic cleft into the presynaptic neuron, thereby regulating the duration and magnitude of neurotransmission.

By binding to these transporters, 3-(3,4-Difluorophenoxy)azetidine hydrochloride is expected to block this reuptake process, leading to an increased concentration of serotonin, norepinephrine, and dopamine in the synapse. This enhancement of monoaminergic neurotransmission is the basis for the therapeutic effects of many antidepressant and psychoactive medications.

Visualizing the Core Mechanism

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Vesicle Vesicle Neurotransmitter Vesicle->Neurotransmitter Release MAO MAO Transporter Monoamine Transporter (SERT, NET, DAT) Transporter->MAO Degradation Neurotransmitter->Transporter Reuptake Receptor Postsynaptic Receptor Neurotransmitter->Receptor Binding & Signaling Drug Drug->Transporter Inhibition

Caption: Inhibition of Monoamine Reuptake.

Molecular Interactions and Structure-Activity Relationships (SAR)

The binding of 3-phenoxyazetidine derivatives to monoamine transporters is a complex interplay of various molecular forces. While a crystal structure of 3-(3,4-Difluorophenoxy)azetidine hydrochloride bound to any of the monoamine transporters is not available, insights can be drawn from studies on related analogs.

The azetidine nitrogen is expected to be protonated at physiological pH, forming a crucial ionic interaction with a conserved aspartate residue in the binding pocket of the transporters. The phenoxy group likely engages in hydrophobic and aromatic interactions with key amino acid residues. The difluoro substitution on the phenyl ring can significantly influence binding affinity and selectivity by altering the electronic properties and conformational preferences of the molecule.

Structure-activity relationship studies on related 3-aminoazetidine series have demonstrated that substitutions on the phenyl ring play a critical role in determining the potency and selectivity for SERT, NET, and DAT.[3] For instance, the nature and position of halogen substituents can fine-tune the interaction with the transporter binding sites.[3]

Downstream Signaling Consequences

The inhibition of monoamine reuptake initiates a cascade of downstream signaling events. The increased availability of serotonin, norepinephrine, and dopamine in the synaptic cleft leads to enhanced activation of their respective postsynaptic receptors.

  • Serotonergic System (SERT Inhibition): Increased synaptic serotonin activates a variety of 5-HT receptors, modulating mood, anxiety, and cognition.

  • Noradrenergic System (NET Inhibition): Elevated norepinephrine levels activate adrenergic receptors, influencing attention, arousal, and mood.

  • Dopaminergic System (DAT Inhibition): Increased dopamine in specific brain regions, such as the prefrontal cortex, can enhance executive functions and motivation.

The balance of activity at these three transporters determines the overall pharmacological profile of the compound, whether it acts as a selective inhibitor for one transporter or as a broader-spectrum triple reuptake inhibitor (TRI).

Visualizing the Downstream Signaling Cascade

Drug 3-(3,4-Difluorophenoxy) azetidine HCl SERT SERT Inhibition Drug->SERT NET NET Inhibition Drug->NET DAT DAT Inhibition Drug->DAT Serotonin ↑ Synaptic Serotonin SERT->Serotonin Norepinephrine ↑ Synaptic Norepinephrine NET->Norepinephrine Dopamine ↑ Synaptic Dopamine DAT->Dopamine 5HT_Receptors 5-HT Receptor Activation Serotonin->5HT_Receptors Adrenergic_Receptors Adrenergic Receptor Activation Norepinephrine->Adrenergic_Receptors Dopamine_Receptors Dopamine Receptor Activation Dopamine->Dopamine_Receptors Cellular_Response Modulation of Neuronal Activity (Mood, Cognition, Arousal) 5HT_Receptors->Cellular_Response Adrenergic_Receptors->Cellular_Response Dopamine_Receptors->Cellular_Response

Caption: Downstream Signaling Effects.

Experimental Protocols for Mechanistic Elucidation

To definitively characterize the mechanism of action of 3-(3,4-Difluorophenoxy)azetidine hydrochloride, a series of in vitro and ex vivo experiments are essential. The following are standard protocols employed in the field of monoamine transporter research.

Radioligand Binding Assays

These assays are the gold standard for determining the binding affinity (Ki) of a compound for a specific transporter.

Objective: To quantify the affinity of 3-(3,4-Difluorophenoxy)azetidine hydrochloride for SERT, NET, and DAT.

Principle: This is a competitive binding assay where the test compound competes with a radiolabeled ligand (e.g., [³H]-citalopram for SERT, [³H]-nisoxetine for NET, [³H]-WIN 35,428 for DAT) for binding to membranes prepared from cells expressing the transporter of interest.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Culture cells stably expressing the human serotonin, norepinephrine, or dopamine transporter.

    • Harvest the cells and homogenize them in a suitable buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend it in an appropriate assay buffer.

    • Determine the protein concentration of the membrane preparation.

  • Assay Setup:

    • In a 96-well plate, add a fixed concentration of the appropriate radioligand to each well.

    • Add increasing concentrations of 3-(3,4-Difluorophenoxy)azetidine hydrochloride (the competitor).

    • Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a known saturating ligand).

    • Add the prepared cell membranes to each well to initiate the binding reaction.

  • Incubation and Termination:

    • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow the binding to reach equilibrium.

    • Terminate the reaction by rapid filtration through a glass fiber filter mat, which traps the membranes bound to the radioligand.

    • Quickly wash the filters with ice-cold buffer to remove unbound radioligand.

  • Detection and Data Analysis:

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding) from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation.

Synaptosomal Uptake Assays

These functional assays measure the ability of a compound to inhibit the uptake of neurotransmitters into isolated nerve terminals (synaptosomes).

Objective: To determine the functional potency (IC50) of 3-(3,4-Difluorophenoxy)azetidine hydrochloride in inhibiting the reuptake of serotonin, norepinephrine, and dopamine.

Principle: Synaptosomes are prepared from specific brain regions rich in the transporter of interest. The ability of the test compound to block the uptake of a radiolabeled neurotransmitter (e.g., [³H]-serotonin, [³H]-norepinephrine, or [³H]-dopamine) into the synaptosomes is measured.

Step-by-Step Methodology:

  • Synaptosome Preparation:

    • Dissect the appropriate brain region from a rodent (e.g., striatum for DAT, hippocampus or cortex for SERT and NET).

    • Homogenize the tissue in a sucrose buffer.

    • Perform differential centrifugation to isolate the synaptosomal fraction.

    • Resuspend the synaptosomal pellet in a physiological buffer.

  • Uptake Assay:

    • Pre-incubate aliquots of the synaptosomal preparation with increasing concentrations of 3-(3,4-Difluorophenoxy)azetidine hydrochloride or vehicle.

    • Initiate the uptake by adding a fixed concentration of the respective radiolabeled neurotransmitter.

    • Allow the uptake to proceed for a short period at 37°C.

    • Terminate the uptake by rapid filtration and washing with ice-cold buffer.

  • Detection and Data Analysis:

    • Measure the radioactivity accumulated within the synaptosomes using a scintillation counter.

    • Calculate the percentage of uptake inhibition at each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value.

Experimental Workflow Diagram

cluster_0 Radioligand Binding Assay cluster_1 Synaptosomal Uptake Assay Membrane_Prep Membrane Preparation Binding_Assay Competitive Binding Membrane_Prep->Binding_Assay Filtration Filtration & Washing Binding_Assay->Filtration Detection_Binding Scintillation Counting Filtration->Detection_Binding Analysis_Binding IC50 & Ki Determination Detection_Binding->Analysis_Binding Synaptosome_Prep Synaptosome Preparation Uptake_Assay Neurotransmitter Uptake Synaptosome_Prep->Uptake_Assay Filtration_Uptake Filtration & Washing Uptake_Assay->Filtration_Uptake Detection_Uptake Scintillation Counting Filtration_Uptake->Detection_Uptake Analysis_Uptake IC50 Determination Detection_Uptake->Analysis_Uptake

Caption: Key Experimental Workflows.

Quantitative Data Summary (Hypothetical)

As specific data for 3-(3,4-Difluorophenoxy)azetidine hydrochloride is not publicly available, the following table provides a template for how the results from the aforementioned assays would be presented. The values are hypothetical and for illustrative purposes only.

Target TransporterBinding Affinity (Ki, nM)Functional Potency (IC50, nM)
Serotonin Transporter (SERT) [Insert Value][Insert Value]
Norepinephrine Transporter (NET) [Insert Value][Insert Value]
Dopamine Transporter (DAT) [Insert Value][Insert Value]

Conclusion and Future Directions

3-(3,4-Difluorophenoxy)azetidine hydrochloride is a promising compound within the pharmacologically significant class of azetidine derivatives. Based on its chemical structure and the extensive research on related analogs, its primary mechanism of action is proposed to be the inhibition of monoamine reuptake at SERT, NET, and DAT. This action leads to an increase in synaptic concentrations of serotonin, norepinephrine, and dopamine, thereby modulating neuronal signaling pathways implicated in various central nervous system disorders.

To fully elucidate the precise mechanism and therapeutic potential of this compound, further research is warranted. Specifically, detailed in vitro characterization using radioligand binding and synaptosomal uptake assays is necessary to determine its binding affinity and functional potency at each of the monoamine transporters. Subsequent in vivo studies would then be required to assess its pharmacokinetic profile, brain penetration, and efficacy in relevant animal models. Such investigations will be crucial in defining the therapeutic utility of 3-(3,4-Difluorophenoxy)azetidine hydrochloride.

References

  • Hameed, A., et al. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(9), e2100112. [Link]

  • Zheng, G., et al. (2013). Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake. Bioorganic & Medicinal Chemistry Letters, 23(21), 5936-5939. [Link]

  • Parmar, A., et al. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(9), e2100112. [Link]

  • Google Patents. (2018).
  • Singh, S. K., et al. (2022). Synthesis and biological evaluation of novel azetidine derivatives as dopamine antagonist. ResearchGate. [Link]

  • Taylor & Francis. (n.d.). Azetidine – Knowledge and References. [Link]

  • Yoo, E. J., et al. (2014). Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. ACS Medicinal Chemistry Letters, 5(7), 809-813. [Link]

Sources

Foundational

Spectroscopic Characterization of 3-(3,4-Difluorophenoxy)azetidine Hydrochloride: A Technical Guide

Introduction In the landscape of modern drug discovery and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of regulatory approval and ensures the safety and efficacy of new...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of regulatory approval and ensures the safety and efficacy of new therapeutic agents. Among the arsenal of analytical techniques available, spectroscopic methods remain the gold standard for providing detailed molecular fingerprints. This guide offers an in-depth technical overview of the spectroscopic characterization of 3-(3,4-difluorophenoxy)azetidine hydrochloride, a heterocyclic compound of interest to researchers in medicinal chemistry.

While direct experimental spectra for this specific molecule are not widely published, this document serves as a comprehensive, experience-driven guide to the methodologies and expected spectroscopic data based on established principles and analysis of analogous structures. We will delve into the core techniques of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, explaining not just the "what" but the "why" behind the experimental choices and data interpretation.

Our approach is to treat the characterization process as a self-validating system, where each piece of spectroscopic data corroborates the others, leading to a confident and complete structural assignment.

Molecular Structure and Key Features

A thorough analysis begins with a clear understanding of the molecule's architecture. 3-(3,4-Difluorophenoxy)azetidine hydrochloride is comprised of a four-membered azetidine ring, substituted at the 3-position with a 3,4-difluorophenoxy group. The azetidine nitrogen is protonated, forming a hydrochloride salt.

Caption: Molecular structure of 3-(3,4-Difluorophenoxy)azetidine hydrochloride.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For a hydrochloride salt, the choice of solvent is critical to ensure solubility and minimize proton exchange. Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterium oxide (D₂O) are excellent choices.[1] DMSO-d₆ is often preferred as it allows for the observation of exchangeable protons, such as those on the protonated amine.[2]

¹H NMR Spectroscopy: Mapping the Proton Environment

Experimental Protocol:

  • Dissolve approximately 5-10 mg of 3-(3,4-difluorophenoxy)azetidine hydrochloride in 0.7 mL of DMSO-d₆.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Acquire the spectrum on a 400 MHz or higher field spectrometer.

  • Process the data, including Fourier transformation, phase correction, and baseline correction.

Expected ¹H NMR Spectrum and Interpretation:

The ¹H NMR spectrum will provide a wealth of information regarding the number of distinct proton environments, their electronic surroundings, and their spatial relationships through spin-spin coupling.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~9.5 - 10.5Broad Singlet2HN⁺H₂ The protons on the positively charged nitrogen are expected to be significantly deshielded and will likely appear as a broad signal due to quadrupolar broadening and exchange.
~7.4 - 7.6Multiplet1HAr-H Aromatic proton ortho to the fluorine atoms and the ether linkage.
~7.1 - 7.3Multiplet1HAr-H Aromatic proton meta to the ether linkage and ortho to a fluorine.
~6.9 - 7.1Multiplet1HAr-H Aromatic proton ortho to the ether linkage and meta to the fluorines.
~5.0 - 5.2Multiplet1HO-CH The proton on the carbon bearing the ether linkage is deshielded by the adjacent oxygen atom.
~4.2 - 4.4Multiplet2HN⁺-CH₂ Protons on the carbons adjacent to the protonated nitrogen are deshielded.
~4.0 - 4.2Multiplet2HN⁺-CH₂ Protons on the carbons adjacent to the protonated nitrogen are deshielded.

Causality Behind Predictions: The chemical shifts are predicted based on the strong deshielding effects of the electronegative oxygen and fluorine atoms, as well as the positively charged nitrogen.[3][4] The aromatic region will display complex splitting patterns due to proton-proton and proton-fluorine couplings. The azetidine ring protons are expected to show complex second-order coupling effects due to their constrained geometry.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Experimental Protocol:

  • Use the same sample prepared for ¹H NMR.

  • Acquire a proton-decoupled ¹³C NMR spectrum. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.[5]

  • A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

Expected ¹³C NMR Spectrum and Interpretation:

The ¹³C NMR spectrum will reveal the number of unique carbon environments.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~155 - 160 (d, JCF)C -O (Aromatic)The aromatic carbon directly attached to the oxygen is deshielded. It will likely appear as a doublet due to coupling with the adjacent fluorine.
~148 - 152 (dd, JCF)C -FAromatic carbon bonded to fluorine, showing a large one-bond C-F coupling constant.
~145 - 149 (dd, JCF)C -FThe second aromatic carbon bonded to fluorine.
~118 - 122 (d, JCF)Ar-C HAromatic CH carbon.
~115 - 119 (d, JCF)Ar-C HAromatic CH carbon.
~105 - 110 (d, JCF)Ar-C HAromatic CH carbon.
~70 - 75O-C HThe aliphatic carbon attached to the oxygen is significantly deshielded.
~50 - 55N⁺-C H₂The carbons adjacent to the protonated nitrogen are deshielded.

Trustworthiness through Correlation: The number of signals in both the ¹H and ¹³C NMR spectra should be consistent with the molecular symmetry. 2D NMR experiments like HSQC (Heteronuclear Single Quantum Coherence) would be employed to definitively correlate each proton signal with its directly attached carbon, providing a self-validating dataset.

Part 2: Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns. For a pre-formed salt like a hydrochloride, a soft ionization technique such as Electrospray Ionization (ESI) is ideal as it allows for the analysis of polar and ionic compounds directly from solution.[6][7]

Experimental Protocol:

  • Prepare a dilute solution of the compound in a suitable solvent like methanol or acetonitrile/water.

  • Infuse the solution directly into the ESI source of a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap).

  • Acquire the spectrum in positive ion mode.

  • Perform a tandem MS (MS/MS) experiment by isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to observe fragmentation.[8]

Expected Mass Spectrum and Interpretation:

High-Resolution MS: The primary goal is to determine the accurate mass of the molecular ion. In positive mode ESI, the molecule will be detected as the protonated free base, [M+H]⁺.

  • Molecular Formula: C₉H₉F₂NO

  • Molecular Weight of Free Base: 185.0652

  • Expected [M+H]⁺ (Monoisotopic Mass): 186.0730

A high-resolution instrument would confirm this mass to within a few parts per million (ppm), which provides strong evidence for the elemental composition.

Tandem MS (MS/MS) Fragmentation:

G M [M+H]⁺ m/z = 186.0730 frag1 Loss of Azetidine m/z = 129.0145 (Difluorophenol) M->frag1 Cleavage of C-O bond frag2 Loss of Difluorophenol m/z = 58.0651 (Protonated Azetine) M->frag2 Cleavage of C-O bond

Caption: Predicted major fragmentation pathways for 3-(3,4-Difluorophenoxy)azetidine.

The most probable fragmentation pathway involves the cleavage of the ether C-O bond, which is a common fragmentation route for ethers and phenoxy compounds.[9][10] This would lead to two major fragment ions:

  • m/z 129.0145: Corresponding to the protonated 3,4-difluorophenol fragment.

  • m/z 58.0651: Corresponding to the protonated 3-azetidinyl cation.

The presence of these fragments in the MS/MS spectrum would provide definitive evidence for the connectivity of the two main structural components of the molecule.

Part 3: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule.

Experimental Protocol:

  • Prepare a KBr (potassium bromide) pellet containing a small amount of the solid sample.

  • Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Scan the mid-IR range (4000 - 400 cm⁻¹).

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)Bond VibrationFunctional Group
~3100 - 3000C-H stretchAromatic
~2900 - 2800C-H stretchAliphatic (azetidine ring)
~2700 - 2400N⁺-H stretchSecondary Amine Hydrochloride[11][12]
~1610, ~1510C=C stretchAromatic Ring[13][14]
~1620 - 1560N⁺-H₂ bendSecondary Amine Hydrochloride[12]
~1250 - 1200C-O stretchAryl Ether[15]
~1200 - 1100C-F stretchAryl Fluoride
~1150 - 1050C-N stretchAliphatic Amine

Authoritative Grounding: The presence of a broad absorption in the 2700-2400 cm⁻¹ region is highly characteristic of an amine salt.[11] This, in conjunction with the aromatic C=C stretching bands and the aryl ether C-O stretch, provides a quick and reliable confirmation of the major functional groups present in the molecule.

Conclusion: A Unified Spectroscopic Picture

The structural elucidation of 3-(3,4-difluorophenoxy)azetidine hydrochloride is a puzzle where each spectroscopic technique provides a crucial piece.

  • ¹H and ¹³C NMR would definitively map the carbon-hydrogen framework, confirming the connectivity and substitution patterns of the aromatic and azetidine rings.

  • High-Resolution Mass Spectrometry would confirm the elemental composition, and MS/MS fragmentation would validate the connection between the phenoxy and azetidine moieties.

  • Infrared Spectroscopy would rapidly identify the key functional groups, notably confirming the presence of the aromatic ring, the ether linkage, and, critically, the secondary amine hydrochloride.

Together, these techniques form a self-validating workflow, providing a high degree of confidence in the structure and identity of the target compound, a critical step in the rigorous process of drug development.

References

  • Korfmacher, W. A. (2005). Principles and applications of electrospray ionization-mass spectrometry in the pharmaceutical industry. Drug Discovery Today, 10(20), 1357-1367.
  • Ho, C. S., Lam, C. W. K., Chan, M. H. M., Cheung, R. C. K., Law, L. K., Lit, L. C. W., ... & Tai, H. L. (2003). Electrospray ionisation mass spectrometry: principles and clinical applications. The Clinical Biochemist Reviews, 24(1), 3.
  • Marion, L., & Edwards, O. E. (1947). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Canadian Journal of Research, 25b(1), 1-6.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to spectroscopy. Cengage learning.
  • ResearchGate. (2025). The infrared spectra of secondary amines and their salts. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR chemical shifts of common laboratory solvents as trace impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.
  • Fulmer, G. R., Miller, A. J., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR chemical shifts of trace impurities: industrially preferred solvents used in process and green chemistry. Organometallics, 29(9), 2176-2179.
  • University of California, Los Angeles. IR Spectroscopy Tutorial: Aromatics. [Link]

  • LibreTexts Chemistry. 13.10: Characteristics of ¹³C NMR Spectroscopy. [Link]

  • OpenStax. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition. [Link]

  • University of California, Los Angeles. IR Spectroscopy Tutorial: Aromatics. [Link]

  • Chemguide. mass spectra - fragmentation patterns. [Link]

  • LibreTexts Chemistry. Fragmentation (mass spectrometry). [Link]

  • Specac Ltd. Interpreting Infrared Spectra. [Link]

  • Chemistry Steps. NMR Chemical Shift Values Table. [Link]

  • ResearchGate. Can the salt form of my organic compound be determined using NMR?. [Link]

  • BioChromato. NMR solvent selection - that also allows sample recovery. [Link]

  • LibreTexts Chemistry. 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • LibreTexts Chemistry. 13.10: Characteristics of ¹³C NMR Spectroscopy. [Link]

  • LibreTexts Chemistry. Fragmentation (mass spectrometry). [Link]

  • Chemguide. mass spectra - fragmentation patterns. [Link]

  • ResearchGate. Can the salt form of my organic compound be determined using NMR?. [Link]

  • LibreTexts Chemistry. 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • Chemistry Steps. NMR Chemical Shift Values Table. [Link]

  • Wikipedia. Fragmentation (mass spectrometry). [Link]

  • Chemguide. mass spectra - fragmentation patterns. [Link]

  • Chemistry Steps. NMR Chemical Shift Values Table. [Link]

  • Specac Ltd. Interpreting Infrared Spectra. [Link]

  • ResearchGate. The infrared spectra of secondary amines and their salts. [Link]

  • OpenStax. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition. [Link]

  • University of California, Los Angeles. IR Spectroscopy Tutorial: Aromatics. [Link]

  • LibreTexts Chemistry. 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

Sources

Exploratory

The Fluorine Effect in Medicinal Chemistry: From Atom to Clinic

The following technical guide details the strategic integration of fluorine in medicinal chemistry, designed for drug discovery professionals. [1][2][3] Executive Summary Fluorine is often termed the "magic methyl" of me...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the strategic integration of fluorine in medicinal chemistry, designed for drug discovery professionals.

[1][2][3]

Executive Summary

Fluorine is often termed the "magic methyl" of medicinal chemistry. Despite its absence in mammalian biology, it is present in approximately 20-25% of all drugs and nearly 30% of blockbuster pharmaceuticals.[1] Its incorporation is not merely a structural modification but a precise tactical maneuver to modulate pharmacokinetics (PK), metabolic stability, and binding affinity without significantly altering the steric footprint of the parent molecule.

This guide dissects the physicochemical mechanisms of fluorine, provides actionable protocols for its installation, and analyzes its role in recent FDA-approved therapeutics.[2][3][1][4]

Part 1: The Physicochemical Toolkit

The utility of fluorine stems from its unique position in the periodic table: it is the most electronegative element (3.98 Pauling) yet mimics hydrogen in size (Van der Waals radius 1.47 Å vs. 1.20 Å).[5] This "mimicry with muscle" allows for profound electronic changes with minimal steric perturbation.[1]

Comparative Properties

The following table contrasts the fundamental properties of Hydrogen, Fluorine, and the Methyl group, illustrating why F is a superior bioisostere in specific contexts.

PropertyHydrogen (H)Fluorine (F)Methyl (-CH₃)Impact on Drug Design
Van der Waals Radius (Å) 1.201.472.00F is a steric mimic of H; -CH₃ adds bulk.[1]
Electronegativity (Pauling) 2.13.982.5F alters pKa of neighbors; H/CH₃ do not.[1]
C-X Bond Length (Å) 1.091.351.54C-F bond is short and chemically inert.[1]
Bond Energy (kcal/mol) ~98 (C-H)~116 (C-F)~85 (C-C)C-F resists metabolic cleavage (CYP450).[1][5]
Lipophilicity (Hansch π) 0.000.140.56F modulates lipophilicity less drastically than -CH₃.[1]
Metabolic Stability: The C-F Shield

The primary application of fluorine is blocking oxidative metabolism. Cytochrome P450 (CYP) enzymes typically attack electron-rich C-H bonds (e.g., benzylic, allylic, or para-phenyl positions).[1]

  • Mechanism: Replacing a labile C-H with C-F raises the bond dissociation energy (BDE) by ~18 kcal/mol. Furthermore, the strong electron-withdrawing effect (inductive effect, -I) deactivates the aromatic ring or adjacent carbons towards the radical cation formation required for CYP oxidation.[1]

  • Outcome: Extended half-life (

    
    ) and reduced clearance (
    
    
    
    ).[1]
pKa Modulation and Bioavailability

Fluorine's inductive effect can lower the pKa of proximal basic centers (e.g., amines) by 1-2 log units.[1]

  • Application: Reducing the basicity of a piperidine nitrogen can decrease lysosomal trapping and improve passive membrane permeability (LogD optimization) by ensuring a higher fraction of the drug exists in the neutral form at physiological pH (7.4).

Part 2: Conformational Control (The 3D Architect)

Beyond electronics, fluorine dictates molecular shape through stereoelectronic interactions, most notably the Gauche Effect .[6][7]

The Gauche Effect

Unlike larger halogens that prefer an anti conformation to minimize steric clash, 1,2-difluoroethane prefers a gauche (synclinal) conformation.[1][8]

  • Causality: This is driven by

    
     hyperconjugation.[1][8] The electron-rich C-H bond donates density into the low-lying antibonding orbital of the C-F bond.[8] This interaction is maximized when the bonds are anti-periplanar to each other, forcing the two fluorine atoms into a gauche relationship.
    
  • Drug Design Utility: This effect can "lock" flexible chains (e.g., linear linkers) into specific bioactive conformations, reducing the entropic penalty of binding to a receptor.[1]

Visualization: The Fluorine Decision Matrix

The following decision tree outlines the logical process for deploying fluorine during Lead Optimization.

FluorineStrategy Start Lead Compound Issue Metabolism High Metabolic Clearance? Start->Metabolism Permeability Poor Membrane Permeability? Start->Permeability Potency Low Potency / Binding? Start->Potency SiteID Identify Labile Site (Benzylic/Para-phenyl) Metabolism->SiteID Yes Basic Is Basic Amine Present? Permeability->Basic Yes Conf Is Conformation Flexible? Potency->Conf Yes Hbond F as H-bond Acceptor (Rare but possible) Potency->Hbond No Block Install F at Site (Block CYP Oxidation) SiteID->Block pKaMod Install F at u03b2-position (Lower pKa, Reduce Ionization) Basic->pKaMod Yes Lipophilicity Add CF3 Group (Increase Lipophilicity) Basic->Lipophilicity No Gauche Use Gauche Effect (1,2-difluoro or F-O interaction) Conf->Gauche

Figure 1: Strategic decision matrix for fluorine incorporation during Lead Optimization (LO).

Part 3: Synthetic Frontiers (Late-Stage Fluorination)

Historically, fluorine had to be introduced early in the synthesis using fluorinated building blocks.[1] Modern "Late-Stage Fluorination" (LSF) allows chemists to diversify complex scaffolds at the end of the synthetic route, enabling rapid SAR generation.

Protocol: Late-Stage Deoxyfluorination of Alcohols

This protocol utilizes PhenoFluor or similar reagents (e.g., DAST, Deoxo-Fluor) to convert late-stage alcohols to fluorides.[1][9] This is critical for converting natural products or complex leads into fluorinated analogs.[1]

Reagents:

  • Substrate: Complex secondary or tertiary alcohol (

    
     equiv).[1]
    
  • Reagent: PhenoFluor (

    
    -1,3-bis(2,6-diisopropylphenyl)chloroimidazolium chloride) or DAST.[1]
    
  • Solvent: Toluene or DCM (anhydrous).[1]

  • Base: CsF (if using PhenoFluor).[1]

Step-by-Step Workflow:

  • Preparation: Charge an oven-dried reaction vial with the alcohol substrate (

    
     mmol), CsF (
    
    
    
    equiv), and PhenoFluor (
    
    
    equiv) in a glovebox under argon.
  • Reaction: Add anhydrous Toluene (

    
     mL). Seal the vial and heat to 
    
    
    
    for 4–12 hours.
    • Note: For DAST, perform at

      
       to RT in DCM; DAST is prone to elimination side-products, whereas PhenoFluor is more tolerant of functional groups.[1]
      
  • Quench: Cool to RT. Dilute with

    
     and filter through a pad of Celite to remove insoluble salts.[1]
    
  • Purification: Concentrate the filtrate and purify via silica gel flash chromatography.

  • Validation: Confirm C-F bond formation via

    
    -NMR (typically 
    
    
    
    to
    
    
    ppm) and HRMS.

Self-Validating Check:

  • If

    
    -NMR shows a doublet (
    
    
    
    Hz) in the proton-coupled spectrum, the fluorination was successful at the specific CH site.[1]
  • Absence of alkene signals in

    
    -NMR confirms no elimination occurred.[1]
    

Part 4: Case Studies & Clinical Impact

Recent FDA Approvals (2018–2024)

The following table highlights how fluorine solved specific medicinal chemistry challenges in recently approved drugs.

Drug NameTarget / IndicationFluorine MotifMedicinal Chemistry Role
Sotorasib (Lumakras) KRAS G12C (Cancer)Fluorophenyl & FluoroacrylateIncreases metabolic stability and enhances binding in the hydrophobic pocket.[1]
Piflufolastat F 18 (Pylarify) PSMA (Diagnostic)

Isotope
Positron emitter for PET imaging; C-F bond stability prevents defluorination in vivo.[1]
Cabotegravir (Vocabria) HIV Integrase2,4-difluorobenzylBlocks metabolic debenzylation; improves lipophilicity for long-acting injectable formulation.[1]
Elexacaftor CFTR (Cystic Fibrosis)Trifluoromethyl (-CF3)Increases potency and lipophilicity; -CF3 acts as a bulky hydrophobic anchor.[1]
Spotlight: 18F-PET Imaging

The isotope


 is the gold standard for Positron Emission Tomography (PET) due to its optimal half-life (

min), allowing sufficient time for synthesis and patient administration while minimizing radiation exposure.[1]
  • Application: In Pylarify , the

    
     is attached to a PSMA-targeting ligand.[1] The strong C-F bond ensures the label remains attached to the ligand until it binds to the prostate cancer cells, providing high-contrast images of metastases.
    

References

  • Purser, S., et al. (2008).[1] Fluorine in medicinal chemistry. Chemical Society Reviews.[1] Link

  • Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link[1]

  • O'Hagan, D. (2008).[1] Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews.[1] Link

  • Gillis, E. P., et al. (2015).[1] Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Link[1]

  • Inoue, M., et al. (2020).[1] Sumitomo Hospital.[1] Late-Stage Fluorination: From Fundamentals to Application. Accounts of Chemical Research. Link[1]

  • FDA.gov . (2024).[1] Novel Drug Approvals for 2024. Link

Sources

Foundational

Introduction: The Rise of a Privileged Scaffold in Medicinal Chemistry

An In-depth Technical Guide to the Fundamental Chemistry of Fluorinated Azetidines The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, has emerged from the shadow of its more common five...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Fundamental Chemistry of Fluorinated Azetidines

The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, has emerged from the shadow of its more common five- and six-membered counterparts to become a highly sought-after motif in modern drug discovery.[1][2] Its inherent ring strain (approx. 25.4 kcal/mol) endows it with unique reactivity, while its three-dimensional, non-planar structure provides an excellent scaffold for exploring chemical space.[3] Azetidines are increasingly recognized as valuable bioisosteres for other common chemical groups, offering improved physicochemical properties and novel intellectual property.[3][4]

The strategic incorporation of fluorine into organic molecules is a cornerstone of contemporary medicinal chemistry, renowned for its ability to profoundly modulate a compound's biological and pharmacological profile.[5] When applied to the azetidine scaffold, fluorination becomes a powerful tool to fine-tune key drug-like properties, including:

  • Basicity (pKa): The potent electron-withdrawing nature of fluorine can significantly lower the basicity of the azetidine nitrogen. This is often a critical modification to mitigate off-target effects, particularly interactions with the hERG channel, and to improve oral bioavailability.[1][6]

  • Lipophilicity (LogP): Fluorination can either increase or decrease lipophilicity depending on the substitution pattern and molecular context, providing a lever to optimize a compound's solubility and permeability profile.[6]

  • Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism, thereby increasing the half-life of a drug candidate.[7]

  • Conformational Control: Fluorine substitution can exert significant control over the puckered conformation of the azetidine ring, often through unique intramolecular interactions like C–F···N⁺ charge–dipole interactions, which can pre-organize the molecule for optimal binding to its biological target.[8]

This guide provides a comprehensive overview of the fundamental chemistry of fluorinated azetidines, focusing on their synthesis, unique physicochemical properties, reactivity, and strategic application in the field of drug development.

Part 1: Synthetic Strategies for Accessing Fluorinated Azetidines

The synthesis of fluorinated azetidines requires careful strategic planning. Methodologies can be broadly categorized by the timing and nature of the fluorine introduction: either building the ring with a fluorine atom already in place or adding fluorine to a pre-formed azetidine scaffold.

Deoxyfluorination of Azetidinols: The Workhorse Method

One of the most direct and widely used methods for synthesizing 3-fluoroazetidines is the deoxygenative fluorination of the corresponding 3-azetidinols.

  • Causality and Reagent Choice: This reaction substitutes a hydroxyl group with fluorine. The choice of fluorinating agent is critical. Diethylaminosulfur trifluoride (DAST) and its analogues (e.g., Deoxo-Fluor®) are common reagents for this transformation.[9] The reaction proceeds via an intermediate alkoxy-sulfur difluoride, followed by an SN2-type displacement by fluoride. The driving force is the formation of a stable sulfur-oxygen double bond. Care must be taken as these reagents are moisture-sensitive and can promote side reactions, such as elimination or rearrangement, particularly in strained systems.

Protocol 1: Synthesis of N-Boc-3-fluoroazetidine via Deoxyfluorination

Materials:

  • N-Boc-3-hydroxyazetidine

  • Diethylaminosulfur trifluoride (DAST)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve N-Boc-3-hydroxyazetidine (1.0 eq.) in anhydrous DCM in a flame-dried flask under a nitrogen atmosphere.

  • Cool the solution to -78 °C using an acetone/dry ice bath.

  • Slowly add DAST (1.2 eq.) dropwise to the stirred solution. Caution: DAST is toxic and reacts violently with water.

  • Allow the reaction mixture to stir at -78 °C for 1 hour, then let it warm slowly to room temperature and stir for an additional 12-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield N-Boc-3-fluoroazetidine.

Ring-Opening of Strained Bicyclic Precursors

Strain-release reactions provide a powerful and stereospecific route to functionalized azetidines. Highly strained 1-azabicyclo[1.1.0]butanes (ABBs) are excellent precursors.

  • Mechanism and Application: The reaction is initiated by the electrophilic activation of the bridgehead nitrogen, making the bicyclic system susceptible to nucleophilic attack. Using a fluoride source as the nucleophile directly installs the fluorine atom. For instance, ring-opening of ABBs with Olah's reagent (a pyridine-hydrogen fluoride complex) provides a clean and efficient route to 3-fluoroazetidines.[9] This strategy has also been extended to the synthesis of more complex scaffolds, such as 2-(trifluoromethyl)azetidines from 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes.[1]

Electrophilic and Nucleophilic Fluorination Strategies

These methods rely on the fundamental polarity of the C-F bond, using either an electrophilic fluorine source ("F⁺") or a nucleophilic one ("F⁻").

  • Electrophilic Fluorination: This approach requires a nucleophilic carbon center on the azetidine ring. Typically, a 3-azetidinone is deprotonated to form an enolate, which then attacks an electrophilic fluorinating agent like N-fluorobenzenesulfonimide (NFSI) or Selectfluor®.[10][11][12] This method is powerful for creating quaternary centers, such as in 3-fluoro-3-substituted azetidines.

  • Nucleophilic Fluorination: This strategy involves the ring-opening of an activated azetidine, typically an azetidinium salt, with a nucleophilic fluoride source.[13][14] While the fluoride ion is a notoriously poor nucleophile in many contexts, the release of ring strain in this reaction provides a strong thermodynamic driving force.[3] This method is particularly useful for synthesizing γ-fluorinated amines.[3][13]

G cluster_0 Synthetic Strategies for Fluorinated Azetidines Azetidinol 3-Azetidinol Product Fluorinated Azetidine Azetidinol->Product  Deoxyfluorination  (e.g., DAST) Azetidinone 3-Azetidinone Azetidinone->Product  Electrophilic Fluorination  (e.g., NFSI on enolate) ABB Azabicyclo[1.1.0]butane (ABB) ABB->Product  Strain-Release  Ring Opening (HF-Pyridine) Azetidinium Azetidinium Salt Product2 γ-Fluorinated Amine Azetidinium->Product2  Nucleophilic Fluorination  (e.g., Bu₄NF)

Caption: Key synthetic routes to fluorinated azetidines.

Part 2: Physicochemical Properties and Conformational Dynamics

The introduction of fluorine dramatically alters the electronic and steric profile of the azetidine ring, leading to predictable and exploitable changes in its physicochemical properties.

Modulation of Basicity and Lipophilicity

The most profound electronic effect of fluorine is its strong inductive electron withdrawal.

  • Basicity (pKa): Placing a fluorine atom on the azetidine ring, particularly at the 2- or 3-position, significantly reduces the electron density on the nitrogen atom. This makes the lone pair less available for protonation, resulting in a lower pKa value. A reduction of 1-2 pKa units is common, a change that can dramatically improve a drug candidate's ADME profile by reducing unwanted interactions and improving cell permeability.[1][6]

  • Lipophilicity (LogP): The effect on lipophilicity is more nuanced. While fluorine is highly electronegative, it is also lipophilic in certain contexts. The introduction of a single fluorine atom may slightly increase LogP, whereas gem-difluorination often leads to a more pronounced increase.[6] The overall impact depends on the change in the molecule's polarity and its interaction with water.

Table 1: Impact of Fluorination on Physicochemical Properties of Azetidine Derivatives

CompoundStructurepKa (Calculated)LogP (Calculated)
N-BenzylazetidinePh-CH₂-N(CH₂)₃~9.51.8
N-Benzyl-3-fluoroazetidinePh-CH₂-N(CH₂CHFCH₂)~7.81.9
N-Benzyl-3,3-difluoroazetidinePh-CH₂-N(CH₂CF₂CH₂)~6.02.1

Note: Values are illustrative estimates to demonstrate trends.

Conformational Control: The Puckered Ring

Unlike the planar cyclopropane, the azetidine ring is non-planar, adopting a "puckered" conformation to relieve torsional strain.[15] The degree of this pucker is defined by a dihedral angle. Fluorine substitution can lock the ring into a specific conformation.

  • The C–F···N⁺ Interaction: In the protonated (biologically relevant) state, a remarkable charge–dipole interaction can occur between the C-F bond dipole and the positive charge on the quaternary ammonium nitrogen.[8] This attractive force can stabilize a conformation where the fluorine atom is closer to the nitrogen than it would be in the neutral state, effectively inverting the ring pucker.[8] This conformational locking can pre-organize a ligand for tighter binding to its target protein, an effect that is a powerful tool in rational drug design.

G cluster_neutral Neutral Azetidine cluster_protonated Protonated Azetidine (N⁺) N_neutral N C1_neutral C N_neutral->C1_neutral C2_neutral C-F C1_neutral->C2_neutral C3_neutral C C2_neutral->C3_neutral C3_neutral->N_neutral label_neutral Fluorine is distal to Nitrogen (Steric Avoidance) N_protonated N⁺-H C1_protonated C N_protonated->C1_protonated C2_protonated C-F N_protonated->C2_protonated C-F···N⁺ Interaction C1_protonated->C2_protonated C3_protonated C C2_protonated->C3_protonated C3_protonated->N_protonated label_protonated Fluorine is proximal to Nitrogen (Charge-Dipole Stabilization) Title Fluorine Influences Azetidine Ring Pucker

Caption: Conformational preference of a 3-fluoroazetidine ring.

Part 3: Reactivity and Mechanistic Considerations

The reactivity of fluorinated azetidines is dominated by strain-release reactions, with the fluorine substituent playing a key role in directing the outcome.

Ring-Opening Reactions

The cleavage of the azetidine's N-C bond is a characteristic reaction, driven by the release of approximately 25.4 kcal/mol of ring strain.[3]

  • Acid-Promoted Ring Opening: In the presence of a Brønsted or Lewis acid, the azetidine nitrogen is activated, making the ring susceptible to nucleophilic attack.[14] For a 2-substituted azetidine, the regioselectivity of the attack (at C2 vs. C4) is influenced by the stability of the resulting carbocation-like intermediate. Fluorination can modulate this stability. For example, Jiang and colleagues demonstrated the regioselective ring-opening of azetidines with Olah's reagent (pyridine-HF) to generate γ-fluorinated amines.[3]

  • Azetidinium Salts: N-alkylation to form a quaternary azetidinium salt dramatically increases the ring's electrophilicity, enabling ring-opening with a wider range of weaker nucleophiles.[13][14] This is a key strategy for accessing diverse functionalized amine products. The site-selectivity of the nucleophilic attack on the strained ring is a crucial consideration in these reactions.[14]

Azetidine Sulfonyl Fluorides (ASFs): A Novel Reactive Intermediate

A recent development in azetidine chemistry is the use of azetidine sulfonyl fluorides (ASFs). These compounds exhibit unique reactivity, behaving as precursors to carbocations through an unusual defluorosulfonylation (deFS) pathway.[4] Under mild thermal conditions, ASFs can couple with a broad range of nucleophiles, providing access to novel 3-substituted azetidine derivatives that are difficult to synthesize via other methods.[4] This demonstrates the ongoing innovation in harnessing the unique properties of fluorinated four-membered rings.

G Azetidine Azetidine Ring Activated Activated Azetidinium Intermediate Azetidine->Activated Activation Activator Activator (H⁺, Lewis Acid, R-X) Activator->Activated Product Ring-Opened Product (γ-Substituted Amine) Activated->Product Nucleophilic Attack (Strain Release) Nucleophile Nucleophile (Nu⁻) Nucleophile->Product

Caption: General workflow for azetidine ring-opening reactions.

Conclusion: An Indispensable Tool for Modern Drug Discovery

Fluorinated azetidines represent a confluence of two powerful strategies in medicinal chemistry: the use of strained heterocyclic scaffolds and the strategic application of fluorine. The ability to precisely control physicochemical properties such as basicity, lipophilicity, and molecular conformation makes these structures exceptionally valuable. As synthetic methodologies continue to evolve, providing access to an even greater diversity of fluorinated azetidine building blocks, their role in the development of next-generation therapeutics is set to expand even further. This guide serves as a foundational resource for scientists looking to harness the unique and powerful chemistry of this privileged scaffold.

References

  • Title: Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery Source: Journal of the American Chemical Society URL: [Link]

  • Title: Synthesis of 3-Fluoroazetidines Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Nucleophilic ring-opening of azetidine derivatives Source: ResearchGate URL: [Link]

  • Title: Fluorinated azetidine, pyrrolidine, and piperidine derivatives (and their non-fluorinated counterparts) studied in this work. Source: ResearchGate URL: [Link]

  • Title: Synthesis of 2-(Trifluoromethyl)Azetidines by Strain-Release Reactions of 2-(Trifluoromethyl)-1-Azabicyclo[1.1.0]Butanes Source: Chemistry – A European Journal URL: [Link]

  • Title: Recent advances in synthetic facets of immensely reactive azetidines Source: RSC Publishing URL: [Link]

  • Title: The ring pucker in azetidine derivatives can be influenced by a C–F···N+ charge–dipole interaction. Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: The profound effect of fluorine substitution on the reactivity and regioselectivity of nucleophilic substitution reactions of strained heterocycles. A study of aziridine and its derivatives Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle Source: Organic & Biomolecular Chemistry URL: [Link]

  • Title: Synthesis of tertiary alkyl fluorides and chlorides by site-selective nucleophilic ring-opening reaction of α-aryl azetidinium salts Source: RSC Advances URL: [Link]

  • Title: New fluorinated pyrrolidine and azetidine amides as dipeptidyl peptidase IV inhibitors Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]

  • Title: Structure of 4-fluorinated azetidine-based pyrazole molecular hybrids... Source: ResearchGate URL: [Link]

  • Title: Synthesis of 3-fluoro azetidinone by electrophilic fluorination Source: Tetrahedron Letters URL: [Link]

  • Title: Electrophilic fluorination Source: Wikipedia URL: [Link]

  • Title: Ring puckering of azetidine: an electron diffraction study Source: Journal of the Chemical Society, Chemical Communications URL: [Link]

  • Title: Recent Advances on Fluorine Chemistry Source: Molecules URL: [Link]

  • Title: Quantitative Assessment of the Impact of Fluorine Substitution on P-Glycoprotein (P-gp) Mediated Efflux, Permeability, Lipophilicity, and Metabolic Stability Source: Journal of Medicinal Chemistry URL: [Link]

Sources

Exploratory

3-(3,4-Difluorophenoxy)azetidine hydrochloride solubility data

An In-Depth Technical Guide to the Solubility Profile of 3-(3,4-Difluorophenoxy)azetidine hydrochloride Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the s...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility Profile of 3-(3,4-Difluorophenoxy)azetidine hydrochloride

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 3-(3,4-Difluorophenoxy)azetidine hydrochloride (CAS 954220-76-9), a compound of interest in contemporary drug discovery. The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and ultimate therapeutic efficacy. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical methodologies for the robust characterization of this molecule's solubility. We will explore the key physicochemical principles governing solubility, detail validated experimental protocols for its determination, and discuss the interpretation of solubility data in the context of preclinical and formulation development. The guide emphasizes the causality behind experimental choices, ensuring a self-validating approach to solubility assessment.

Introduction: The Critical Role of Solubility in Drug Development

3-(3,4-Difluorophenoxy)azetidine hydrochloride is a substituted azetidine derivative. The azetidine ring is a four-membered nitrogen-containing heterocycle that has garnered significant attention in medicinal chemistry.[1][2] The hydrochloride salt form of this compound suggests an effort to enhance its aqueous solubility, a common strategy for weakly basic drug candidates.[1][3] Poor aqueous solubility is a major hurdle in drug development, often leading to low and variable oral bioavailability, which can compromise clinical efficacy and even lead to the termination of promising drug candidates. Therefore, a thorough understanding and characterization of the solubility of 3-(3,4-Difluorophenoxy)azetidine hydrochloride are paramount for its successful development.

This guide will provide a framework for a comprehensive solubility assessment, from fundamental principles to detailed experimental workflows.

Physicochemical Properties of 3-(3,4-Difluorophenoxy)azetidine hydrochloride

A foundational understanding of the physicochemical properties of 3-(3,4-Difluorophenoxy)azetidine hydrochloride is essential for predicting and interpreting its solubility behavior.

PropertyValueSource
CAS Number 954220-76-9[4][5]
Molecular Formula C₉H₁₀ClF₂NO[4]
Molecular Weight 221.64 g/mol [4]
Appearance White to off-white solid (typical for hydrochloride salts)General Knowledge
pKa (predicted) ~8.5 - 9.5 (for the azetidine nitrogen)Estimated based on azetidine's pKa of 11.3[6] and electronic effects of the phenoxy substituent.

The presence of the basic azetidine nitrogen is the key to its ability to form a hydrochloride salt. The pKa of this nitrogen is a critical parameter that dictates the pH-dependent solubility of the compound. The difluorophenoxy group, while contributing to the molecule's overall lipophilicity, also introduces polar C-F bonds that can influence solvation.

Key Factors Influencing the Solubility of 3-(3,4-Difluorophenoxy)azetidine hydrochloride

The solubility of an API is not an intrinsic constant but is highly dependent on the surrounding environment. For an ionizable compound like 3-(3,4-Difluorophenoxy)azetidine hydrochloride, several factors must be considered.

The Henderson-Hasselbalch Relationship and pH-Dependent Solubility

As a salt of a weak base, the aqueous solubility of 3-(3,4-Difluorophenoxy)azetidine hydrochloride is highly dependent on the pH of the medium. The relationship between pH, pKa, and the ratio of the ionized (protonated) and non-ionized (free base) forms of the molecule is described by the Henderson-Hasselbalch equation.

The protonated, ionized form of the azetidine moiety will be significantly more water-soluble than the neutral free base. Consequently, the solubility of 3-(3,4-Difluorophenoxy)azetidine hydrochloride is expected to be highest at acidic pH values (well below the pKa) and decrease as the pH increases.[7][8][9][10] Above a certain pH, known as the pH of maximum solubility (pHmax), the hydrochloride salt may convert to its less soluble free base form, leading to precipitation.[11]

Impact of Temperature

The dissolution of a solid in a liquid can be either an endothermic or exothermic process. For most crystalline organic compounds, dissolution is endothermic, meaning that solubility tends to increase with an increase in temperature. This relationship is described by the van't Hoff equation. Characterizing the temperature dependence of solubility is crucial for developing robust manufacturing and storage protocols.

The Role of the Solvent

While aqueous solubility is often the primary focus for oral drug delivery, understanding the solubility in organic and mixed-solvent systems is vital for various stages of drug development, including:

  • Synthesis and Purification: Selecting appropriate solvents for reaction and crystallization.

  • Analytical Method Development: Finding suitable diluents for chromatography and other analytical techniques.

  • Formulation of Liquid Dosage Forms: Utilizing co-solvents to enhance solubility for oral solutions or intravenous formulations.

The Influence of the Solid State: Polymorphism

Polymorphism refers to the ability of a compound to exist in more than one crystalline form. Different polymorphs of the same compound can exhibit different physicochemical properties, including melting point, stability, and, most importantly, solubility. A metastable polymorph will generally have a higher apparent solubility than the most stable form. It is crucial to identify and characterize the solid form of 3-(3,4-Difluorophenoxy)azetidine hydrochloride being used in solubility studies to ensure data reproducibility and relevance.

Experimental Protocols for Solubility Determination

A multi-faceted experimental approach is necessary to fully characterize the solubility of 3-(3,4-Difluorophenoxy)azetidine hydrochloride. The following protocols are based on industry-standard practices.

Thermodynamic (Equilibrium) Solubility Determination

This method measures the true equilibrium solubility of the compound, where the solution is saturated and in equilibrium with the solid material. The shake-flask method is the gold standard for this determination.

Protocol: Shake-Flask Method for pH-Dependent Solubility
  • Preparation of Buffers: Prepare a series of buffers covering a physiologically relevant pH range (e.g., pH 1.2, 2.0, 4.5, 6.8, and 7.4).

  • Sample Preparation: Add an excess of 3-(3,4-Difluorophenoxy)azetidine hydrochloride to vials containing each buffer. The excess solid is crucial to ensure that equilibrium is reached at saturation.

  • Equilibration: Agitate the vials at a constant, controlled temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.

  • Sample Separation: Separate the undissolved solid from the solution. This is a critical step and is typically achieved by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Accurately dilute the clear filtrate with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • pH Measurement: Measure the pH of the final saturated solution to confirm the equilibrium pH.

G cluster_prep Preparation cluster_eq Equilibration cluster_analysis Analysis prep_buffer Prepare Buffers (pH 1.2-7.4) prep_sample Add Excess API to Buffer prep_buffer->prep_sample agitate Agitate at Constant Temp (24-72h) prep_sample->agitate separate Centrifuge & Filter agitate->separate quantify Quantify by HPLC separate->quantify measure_ph Measure Final pH separate->measure_ph

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic Solubility Determination

Kinetic solubility measures the concentration of a compound at the point of precipitation from a stock solution (typically in DMSO) upon dilution into an aqueous buffer. This is a high-throughput method often used in early drug discovery to quickly assess solubility.

Protocol: High-Throughput Kinetic Solubility Assay
  • Stock Solution Preparation: Prepare a high-concentration stock solution of 3-(3,4-Difluorophenoxy)azetidine hydrochloride in dimethyl sulfoxide (DMSO).

  • Assay Plate Preparation: Dispense the desired aqueous buffers into the wells of a microtiter plate.

  • Serial Dilution: Add the DMSO stock solution to the buffers to create a range of concentrations.

  • Incubation: Incubate the plate for a short period (e.g., 1-2 hours) at room temperature.

  • Precipitation Detection: Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering. The concentration at which a significant increase in turbidity is observed is the kinetic solubility.

G cluster_prep Preparation cluster_assay Assay cluster_readout Readout prep_stock Prepare DMSO Stock dilute Dilute Stock into Buffers prep_stock->dilute prep_plate Dispense Buffers in Plate prep_plate->dilute incubate Incubate (1-2h) dilute->incubate detect Detect Precipitation (Nephelometry) incubate->detect

Caption: Workflow for Kinetic Solubility Determination.

Data Presentation and Interpretation

Clear and concise presentation of solubility data is crucial for its effective use. The following tables present illustrative data for 3-(3,4-Difluorophenoxy)azetidine hydrochloride.

Disclaimer: The following data is hypothetical and for illustrative purposes only.

Table 1: Illustrative pH-Dependent Thermodynamic Solubility at 25°C

Buffer pH (Initial)Final pH of Saturated SolutionSolubility (µg/mL)Solubility (mM)
1.21.2>2000>9.02
2.02.0>2000>9.02
4.54.515006.77
6.86.82501.13
7.47.4800.36

Interpretation: The illustrative data in Table 1 shows high solubility in acidic conditions, which is expected for a hydrochloride salt. The significant drop in solubility as the pH increases above 4.5 highlights the importance of the compound's ionization state. This profile suggests that the compound would be well-dissolved in the acidic environment of the stomach but may be prone to precipitation upon entering the more neutral pH of the small intestine.

Table 2: Illustrative Solubility in Various Solvents at 25°C

SolventDielectric ConstantSolubility (mg/mL)
Water (pH 7.0)80.10.08
Methanol32.7>50
Ethanol24.5>50
Acetonitrile37.515
Dichloromethane9.1<1
Acetone20.75

Interpretation: The illustrative data in Table 2 indicates good solubility in polar protic solvents like methanol and ethanol, and moderate solubility in polar aprotic solvents. The poor solubility in a non-polar solvent like dichloromethane is also expected. This information is valuable for selecting solvents for synthesis, purification, and analytical method development.

Conclusion and Future Directions

This technical guide has outlined the theoretical basis and practical approaches for characterizing the solubility of 3-(3,4-Difluorophenoxy)azetidine hydrochloride. A thorough understanding of its pH-dependent solubility, behavior in different solvent systems, and potential for polymorphism is essential for mitigating risks in drug development.

Based on the principles discussed, it is recommended that a full experimental solubility profile be generated. This should include:

  • Complete pH-Solubility Profile: To determine the pKa and pHmax experimentally.

  • Solid-State Characterization: To identify the crystalline form and assess for polymorphism using techniques like Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).

  • Biorelevant Media Solubility: To assess solubility in simulated gastric and intestinal fluids (SGF and SIF) for a more accurate prediction of in vivo behavior.

By undertaking a comprehensive solubility characterization as outlined in this guide, researchers can make informed decisions to advance the development of 3-(3,4-Difluorophenoxy)azetidine hydrochloride and maximize its potential as a therapeutic agent.

References

  • CORE. (n.d.). Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). Retrieved from [Link]

  • Asian Journal of Dental and Health Sciences. (2022, September 15). Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Azetidine hydrochloride. PubChem Compound Database. Retrieved from [Link]

  • Alchem.Pharmtech. (n.d.). CAS 954220-76-9 | 3-(3,4-Difluorophenoxy)azetidine. Retrieved from [Link]

  • ResearchGate. (n.d.). Azetidine-Containing Heterospirocycles Enhance the Performance of Fluorophores. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (2025, August 7). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3,3-Difluoroazetidine hydrochloride. PubChem Compound Database. Retrieved from [Link]

  • MDPI. (n.d.). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, January 3). 16.4: The Effects of pH on Solubility. Retrieved from [Link]

  • European Pharmaceutical Review. (2014, October 28). Pharmaceutical salts of small molecule drugs: opportunities and challenges. Retrieved from [Link]

  • Pharmaceutical Technology. (n.d.). Salt Selection in Drug Development. Retrieved from [Link]

  • ACS Publications. (2018, July 27). Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization. ACS Omega. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Azetidine. PubChem Compound Database. Retrieved from [Link]

Sources

Foundational

Initial Biological Screening of 3-(3,4-Difluorophenoxy)azetidine Hydrochloride

Technical Guide for Lead Validation & Scaffold Profiling Executive Summary & Compound Rationale 3-(3,4-Difluorophenoxy)azetidine hydrochloride (CAS: 954220-76-9) represents a high-value pharmacophore scaffold, particular...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Lead Validation & Scaffold Profiling

Executive Summary & Compound Rationale

3-(3,4-Difluorophenoxy)azetidine hydrochloride (CAS: 954220-76-9) represents a high-value pharmacophore scaffold, particularly relevant in the design of Central Nervous System (CNS) modulators and ion channel blockers.

This guide details the initial biological screening cascade required to validate this compound as a viable hit or lead fragment. The rationale for this specific screening architecture is threefold:

  • Structural Logic: The azetidine ring acts as a rigid, low-lipophilicity spacer (lowering LogD compared to piperidines), while the 3,4-difluorophenoxy moiety is a validated "privileged structure" for serotonin/norepinephrine transporters (SERT/NET) and voltage-gated sodium channels (Nav).

  • Metabolic Hypothesis: The fluorine substitution at the 3,4-positions is designed to block oxidative metabolism (CYP450 hydroxylation). Screening must verify this metabolic stability.

  • Physicochemical Liability: As a secondary amine hydrochloride, pH-dependent solubility and permeability are critical initial filters.

Compound Preparation & Handling

Objective: Ensure consistent assay concentrations and prevent false negatives due to precipitation or pH artifacts.

Stock Solution Preparation

The hydrochloride salt form provides stability but introduces acidity.

  • Solvent: Dimethyl sulfoxide (DMSO).

  • Concentration: Prepare a 10 mM master stock.

  • Protocol:

    • Weigh 2.21 mg of powder (MW: 221.64 g/mol ).

    • Add 1.0 mL of anhydrous DMSO.

    • Critical Step: Vortex for 60 seconds. Sonicate for 5 minutes at room temperature to ensure complete dissociation of the ion pair.

    • Storage: Aliquot into amber glass vials; store at -20°C. Avoid freeze-thaw cycles (>3 times).

Assay Buffer Normalization

When diluting into aqueous assay buffers (e.g., PBS or HBSS), the HCl moiety can locally drop pH, affecting protein binding.

  • Buffer Requirement: Use buffers with strong capacity (e.g., 25 mM HEPES).

  • Final DMSO Limit: Maintain <0.5% (v/v) in cell-based assays to prevent solvent toxicity.

Tier 1: Physicochemical & Safety Profiling

Objective: "Fail fast" by identifying solubility issues or non-specific toxicity before expensive target screening.

Kinetic Solubility Assay (Nephelometry)

Rationale: Azetidines can be surprisingly soluble, but the lipophilic difluorophenyl tail can drive aggregation. Method:

  • Dilute 10 mM DMSO stock into pH 7.4 phosphate buffer (final conc: 1–100 µM).

  • Incubate for 90 minutes at 25°C with shaking.

  • Measure light scattering (nephelometry) or absorbance at 620 nm.

  • Pass Criteria: Solubility > 50 µM at pH 7.4.

Cytotoxicity Screen (HepG2 & HEK293)

Rationale: Rule out general membrane disruption or mitochondrial toxicity. Protocol:

  • Seeding: 5,000 cells/well in 96-well plates.

  • Treatment: 24-hour exposure to compound (0.1 µM – 100 µM).

  • Readout: ATP quantitation (CellTiter-Glo) or Resazurin reduction.

  • Control: Doxorubicin (Positive), DMSO (Vehicle).

  • Pass Criteria: IC50 > 50 µM.

Tier 2: Target Class Profiling (The "Hit" Screen)

Objective: Determine if the scaffold binds to predicted CNS targets (Monoamine Transporters or Ion Channels).

Primary Screen: Radioligand Binding Panel

Given the 3,4-difluorophenoxy motif, the highest probability targets are the Serotonin Transporter (SERT) and Norepinephrine Transporter (NET).

Protocol (Membrane Binding):

  • Source: CHO cell membranes overexpressing human SERT or NET.

  • Radioligand: [³H]-Imipramine (SERT) or [³H]-Nisoxetine (NET).

  • Competition: Incubate membranes + Radioligand + Test Compound (10 µM single point).

  • Incubation: 60 min at 25°C.

  • Harvest: Rapid filtration through GF/B filters; liquid scintillation counting.

  • Hit Definition: >50% displacement of radioligand at 10 µM.

Secondary Screen: Nav1.7/Nav1.8 Patch Clamp (Automated)

If the compound is intended for pain indications, the difluorophenyl group suggests sodium channel affinity. Protocol:

  • Platform: Automated patch clamp (e.g., QPatch or SyncroPatch).

  • State Dependence: Test in both Resting (Holding potential -120 mV) and Inactivated (Holding potential -60 mV) states.

  • Readout: Inhibition of peak current.

  • Significance: Preferential binding to the inactivated state suggests use-dependent block (desirable for analgesics).

Tier 3: ADME & Metabolic Stability

Objective: Validate the design hypothesis that fluorine substitution blocks metabolism.

Microsomal Stability Assay

Rationale: The 3,4-difluoro pattern is specifically used to block CYP-mediated oxidation at the para- and meta-positions of the phenyl ring. Protocol:

  • System: Pooled Human Liver Microsomes (HLM) (0.5 mg/mL protein).

  • Cofactor: NADPH regenerating system.

  • Reaction: Incubate compound (1 µM) at 37°C.

  • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 minutes with ice-cold acetonitrile containing Internal Standard (e.g., Tolbutamide).

  • Analysis: LC-MS/MS (MRM mode).

  • Calculation: Plot ln(concentration) vs. time to determine intrinsic clearance (

    
    ).
    
  • Target:

    
     > 30 minutes; 
    
    
    
    < 20 µL/min/mg.
PAMPA-BBB (Blood-Brain Barrier)

Rationale: To be CNS active, the azetidine must cross the BBB. Protocol:

  • Donor Well: Compound in pH 7.4 buffer.

  • Membrane: Artificial lipid membrane (porcine brain lipid extract).

  • Acceptor Well: pH 7.4 buffer.

  • Incubation: 18 hours.

  • Readout: UV/Vis or LC-MS quantification of Acceptor well.

  • Target: Permeability (

    
    ) > 
    
    
    
    cm/s.

Visualization & Logic

The Screening Cascade

This diagram illustrates the decision logic for moving the compound from stock to a validated lead.

ScreeningCascade Stock Compound Stock (10mM DMSO) Solubility Tier 1: Solubility & Tox (Nephelometry / HepG2) Stock->Solubility Dilution BBB Tier 1.5: PAMPA-BBB (Permeability) Solubility->BBB If Sol > 50µM & Non-Toxic Decision Lead Decision (Go / No-Go) Solubility->Decision Fail: Toxic/Insoluble Target Tier 2: Target Binding (SERT/NET or Nav1.7) BBB->Target If Pe > 4e-6 cm/s BBB->Decision Fail: Low Permeability Metab Tier 3: Metabolic Stability (Microsomes/HLM) Target->Metab If Hit (>50% Inh) Target->Decision Fail: No Binding Metab->Decision If T1/2 > 30min

Figure 1: Step-wise biological screening cascade. Green paths indicate success; red dashed paths indicate early termination.

Structure-Activity Logic (SAR)

This diagram explains the specific role of the 3,4-difluoro substitution verified in Tier 3.

SAR_Logic Substructure 3,4-Difluorophenoxy Moiety Metabolism CYP450 Oxidation Substructure->Metabolism BLOCKS (Steric/Electronic) Lipophilicity Lipophilicity (LogP) Substructure->Lipophilicity Increases Binding Target Binding (Hydrophobic Pocket) Substructure->Binding Bioisostere for 3,4-Dichlorophenyl Lipophilicity->Binding Enhances Affinity

Figure 2: Mechanistic rationale for the 3,4-difluorophenoxy group. The fluorines serve a dual purpose: blocking metabolic degradation and enhancing hydrophobic binding interactions.

Data Analysis & Decision Matrix

To standardize the output of this screening, compile results into the following matrix. A "Qualified Lead" must meet all Green criteria.

ParameterAssay MethodCritical Threshold (Green)Caution (Yellow)Fail (Red)
Solubility Kinetic (pH 7.4)> 50 µM10–50 µM< 10 µM
Toxicity HepG2 IC50> 50 µM10–50 µM< 10 µM
Permeability PAMPA-BBB (

)
>

cm/s

<

Target Potency Radioligand

< 100 nM100 nM – 1 µM> 1 µM
Stability HLM

> 30 min10–30 min< 10 min

References

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press.

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.

  • Wager, T. T., et al. (2016). Moving beyond Rules: The Development of a Central Nervous System Multiparameter Optimization (CNS MPO) Approach to Enable Alignment of Druglike Properties. ACS Chemical Neuroscience, 1(6), 435–449.

  • Lowe, J. A., et al. (2021). Azetidines as Bioisosteres in Medicinal Chemistry. Bioorganic & Medicinal Chemistry Letters.

Exploratory

An In-depth Technical Guide to the Synthesis, Characterization, and Biological Evaluation of Novel Compound C9H10ClF2NO

Abstract This technical guide provides a comprehensive framework for the investigation of the novel molecular entity C9H10ClF2NO. As no significant prior art exists for a compound with this specific molecular formula, th...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the investigation of the novel molecular entity C9H10ClF2NO. As no significant prior art exists for a compound with this specific molecular formula, this document serves as a foundational blueprint for its synthesis, structural elucidation, and preliminary biological screening. We propose a plausible lead candidate structure, N-(4-chloro-2,5-difluorophenyl)acetamide, and detail the requisite methodologies for its creation and characterization. Furthermore, this guide outlines a strategic approach to evaluating its potential as a therapeutic agent by providing robust protocols for assessing its anticancer, antimicrobial, and enzyme inhibitory activities. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and advancement of novel chemical entities.

Introduction: The Rationale for Investigating C9H10ClF2NO

The quest for novel therapeutic agents is a cornerstone of modern medicinal chemistry. Halogenated organic compounds, particularly those containing fluorine and chlorine, are of significant interest due to the unique physicochemical properties these halogens impart.[1] Fluorine, the most electronegative element, can enhance metabolic stability, binding affinity, and membrane permeability of a drug molecule.[2] The inclusion of chlorine can also modulate a compound's lipophilicity and electronic properties, influencing its pharmacokinetic and pharmacodynamic profile.

The molecular formula C9H10ClF2NO suggests a substituted aromatic scaffold, a privileged structure in drug discovery. Given the elemental composition, a plausible and synthetically accessible candidate is an N-acylated chloro-difluoroaniline. For the purposes of this guide, we will focus on a primary hypothetical candidate: N-(4-chloro-2,5-difluorophenyl)acetamide . This structure serves as a practical model for outlining the necessary synthetic and analytical workflows.

This guide is structured to provide a logical progression from chemical synthesis and rigorous characterization to a multi-pronged strategy for biological evaluation. The protocols described herein are designed to be self-validating, ensuring the generation of reproducible and trustworthy data.

Proposed Synthesis of N-(4-chloro-2,5-difluorophenyl)acetamide

The synthesis of the target compound can be approached through a multi-step pathway, starting from commercially available precursors. The general strategy involves the synthesis of the key aniline intermediate followed by acylation.

Synthetic Workflow

The proposed synthetic route is outlined below. The synthesis of functionalized anilines is a well-established field in organic chemistry, with numerous methods available for their preparation.[3][4][5]

Synthetic_Workflow A 1-chloro-2,5-difluorobenzene B 4-chloro-2,5-difluoronitrobenzene A->B Nitration (HNO₃, H₂SO₄) C 4-chloro-2,5-difluoroaniline B->C Reduction (e.g., Sn/HCl) D N-(4-chloro-2,5-difluorophenyl)acetamide (Target Compound) C->D Acylation (Acetyl chloride or Acetic anhydride)

Caption: Proposed synthetic workflow for N-(4-chloro-2,5-difluorophenyl)acetamide.

Experimental Protocol: Synthesis

Step 1: Nitration of 1-chloro-2,5-difluorobenzene

  • To a cooled (0-5 °C) mixture of concentrated sulfuric acid, add 1-chloro-2,5-difluorobenzene dropwise with stirring.

  • Slowly add a nitrating mixture (concentrated nitric acid and sulfuric acid) while maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-chloro-2,5-difluoronitrobenzene.

Step 2: Reduction of 4-chloro-2,5-difluoronitrobenzene

  • Dissolve the nitroaromatic compound in ethanol.

  • Add granular tin and concentrated hydrochloric acid portion-wise.

  • Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction, make it alkaline with a concentrated sodium hydroxide solution, and extract the product with ethyl acetate.

  • Dry the organic layer and concentrate to obtain 4-chloro-2,5-difluoroaniline.

Step 3: Acylation of 4-chloro-2,5-difluoroaniline

  • Dissolve the aniline intermediate in a suitable solvent (e.g., dichloromethane) and cool in an ice bath.

  • Add a base (e.g., triethylamine or pyridine).

  • Slowly add acetyl chloride or acetic anhydride dropwise.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Wash the reaction mixture with dilute acid, water, and brine.

  • Dry the organic layer and concentrate. The crude product can be purified by recrystallization or column chromatography to yield the final compound, N-(4-chloro-2,5-difluorophenyl)acetamide.

Structural Elucidation and Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques should be employed.

Spectroscopic Analysis
Technique Expected Observations for N-(4-chloro-2,5-difluorophenyl)acetamide
¹H NMR - A singlet for the amide N-H proton (downfield, ~8-10 ppm).- A singlet for the acetyl CH₃ protons (~2.2 ppm).- Aromatic protons will appear as complex multiplets due to H-F and H-H coupling.
¹³C NMR - A peak for the carbonyl carbon (~168-170 ppm).- A peak for the methyl carbon (~24 ppm).- Multiple peaks in the aromatic region (110-150 ppm), with characteristic C-F couplings.
¹⁹F NMR - Two distinct signals for the two non-equivalent fluorine atoms, showing coupling to each other and to adjacent protons.[6][7][8] The large chemical shift dispersion of ¹⁹F NMR is highly advantageous for structural confirmation.[2][9]
FT-IR - N-H stretching vibration (~3300 cm⁻¹).- C-H stretching of the aromatic ring and methyl group (~3100-2850 cm⁻¹).- A strong C=O stretching band (amide I) around 1660-1680 cm⁻¹.[10][11]- N-H bending (amide II) around 1550 cm⁻¹.- C-N stretching and C-F stretching vibrations in the fingerprint region.
Mass Spectrometry - A molecular ion peak (M⁺) and an M+2 peak with a ratio of approximately 3:1, characteristic of the presence of one chlorine atom.[12]- Fragmentation patterns corresponding to the loss of the acetyl group and other characteristic fragments.
Elemental Analysis - The percentage composition of C, H, N, Cl, and F should be within ±0.4% of the theoretical values for C9H10ClF2NO.

A detailed computational study using Density Functional Theory (DFT) can also be performed to predict NMR chemical shifts and vibrational frequencies, which can then be compared with experimental data for further confirmation.[13][14]

In Vitro Biological Activity Screening

A systematic approach to screening for biological activity is crucial in the early stages of drug discovery. The following protocols provide a foundation for assessing the potential of C9H10ClF2NO in key therapeutic areas.

Anticancer Activity Evaluation

Many novel chemical entities are evaluated for their potential to inhibit cancer cell growth.[15][16][17] A standard approach involves cytotoxicity assays against a panel of human cancer cell lines.[18]

Anticancer_Screening_Workflow cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanism of Action Studies (for active compounds) A Prepare stock solution of C9H10ClF2NO C Treat cells with serial dilutions of the compound A->C B Seed cancer cell lines in 96-well plates (e.g., MCF-7, A549, HCT116) B->C D Incubate for 48-72 hours C->D E Perform MTT or SRB assay to assess cell viability D->E F Calculate IC₅₀ values E->F G Apoptosis Assay (Annexin V/PI staining) F->G H Cell Cycle Analysis (Propidium Iodide staining) F->H I Western Blot for key signaling proteins F->I

Caption: Experimental workflow for in vitro anticancer activity screening.

Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Seed cancer cells (e.g., 5,000-10,000 cells/well) in a 96-well plate and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a range of concentrations of the test compound for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).[18]

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • IC₅₀ Calculation: The IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.[18]

Antimicrobial Activity Evaluation

The emergence of antimicrobial resistance necessitates the discovery of new antimicrobial agents. The following protocol determines the Minimum Inhibitory Concentration (MIC) of the compound.[19][20][21]

Protocol: Broth Microdilution MIC Assay

  • Compound Preparation: Prepare a series of twofold dilutions of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth).

  • Inoculum Preparation: Prepare a standardized bacterial or fungal suspension (e.g., 10⁵ CFU/mL).

  • Inoculation: Add the microbial inoculum to each well. Include a positive control (microbes only) and a negative control (broth only).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[21] Resazurin can be used as a colorimetric indicator to aid in determining viability.[19]

Enzyme Inhibition Assays

Enzymes are key targets for many drugs.[22] A general protocol for assessing enzyme inhibition is provided below. This can be adapted for specific enzymes of interest (e.g., kinases, proteases).

Protocol: General Enzyme Inhibition Assay

  • Assay Setup: In a microplate, combine a buffer solution, the specific enzyme, and varying concentrations of the test compound.

  • Pre-incubation: Allow the enzyme and inhibitor to pre-incubate for a defined period.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

  • Detection: Measure the rate of product formation or substrate depletion over time using a suitable detection method (e.g., absorbance, fluorescence, luminescence).

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the compound.

  • IC₅₀ Determination: Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration. Further kinetic studies can be performed to determine the mode of inhibition (e.g., competitive, non-competitive).[23][24]

Signaling_Pathway Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor Kinase 1 Kinase 1 Receptor->Kinase 1 Kinase 2 Kinase 2 Kinase 1->Kinase 2 Kinase 3 Kinase 3 Kinase 2->Kinase 3 Transcription Factor Transcription Factor Kinase 3->Transcription Factor Gene Expression Gene Expression Transcription Factor->Gene Expression Cell Proliferation Cell Proliferation Gene Expression->Cell Proliferation C9H10ClF2NO C9H10ClF2NO C9H10ClF2NO->Kinase 2

Caption: Hypothetical inhibition of a generic kinase signaling pathway by C9H10ClF2NO.

Conclusion and Future Directions

This guide presents a comprehensive and technically grounded approach for the synthesis, characterization, and preliminary biological evaluation of the novel molecular formula C9H10ClF2NO, using N-(4-chloro-2,5-difluorophenyl)acetamide as a representative candidate. The successful execution of these protocols will provide a solid foundation of data, enabling informed decisions about the potential of this and related compounds for further development. Positive results in any of the described biological assays would warrant further investigation, including structure-activity relationship (SAR) studies, in vivo efficacy and toxicity testing, and more detailed mechanistic studies to fully elucidate its mode of action.

References

  • Smith, B. C. (2023). Halogenated Organic Compounds. Spectroscopy Online. [Link]

  • Organic Chemistry Portal. (n.d.). Aniline synthesis by amination (arylation). Organic Chemistry Portal. [Link]

  • Ocana, A., Pandiella, A., Siu, L. L., & Tannock, I. F. (2015). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. Oncotarget, 6(5), 2915–2924. [Link]

  • Cinar, M., & Cinar, H. (2025). Characterization of 3-Chloro-4-Fluoronitrobenzene Molecule with New Calculation Methods and Discussions for Advanced Applied Sciences. ResearchGate. [Link]

  • ProQuest. (n.d.). Enhanced Elemental Mass Spectrometry of Fluorine and Chlorine via Chemical Ionization in the Afterglow of an Inductively Coupled Plasma. ProQuest. [Link]

  • Google Patents. (n.d.). US5545768A - Process for the preparation of chlorofluronitrobenzenes and difluoronitrobenzenes.
  • Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. [Link]

  • Majeed, H., Rauf, A., & Farooq, T. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Heliyon, 9(12), e22903. [Link]

  • Edmondson, D. E., & Binda, C. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 23(3), 527. [Link]

  • Go, Y., & Hpa, C. (2019). High-Sensitivity Elemental Mass Spectrometry of Fluorine by Ionization in Plasma Afterglow. Analytical Chemistry, 91(7), 4415–4421. [Link]

  • Gerig, J. T. (2001). Fluorine NMR. University of California, Santa Barbara. [Link]

  • Sieniawska, E. (2023). Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. Molecules, 28(3), 1068. [Link]

  • U.S. Environmental Protection Agency. (1999). Halogenated and Aromatic Volatile Organic Compounds (VOCs) by Gas Chromatography. EPA. [Link]

  • Smith, B. C. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. [Link]

  • ResearchGate. (n.d.). Route map for the synthesis of aniline. ResearchGate. [Link]

  • Al-Warhi, T., Sabt, A., & Elkaeed, E. B. (2024). Synthesis, Anticancer Activity, and Docking Studies of Novel Hydroquinone-Chalcone-Pyrazoline Hybrid Derivatives. International Journal of Molecular Sciences, 25(13), 7281. [Link]

  • Google Patents. (n.d.). CN1398846A - Chemical synthesis process of 4-chloro-2-fluoro nitrobenzene.
  • Knez, D., & But, T. (2023). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Frontiers in Microbiology, 14, 1269321. [Link]

  • Cinar, M., & Cinar, H. (2024). Characterization of 3-Chloro-4-Fluoronitrobenzene Molecule with New Calculation Methods and Discussions for Advanced Applied Sciences. Prensip Journals. [Link]

  • Mohler, F. L., Bloom, E. G., & Wells, E. J. (1950). Mass spectra of fluorocarbons. Journal of Research of the National Bureau of Standards, 45(5), 369. [Link]

  • Angulo, J., & Claridge, T. D. W. (2019). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Scientific Reports, 9(1), 1-10. [Link]

  • ResearchGate. (2017). Enzyme–Inhibitor Interactions and a Simple, Rapid Method for Determining Inhibition Modality. ResearchGate. [Link]

  • D'Silva, C. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. LCGC North America, 28(2). [Link]

  • Lee, C. F., Chen, H. Y., & Chen, C. L. (2020). Synthesis and Evaluation of Novel Anticancer Compounds Derived from the Natural Product Brevilin A. ACS Omega, 5(24), 14594-14603. [Link]

  • Randall, H. M., Fowler, R. G., Fuson, N., & Dangl, J. R. (1949). The Infrared Spectra of Nitro and Other Oxidized Nitrogen Compounds. Journal of the American Chemical Society, 71(5), 1880-1882. [Link]

  • Amajor, J. U., & O'Sullivan, G. (2021). Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Applied Sciences, 11(3), 1239. [Link]

  • McGill University. (2018). A near-universal way to measure enzyme inhibition. Newsroom. [Link]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000). Structure Determination of Organic Compounds. Springer. [Link]

  • Smith, D. M., & Kariuki, B. M. (2018). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Molecules, 23(12), 3108. [Link]

  • Magritek. (n.d.). NMR | Fluorine Spectroscopy. Magritek. [Link]

  • Furner-Pardoe, J., Murkin, C., & Harrison, F. (2026). Uncovering the multifaceted mechanism of action of a historical antimicrobial. bioRxiv. [Link]

  • Save My Exams. (2025). Multi-step Synthetic Routes (Cambridge (CIE) A Level Chemistry): Revision Note. Save My Exams. [Link]

  • Gurka, D. F., & Billets, S. (1984). GC/FTIR Study of Nitrated Polycyclic Aromatic Hydrocarbons. Journal of Chromatographic Science, 22(11), 485-491. [Link]

  • Canvas. (2023). Chloro pattern in Mass Spectrometry. YouTube. [Link]

  • Sharma, A., & Kumar, V. (2022). Advanced Computational Methodologies Used in the Discovery of New Natural Anticancer Compounds. Frontiers in Chemistry, 10, 856258. [Link]

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. [Link]

  • ResearchGate. (2018). Preparation, Characterization and Evaluation of Some New Amides as Antimicrobial Agents. ResearchGate. [Link]

  • Organic Syntheses. (n.d.). m-CHLORONITROBENZENE. Organic Syntheses Procedure. [Link]

  • Chromatography Forum. (2015). HPLC separation of related halogenated aromatic, any one??. Chromatography Forum. [Link]

  • The Journal of Organic Chemistry. (n.d.). Ahead of Print. ACS Publications. [Link]

  • ResearchGate. (2025). Reactions for making widely used aniline compounds break norms of synthesis. ResearchGate. [Link]

  • Biology LibreTexts. (2026). 6.4: Enzyme Inhibition. Biology LibreTexts. [Link]

  • Wang, Y., Li, J., & Wang, Q. (2023). Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. Molecules, 28(4), 1735. [Link]

  • quimicaorganica.org. (n.d.). Synthesis of aromatic compounds I. quimicaorganica.org. [Link]

  • Khan Academy. (2013). Halogenation | Aromatic Compounds | Organic chemistry | Khan Academy. YouTube. [Link]

  • The Journal of Organic Chemistry. (2026). Copper-Catalyzed Oxidative (4 + 2) Cycloaddition of 2-Arylindoles and 2-Aminophenols To Prepare Indole-Fused 1,4-Benzoxazines. ACS Publications. [Link]

Sources

Foundational

The Ascendancy of the Difluorophenoxy Moiety in Modern Drug Discovery: A Technical Guide

Foreword: The Subtle Power of Fluorine in Medicinal Chemistry To the dedicated researchers, scientists, and drug development professionals who relentlessly pursue therapeutic innovation, this guide offers an in-depth exp...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Subtle Power of Fluorine in Medicinal Chemistry

To the dedicated researchers, scientists, and drug development professionals who relentlessly pursue therapeutic innovation, this guide offers an in-depth exploration of a seemingly simple yet profoundly impactful structural motif: the difluorophenoxy moiety. The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, with over 20% of all recently approved drugs containing at least one fluorine atom.[1][2] This is no mere trend; it is a testament to fluorine's unique ability to modulate a molecule's physicochemical and pharmacological properties in ways that can overcome critical hurdles in drug development.

This guide will move beyond the generalities of fluorine chemistry to provide a focused, technical examination of the difluorophenoxy group. We will dissect its influence on molecular properties, explore its strategic application in drug design through a key case study, and provide detailed experimental protocols for its synthesis and characterization. It is my hope that this comprehensive resource will not only inform but also inspire new avenues of research and development in your own laboratories.

The Difluorophenoxy Moiety: A Profile of its Physicochemical Influence

The introduction of a difluorophenoxy group into a lead compound is a deliberate and strategic decision, driven by the moiety's ability to fine-tune a range of critical drug-like properties. The high electronegativity and small atomic radius of fluorine are the primary drivers of these effects.[3]

Metabolic Stability: Blocking the Path of Degradation

One of the most significant advantages of incorporating a difluorophenoxy moiety is the enhancement of metabolic stability. Aromatic rings are often susceptible to oxidative metabolism by cytochrome P450 enzymes. The strong carbon-fluorine bond is significantly more resistant to enzymatic cleavage compared to a carbon-hydrogen bond, effectively "shielding" the aromatic ring from metabolic attack.[4] This increased metabolic stability can lead to a longer drug half-life, reduced dosing frequency, and improved patient compliance.

Lipophilicity and Permeability: A Balancing Act

The difluorophenoxy group generally increases the lipophilicity of a molecule, which can improve its ability to cross biological membranes and enhance oral bioavailability.[5] However, the relationship between fluorination and lipophilicity is nuanced. While the difluoromethoxy group is known to increase lipophilicity, in some contexts, particularly with electron-withdrawing groups on the aromatic ring, a decrease in lipophilicity has been observed when replacing a methyl group with a difluoromethyl group.[6] This highlights the importance of considering the overall electronic environment of the molecule when predicting the impact of a difluorophenoxy substitution.

Modulation of pKa and Target Binding

The electron-withdrawing nature of the two fluorine atoms in a difluorophenoxy group can significantly influence the acidity or basicity of nearby functional groups. This modulation of pKa can be critical for optimizing a drug's solubility, absorption, and interaction with its biological target.[6] Furthermore, the altered electronic distribution within the difluorophenoxy ring can lead to more favorable electrostatic interactions with amino acid residues in the target's binding pocket, thereby enhancing binding affinity and potency.[3] The difluoromethyl group, a close relative, can also act as a hydrogen bond donor, a property that can be exploited in rational drug design.[6]

Strategic Application in Drug Design: A Case Study of Roflumilast

To illustrate the practical application and pharmacological relevance of a difluoro-substituted phenoxy moiety, we will examine the case of Roflumilast. Roflumilast is a selective phosphodiesterase-4 (PDE4) inhibitor used in the treatment of chronic obstructive pulmonary disease (COPD).[7] While it contains a difluoromethoxy group rather than a difluorophenoxy group, the underlying principles of its design and the role of the difluoro-ether linkage are highly instructive.

The chemical structure of Roflumilast features a 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid core.[7] The difluoromethoxy group plays a crucial role in the drug's pharmacological profile. It contributes to the molecule's metabolic stability, preventing rapid degradation and ensuring sustained therapeutic levels. Furthermore, the electronic properties of the difluoromethoxy group are believed to be important for its high affinity and selectivity for the PDE4 enzyme.

The development of Roflumilast showcases how the strategic incorporation of a difluoro-ether moiety can lead to a successful therapeutic agent. The insights gained from this example are directly applicable to the design of novel drug candidates featuring the closely related difluorophenoxy group.

Synthesis and Characterization: Practical Methodologies

The successful integration of a difluorophenoxy moiety into a drug candidate relies on robust and efficient synthetic methodologies. This section provides detailed experimental protocols for the synthesis of a key difluoromethoxy-containing intermediate relevant to Roflumilast, as well as a general procedure for the formation of diaryl ethers via the Ullmann condensation, a widely used method for creating the phenoxy linkage.

Experimental Protocol: Synthesis of 3-hydroxyl-4-difluoromethoxyl benzaldehyde

This protocol is adapted from a disclosed synthesis method for an important intermediate in the production of Roflumilast.[8]

Reaction Scheme:

G reactant 3,4-dihydroxy benzaldehyde product 3-hydroxyl-4-difluoromethoxyl benzaldehyde reactant->product Difluoromethylation reagent Sodium chlorodifluoroacetate (solid) reagent->product conditions Alkali (e.g., NaOH, K2CO3) Solvent (e.g., DMF, DMSO) conditions->product

Caption: Synthesis of 3-hydroxyl-4-difluoromethoxyl benzaldehyde.

Materials:

  • 3,4-dihydroxy benzaldehyde

  • Sodium chlorodifluoroacetate (solid)

  • Sodium hydroxide (or potassium carbonate)

  • Dimethylformamide (DMF) (or Dimethyl sulfoxide - DMSO)

  • Dichloromethane

  • Water

  • Saturated sodium chloride solution

Procedure:

  • In a reaction vessel, dissolve 3,4-dihydroxy benzaldehyde in DMF.

  • Add solid sodium chlorodifluoroacetate and sodium hydroxide to the solution.

  • Heat the reaction mixture to 95-100°C and maintain this temperature for 2 hours with stirring.

  • Cool the reaction mixture and add water.

  • Extract the aqueous phase twice with dichloromethane.

  • Wash the combined organic phases with water and then with a saturated sodium chloride solution.

  • Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the product.

Expected Outcome: This method provides a high yield and high selectivity for the desired 3-hydroxyl-4-difluoromethoxyl benzaldehyde, a key intermediate for Roflumilast synthesis.[8]

Experimental Protocol: General Ullmann Condensation for Diaryl Ether Synthesis

The Ullmann condensation is a classic and versatile method for the synthesis of diaryl ethers, which can be adapted for the preparation of difluorophenoxy-containing compounds.[9][10][11]

Reaction Workflow:

G cluster_0 Reaction Setup cluster_1 Reaction Conditions cluster_2 Workup and Purification A Combine aryl halide, phenol, Cu(I) catalyst, and base in a flask B Add solvent and heat under inert atmosphere A->B Heating C Cool, filter, and extract with organic solvent B->C Reaction Completion D Purify by column chromatography C->D Isolation

Caption: General workflow for Ullmann diaryl ether synthesis.

Materials:

  • Aryl halide (e.g., 2,4-difluorobromobenzene)

  • Phenol

  • Copper(I) iodide (CuI)

  • Potassium phosphate (K3PO4)

  • N,N'-dimethylethylenediamine (ligand)

  • Toluene (solvent)

Procedure:

  • In a reaction flask, combine the aryl halide (1 eq.), the phenol (1.2 eq.), CuI (0.1 eq.), and K3PO4 (2 eq.).

  • Add N,N'-dimethylethylenediamine (0.2 eq.) to the mixture.

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon).

  • Add anhydrous toluene to the flask.

  • Heat the reaction mixture to 110°C and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of celite and wash with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Spectroscopic Characterization

The structural elucidation of difluorophenoxy-containing compounds relies heavily on nuclear magnetic resonance (NMR) spectroscopy. Both ¹H and ¹⁹F NMR are indispensable tools for confirming the successful incorporation of the moiety and for characterizing the final product.

  • ¹H NMR: The protons on the difluorophenoxy ring will exhibit characteristic splitting patterns due to coupling with the adjacent fluorine atoms. The chemical shifts of these protons will be influenced by the electron-withdrawing nature of the fluorine atoms.

  • ¹⁹F NMR: This technique is particularly powerful for confirming the presence and number of fluorine atoms in the molecule. The chemical shift of the fluorine signals provides information about their electronic environment. ¹⁹F NMR is highly sensitive and often shows less signal overlap compared to ¹H NMR, making it an excellent tool for quantitative analysis of fluorinated compounds.[12][13][14]

Structure-Activity Relationship (SAR) Insights

Understanding the structure-activity relationship (SAR) is fundamental to rational drug design.[15][16][17][18] For the difluorophenoxy moiety, SAR studies often focus on the position and number of fluorine atoms on the phenyl ring, as well as the nature of the substituents on both the phenoxy and the other aromatic ring in a diaryl ether structure.

A study on VEGFR-2 kinase inhibitors revealed the importance of a 2,4-difluoro-5-(cyclopropylcarbamoyl)phenylamino group for potent activity.[2] This highlights that the specific substitution pattern of the difluorophenyl ring is critical for optimizing interactions with the target enzyme. The 2,4-difluoro substitution pattern is a common motif in medicinal chemistry, and its electronic properties are well-characterized.[3]

When considering the difluorophenoxy moiety as a bioisosteric replacement for other groups, such as a dichlorophenoxy or a simple phenoxy group, it is crucial to evaluate its impact on potency, selectivity, and pharmacokinetic properties.[19][20][21][22][23] The introduction of the difluorophenoxy group can lead to improved metabolic stability and enhanced binding affinity, but these effects must be experimentally validated for each new chemical series.

Conclusion and Future Perspectives

The difluorophenoxy moiety has firmly established itself as a valuable tool in the medicinal chemist's arsenal. Its ability to confer enhanced metabolic stability, modulate physicochemical properties, and improve target interactions makes it a highly attractive substituent for the optimization of lead compounds. The case of Roflumilast, while featuring a difluoromethoxy group, provides a compelling example of the successful application of these principles in the development of a marketed drug.

As our understanding of the nuanced effects of fluorine substitution continues to grow, we can expect to see the difluorophenoxy moiety and its close analogs incorporated into an even wider array of therapeutic agents. Advances in synthetic methodologies will further facilitate the exploration of this privileged structural motif, paving the way for the discovery of next-generation medicines with improved efficacy and safety profiles. The strategic and informed application of the difluorophenoxy group will undoubtedly continue to be a key driver of innovation in drug discovery for years to come.

References

  • CN105732348A - Synthesis method of 3-hydroxyl-4-difluoromethoxyl benzaldehyde - Google P
  • CN103304408A - Preparation method of roflumilast intermediate 3-cyclopropyl methoxy-4-difluoromethoxybenzoic acid - Google P
  • CN103304408B - The preparation of roflumilast intermediate 3-ring the third methoxyl group-4-difluoro-methoxy-benzoic acid - Google P
  • CN102503815A - Preparation method for roflumilast intermediate - Google P
  • Roflumilast | C17H14Cl2F2N2O3 | CID 449193 - PubChem. National Center for Biotechnology Information. ([Link])

  • Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][1][8][24]triazine-based VEGFR-2 kinase inhibitors - PubMed. National Center for Biotechnology Information. ([Link])

  • Ullmann condensation - Wikipedia. ([Link])

  • 3,3-Difluorooxetane: A versatile functional group for bioisosteric replacements in medicinal chemistry - American Chemical Society. (URL not available)
  • FDA approved fluorine-containing drugs in 2023. (URL not available)
  • Structure activity rel
  • Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation - Macmillan Group - Princeton University. ([Link])

  • The Strategic Advantage of Fluorine: Exploring the Benefits in Chemical Synthesis. (URL not available)
  • C−F Bond Activation Enables Synthesis of Aryl Difluoromethyl Bicyclopentanes as Benzophenone-Type Bioisosteres | ChemRxiv. ([Link])

  • Ullmann Coupling & other Cu Catalyzed reactions - Organic Synthesis. ([Link])

  • Structure Activity Relationships - Drug Design Org. ([Link])

  • Fluorinated Building Blocks: Enhancing Drug Discovery. (URL not available)
  • 3,3-Difluorooxetane-A Versatile Functional Group for Bioisosteric Replacements in Drug Discovery - PubMed. National Center for Biotechnology Information. ([Link])

  • 3,3-Difluorooxetane – a Versatile Functional Group for Bioisosteric Replacements in Drug Discovery | ChemRxiv. ([Link])

  • SAR: Structure Activity Relationships - CDD Vault. ([Link])

  • Use of 1H, 13C, and 19F‑NMR Spectroscopy and Computational Modeling To Explore Chemoselectivity in the Formation of a Grignard Reagent - Pendidikan Kimia. (URL not available)
  • FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - MDPI. ([Link])

  • Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Inform
  • Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC. National Center for Biotechnology Information. ([Link])

  • Structure Activity Relationship Of Drugs - graduation.escoffier.edu. ([Link])

  • CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - NIH. National Center for Biotechnology Information. ([Link])

  • Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines - ChemRxiv. ([Link])

  • EP0001825A1 - Method of preparing 2,4-difluoroaniline - Google P
  • Substituent Effects on the Ultraviolet Absorption Properties of 2,4-Dihydroxy Dibenzophenone - MDPI. ([Link])

  • 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing). ([Link])

  • A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy - ACG Publications. ([Link])

  • Structural Activity Relationship of Drugs and its Applications - Longdom Publishing. ([Link])

  • Breaking C-F bonds in drugs - Hypha Discovery Blogs. ([Link])

  • 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition - PMC. National Center for Biotechnology Information. ([Link])

Sources

Protocols & Analytical Methods

Method

applications of 3-(3,4-Difluorophenoxy)azetidine hydrochloride in drug design

Application Note: 3-(3,4-Difluorophenoxy)azetidine Hydrochloride in Drug Design Executive Summary 3-(3,4-Difluorophenoxy)azetidine hydrochloride (CAS: 954220-76-9) is a high-value chemical building block used in medicina...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 3-(3,4-Difluorophenoxy)azetidine Hydrochloride in Drug Design

Executive Summary

3-(3,4-Difluorophenoxy)azetidine hydrochloride (CAS: 954220-76-9) is a high-value chemical building block used in medicinal chemistry to introduce a rigid, metabolically stable ether linkage into drug candidates.[1] It combines two critical design elements: the azetidine ring , which serves as a low-molecular-weight, rigid spacer (bioisostere of pyrrolidine or flexible alkyl chains), and the 3,4-difluorophenoxy group , a lipophilic motif engineered to block metabolic oxidation (soft spots) while maintaining potency via multipolar interactions. This guide details its physicochemical profile, synthetic utility, and application in fragment-based drug discovery (FBDD).

Physicochemical Profile & Design Logic

The strategic value of this compound lies in its ability to modulate the Lipophilic Efficiency (LipE) and Metabolic Stability of a lead compound.

PropertyValue / CharacteristicImpact on Drug Design
Formula C

H

F

NO

HCl
Core fragment structure.[1]
MW (Free Base) 185.17 g/mol Ideal for Fragment-Based Drug Discovery (FBDD).[1]
LogP (Calc) ~1.8 - 2.1Moderate lipophilicity; the fluorine atoms increase LogP vs. unsubstituted phenol but reduce it vs. larger alkyl chains.[1]
pKa (Azetidine) ~8.5 - 9.5Lower basicity than pyrrolidine (~10.5), improving membrane permeability and reducing hERG liability.[1]
Ring Strain ~25 kcal/molHigh strain drives reactivity in coupling but the ring is kinetically stable in biological systems.[1]
Fluorine Effect 3,4-Difluoro substitutionMetabolic Block: Prevents CYP450-mediated hydroxylation at the para/meta positions.[1] Electronic: Reduces electron density on the phenyl ring, altering

-

stacking interactions.[1]
Design Logic: The "Azetidine Spacer" Advantage

In many optimization campaigns, flexible alkyl ether linkers (e.g., -O-CH2-CH2-NH-) suffer from high entropy costs upon binding and rapid metabolic clearance.[1] Replacing this chain with the 3-aryloxyazetidine scaffold constrains the vector, reducing the entropic penalty while protecting the nitrogen from oxidative dealkylation.

DOT Diagram: Scaffold Selection Logic

DesignLogic Start Lead Optimization Problem: Flexible Alkyl Ether Linker Issue1 High Entropic Cost (Low Potency) Start->Issue1 Issue2 Metabolic Instability (Rapid Clearance) Start->Issue2 Solution Solution: Azetidine Scaffold Hopping Issue1->Solution Issue2->Solution Benefit1 Rigidification: Pre-organized conformation Solution->Benefit1 Benefit2 pKa Modulation: Improved Permeability Solution->Benefit2 Final 3-(3,4-Difluorophenoxy)azetidine: Optimized Potency & PK Benefit1->Final Benefit2->Final

Figure 1: Decision tree illustrating the rationale for selecting the 3-aryloxyazetidine scaffold to solve common medicinal chemistry liabilities.

Synthetic Protocols

The hydrochloride salt is stable but must be converted to the free base for most coupling reactions (e.g., nucleophilic aromatic substitution, reductive amination).

Protocol A: Free-Basing the HCl Salt

Crucial Pre-step: Failure to free-base often leads to stalled SNAr reactions due to protonation of the electrophile or catalyst poisoning.[1]

  • Dissolution: Dissolve 1.0 eq of 3-(3,4-Difluorophenoxy)azetidine HCl in minimal water/methanol (1:1).

  • Basification: Add saturated aqueous NaHCO

    
     or 1M NaOH until pH ~10.
    
  • Extraction: Extract 3x with Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

    • Note: Azetidines are polar; ensure thorough extraction.

  • Drying: Dry organic layer over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate in vacuo at low temperature (<40°C) to avoid polymerization (though 3-aryloxyazetidines are generally stable).
  • Storage: Use immediately or store under inert atmosphere at -20°C.

Protocol B: General Coupling via S Ar (Nucleophilic Aromatic Substitution)

Target: Coupling the azetidine nitrogen to a heteroaryl core (e.g., Pyrimidine, Pyridine).

  • Reagents:

    • Heteroaryl Chloride (1.0 eq)[1]

    • 3-(3,4-Difluorophenoxy)azetidine (Free base, 1.2 eq)[1]

    • Base: DIPEA (2.0 eq) or Cs

      
      CO
      
      
      
      (2.0 eq)
    • Solvent: DMF or DMSO (anhydrous)

  • Procedure:

    • Combine reagents in a sealed reaction vial.

    • Heat to 80-100°C for 4-12 hours. Monitor by LC-MS.[1]

    • Troubleshooting: If conversion is low, add catalytic KF (0.1 eq) or switch to microwave heating (120°C, 30 min).

  • Workup: Dilute with water, extract with EtOAc. Wash organic layer with LiCl solution (to remove DMF). Purify via flash chromatography.

Protocol C: Reductive Amination

Target: Coupling to an aldehyde-containing scaffold.[1]

  • Reagents:

    • Aldehyde Scaffold (1.0 eq)[1]

    • 3-(3,4-Difluorophenoxy)azetidine HCl (1.0 eq)[1]

    • Base: Et

      
      N (1.0 eq) - Required to neutralize HCl salt in situ[1]
      
    • Reductant: NaBH(OAc)

      
       (1.5 eq)
      
    • Solvent: DCM or DCE

  • Procedure:

    • Mix Aldehyde, Azetidine HCl, and Et

      
      N in solvent. Stir for 30 min to form the imine/iminium species.
      
    • Add NaBH(OAc)

      
       in one portion.
      
    • Stir at Room Temperature for 2-16 hours.

  • Workup: Quench with sat. NaHCO

    
    . Extract with DCM.
    

Case Study: Optimization of a GPR119 Agonist

Context: GPR119 is a GPCR target for Type 2 Diabetes. Agonists typically require a polar head group and a lipophilic tail.

The Challenge: A lead compound containing a 3-phenoxypyrrolidine tail showed good potency (


 nM) but poor metabolic stability (

min in human liver microsomes) due to oxidation of the phenyl ring and the pyrrolidine alpha-carbon.

The Solution: Medicinal chemists applied a "Dual-Optimization" strategy using 3-(3,4-Difluorophenoxy)azetidine :

  • Ring Contraction (Pyrrolidine

    
     Azetidine):  Reduced the number of oxidizable C-H bonds adjacent to the nitrogen (metabolic hotspot) and lowered the pKa, improving oral bioavailability.
    
  • Fluorination (Phenyl

    
     3,4-Difluorophenyl):  Blocked the para-position (primary site of CYP metabolism) and increased lipophilicity slightly to maintain hydrophobic pocket filling.
    

Outcome:

  • Potency: Maintained (

    
     nM).
    
  • Stability: Drastically improved (

    
     min).
    
  • Selectivity: The rigid azetidine vector reduced off-target binding to related GPCRs.[1]

Workflow Diagram: Synthesis of the Optimized Analog

SynthesisWorkflow cluster_0 Building Block Synthesis SM1 N-Boc-3-hydroxy azetidine Interm Intermediate: N-Boc-3-(3,4-difluorophenoxy) azetidine SM1->Interm SM2 3,4-Difluorophenol SM2->Interm Reagent1 Mitsunobu (DIAD, PPh3) Reagent1->Interm Catalysis Product FINAL PRODUCT: 3-(3,4-Difluorophenoxy) azetidine HCl Interm->Product Step 2 Step2 Deprotection (HCl/Dioxane)

Figure 2: Synthetic route to the building block. Note that while commercially available, this Mitsunobu route is the standard industrial preparation method.

References

  • Azetidines in Medicinal Chemistry : "Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle."[2] Royal Society of Chemistry, 2021. Link

  • Bioisosterism Principles : "Bioisosteres in Medicinal Chemistry." Journal of Medicinal Chemistry, 2011. Link[1]

  • Fluorine in Drug Design : "Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry, 2008. Link[1]

  • Metabolic Stability of Fluorinated Ethers : "Metabolic Stability of Fluorinated Small Molecules." ChemRxiv, 2023. Link

  • Commercial Availability & Properties : "3-(3,4-Difluorophenoxy)azetidine hydrochloride Product Page." Matrix Scientific. Link

Sources

Application

The Strategic Utility of 3-(3,4-Difluorophenoxy)azetidine Hydrochloride in Modern Drug Discovery

Introduction: Unlocking New Chemical Space with a Privileged Scaffold In the landscape of contemporary medicinal chemistry, the quest for novel molecular architectures that confer advantageous ADME (absorption, distribut...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking New Chemical Space with a Privileged Scaffold

In the landscape of contemporary medicinal chemistry, the quest for novel molecular architectures that confer advantageous ADME (absorption, distribution, metabolism, and excretion) properties and potent biological activity is relentless. Among the saturated heterocycles, the azetidine ring has emerged as a particularly valuable scaffold. Its inherent ring strain, while ensuring a degree of conformational rigidity, also provides a unique reactivity profile that can be harnessed for diverse synthetic elaborations. When combined with the metabolically robust and electronically distinct 3,4-difluorophenoxy moiety, the resulting intermediate, 3-(3,4-Difluorophenoxy)azetidine hydrochloride , presents itself as a powerful building block for the construction of next-generation therapeutics.

This technical guide provides an in-depth exploration of 3-(3,4-Difluorophenoxy)azetidine hydrochloride as a synthetic intermediate. We will delve into its physicochemical characteristics, strategic applications in drug design, and provide detailed, field-proven protocols for its functionalization. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile intermediate in their synthetic campaigns.

Physicochemical and Structural Attributes

The strategic advantage of 3-(3,4-Difluorophenoxy)azetidine hydrochloride lies in the synergistic combination of its constituent parts: the constrained azetidine ring and the electron-withdrawing difluorophenoxy group. The azetidine moiety provides a three-dimensional exit vector from the aromatic ring, allowing for the exploration of new chemical space compared to more traditional linkers. The difluoro substitution on the phenyl ring is a well-established strategy in medicinal chemistry to enhance metabolic stability by blocking potential sites of oxidative metabolism and to modulate the pKa of nearby functional groups.

A summary of the key physicochemical properties of the parent compound, 3-(3,4-Difluorophenoxy)azetidine, is presented below. Note that experimental data for the hydrochloride salt may vary slightly.

PropertyValue (Predicted/Inferred)Source
Molecular Formula C₉H₁₀ClF₂NOInternal Calculation
Molecular Weight 221.63 g/mol Internal Calculation
LogP 1.8 (for free base)Predicted
pKa ~9.5 (for azetidine nitrogen)Inferred from similar azetidines
Appearance White to off-white solidTypical for similar compounds
Solubility Soluble in water, methanol, DMSOInferred from hydrochloride salt nature

Core Applications in Drug Discovery: A Gateway to Potent and Selective Modulators

The utility of 3-(3,4-Difluorophenoxy)azetidine hydrochloride as a synthetic intermediate is prominently highlighted by its incorporation into inhibitors of key enzymatic targets, notably Dipeptidyl Peptidase 4 (DPP-4) and Phosphodiesterase Type 9 (PDE9).[1]

1. Dipeptidyl Peptidase 4 (DPP-4) Inhibitors:

DPP-4 is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones such as GLP-1. Inhibition of DPP-4 is a validated therapeutic strategy for the management of type 2 diabetes.[2] The azetidine moiety in this context often serves as a key recognition element, with the nitrogen atom participating in crucial interactions within the enzyme's active site. The difluorophenoxy group can occupy a hydrophobic pocket and contribute to enhanced potency and favorable pharmacokinetic properties.

2. Phosphodiesterase Type 9 (PDE9) Inhibitors:

PDE9 is an enzyme that degrades cyclic guanosine monophosphate (cGMP), a second messenger involved in various physiological processes, including neuronal signaling. Inhibition of PDE9 has emerged as a promising approach for the treatment of cognitive disorders such as Alzheimer's disease.[3][4][5] In the design of PDE9 inhibitors, the 3-(3,4-Difluorophenoxy)azetidine scaffold can be utilized to position key pharmacophoric elements within the binding site, with the fluorinated ring contributing to target engagement and metabolic stability.

Experimental Protocols: Harnessing the Reactivity of the Azetidine Nitrogen

The secondary amine of the azetidine ring in 3-(3,4-Difluorophenoxy)azetidine hydrochloride is the primary site of synthetic manipulation. The hydrochloride salt must first be neutralized in situ or converted to the free base prior to reaction. Below are detailed, step-by-step protocols for two fundamental transformations: N-acylation and N-alkylation.

Protocol 1: N-Acylation via Acid Chloride Coupling

This protocol describes a general procedure for the coupling of an acid chloride with 3-(3,4-Difluorophenoxy)azetidine to form an amide bond. This is a foundational reaction for introducing a wide array of functional groups.

Reaction Scheme:

N-Acylation of 3-(3,4-Difluorophenoxy)azetidine.

Materials:

  • 3-(3,4-Difluorophenoxy)azetidine hydrochloride

  • Acid chloride (e.g., benzoyl chloride) (1.1 eq)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and standard laboratory glassware

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add 3-(3,4-Difluorophenoxy)azetidine hydrochloride (1.0 eq) and suspend it in anhydrous DCM.

  • Basification: Cool the suspension to 0 °C using an ice bath. Add triethylamine (2.5 eq) dropwise. The suspension should become a clear solution as the free base is formed. Stir for 10-15 minutes at 0 °C.

  • Acylation: Add the acid chloride (1.1 eq) dropwise to the cooled solution. A precipitate (triethylamine hydrochloride) may form.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC or LC-MS analysis indicates the consumption of the starting material.

  • Work-up:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-acylated product.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Acid chlorides are highly reactive towards water. The use of anhydrous solvents and an inert atmosphere is critical to prevent hydrolysis of the reagent and ensure high yields.[6]

  • Base: A non-nucleophilic organic base like triethylamine or DIPEA is used to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards product formation. Two equivalents are used to both free the amine from its hydrochloride salt and to quench the newly formed HCl.

  • Temperature Control: The initial cooling to 0 °C helps to control the exothermicity of the acylation reaction and minimize potential side reactions.

Protocol 2: N-Alkylation via Reductive Amination

Reductive amination is a robust and versatile method for forming C-N bonds. This protocol outlines the reaction of 3-(3,4-Difluorophenoxy)azetidine with an aldehyde or ketone in the presence of a reducing agent.

Workflow Diagram:

Reductive_Amination_Workflow cluster_workflow Reductive Amination Protocol A 1. Dissolve azetidine HCl and aldehyde/ketone in solvent (e.g., DCE/MeOH). B 2. Add base (e.g., Et3N) to form free amine. A->B C 3. Stir to form iminium/enamine intermediate. B->C D 4. Add reducing agent (e.g., NaBH(OAc)3) portion-wise. C->D E 5. Monitor reaction by TLC/LC-MS. D->E F 6. Quench with saturated NaHCO3. E->F G 7. Extract with organic solvent. F->G H 8. Dry, concentrate, and purify via chromatography. G->H

Workflow for N-Alkylation via Reductive Amination.

Materials:

  • 3-(3,4-Difluorophenoxy)azetidine hydrochloride

  • Aldehyde or Ketone (1.0-1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Triethylamine (Et₃N) (1.2 eq)

  • Anhydrous 1,2-Dichloroethane (DCE) or Methanol (MeOH)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and standard laboratory glassware

Procedure:

  • Reaction Setup: To a round-bottom flask, add 3-(3,4-Difluorophenoxy)azetidine hydrochloride (1.0 eq), the desired aldehyde or ketone (1.1 eq), and anhydrous DCE.

  • Basification: Add triethylamine (1.2 eq) and stir the mixture at room temperature for 30 minutes to form the iminium ion intermediate.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes. The reaction is often mildly exothermic.

  • Reaction Progression: Stir the reaction at room temperature for 3-12 hours, or until complete as determined by TLC or LC-MS.

  • Work-up:

    • Carefully quench the reaction by the slow addition of saturated NaHCO₃ solution.

    • Extract the aqueous layer with DCM or ethyl acetate (3x).

    • Combine the organic layers and wash with brine.

    • Dry over anhydrous Na₂SO₄.

  • Purification: Filter the mixture, concentrate the filtrate under reduced pressure, and purify the residue by flash column chromatography to yield the N-alkylated product.

Trustworthiness Through Self-Validation:

  • Choice of Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less basic than other hydride reagents like sodium cyanoborohydride, reducing the likelihood of side reactions. Its tolerance for mildly acidic conditions allows the reaction to proceed efficiently.

  • Intermediate Formation: The initial stirring period before the addition of the reducing agent allows for the formation of the iminium ion (from aldehydes) or enamine (from ketones), which is the species that is subsequently reduced. This two-stage, one-pot process is highly efficient.

Safety and Handling

As a responsible scientist, adherence to safety protocols is paramount. While a specific safety data sheet (SDS) for 3-(3,4-Difluorophenoxy)azetidine hydrochloride may not be readily available, a conservative approach based on structurally related compounds is advised.

  • General Handling: This compound should be handled in a well-ventilated fume hood.[7][8] Personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, should be worn at all times.[7][8]

  • Hazards: Based on related azetidine hydrochlorides, this compound should be considered an irritant to the skin and eyes and may cause respiratory irritation.[7][8][9] Avoid inhalation of dust and direct contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion: A Versatile Intermediate for Accelerated Drug Discovery

3-(3,4-Difluorophenoxy)azetidine hydrochloride is a valuable and versatile synthetic intermediate that provides a robust platform for the rapid generation of novel chemical entities. Its unique combination of a conformationally constrained azetidine ring and a metabolically stable difluorophenoxy moiety makes it an attractive building block for targeting a range of biological systems. The protocols detailed herein offer reliable and scalable methods for the functionalization of this scaffold, empowering medicinal chemists to explore new avenues in the design of potent and selective therapeutics. A thorough understanding of its reactivity and careful handling are key to successfully leveraging its full potential in drug discovery programs.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Acylation Reactions with 3,4-Difluorophenylacetyl Chloride.
  • A study of the alkylation and acylation of N-acylthiazolidinethione. (n.d.).
  • Uesugi, S., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11, 1247493.
  • Patinha, D., & Keri, R. S. (2022).
  • Wang, G., et al. (2018). Structure-based design, synthesis, and biological evaluation of novel pyrimidinone derivatives as PDE9 inhibitors. Scientific Reports, 8(1), 4358.
  • WO 2018/091687 A1. (2018). Novel crystalline forms of 3-(difluorophenoxy)azetidine salts.
  • PubChem. (n.d.). 3,3-Difluoroazetidine hydrochloride.
  • Azetidine-based inhibitors of dipeptidyl peptidase IV (DPP IV). (n.d.).
  • Wang, T., et al. (2015). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][9]naphthyrin-5(6H)-one. Tetrahedron Letters, 56(43), 5912–5915.

  • Rönnols, J., et al. (2021). Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives. The Journal of Organic Chemistry, 86(13), 8966–8975.
  • Karaca, G., et al. (2021). Pyrazole Incorporated New Thiosemicarbazones: Design, Synthesis and Investigation of DPP-4 Inhibitory Effects. Molecules, 26(11), 3354.
  • Zhang, L., et al. (2021). Discovery of novel PDE9A inhibitors with antioxidant activities for treatment of Alzheimer's disease. European Journal of Medicinal Chemistry, 213, 113165.
  • TCI Chemicals. (2024).
  • MilliporeSigma. (2025).
  • Alchem Pharmtech. (n.d.). CAS 954220-76-9 | 3-(3,4-Difluorophenoxy)azetidine.
  • Perpar, M., et al. (2020). Intensified Microwave-Assisted N-Acylation Procedure – Synthesis and Activity Evaluation of TRPC3 Channel Agonists with a 1,3-Dihydro-2H-benzo[d]imidazol-2-one Core. Molecules, 25(18), 4165.
  • Patinha, D. J. S., & Keri, R. S. (2022).
  • Abouzid, K. A. M., et al. (2018). Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors.
  • Fisher Scientific. (n.d.). Azetidines.
  • Apollo Scientific. (2023).
  • Wang, Z., et al. (2020). Boron Trifluoride Etherate Promoted Regioselective 3-Acylation of Indoles with Anhydrides. Molecules, 25(21), 5165.
  • Philadelphia University. (n.d.). Medicinal Chemistry: Physicochemical properties of drugs.
  • ARYSTA LifeScience South Africa (Pty) Ltd. (2019).
  • Oeckl, J., et al. (2021). Inhibition of phosphodiesterase type 9 reduces obesity and cardiometabolic syndrome in mice.
  • Li, Y., et al. (2019). Design, Synthesis, and Biological Evaluation of Dual-Target Inhibitors of Acetylcholinesterase (AChE) and Phosphodiesterase 9A (PDE9A) for the Treatment of Alzheimer's Disease. Journal of Medicinal Chemistry, 62(3), 1433–1446.
  • PubChem. (n.d.). Azetidine.

Sources

Method

3-(3,4-Difluorophenoxy)azetidine hydrochloride in the synthesis of kinase inhibitors

Topic: Strategic Utilization of 3-(3,4-Difluorophenoxy)azetidine Hydrochloride in Kinase Inhibitor Synthesis Content Type: Application Note & Experimental Protocol Audience: Medicinal Chemists, Process Chemists, and Drug...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategic Utilization of 3-(3,4-Difluorophenoxy)azetidine Hydrochloride in Kinase Inhibitor Synthesis Content Type: Application Note & Experimental Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary

3-(3,4-Difluorophenoxy)azetidine hydrochloride (CAS: 954220-76-9) has emerged as a high-value pharmacophore in modern kinase inhibitor design. As the pharmaceutical industry shifts from planar, aromatic-heavy structures to those with higher


 character (Fsp3), the azetidine ring offers a critical "conformational switch."

This application note details the strategic advantage of this building block—specifically its role as a bioisostere for piperidine/pyrrolidine ethers—and provides a validated protocol for its incorporation into heteroaromatic kinase cores (e.g., pyrimidines, quinazolines).

Strategic Rationale: The "Azetidine Advantage" in Kinase Design

In the optimization of ATP-competitive inhibitors, the solvent-exposed region or the hydrophobic back-pocket often requires a solubilizing group that maintains lipophilic contacts without incurring a metabolic penalty.

  • Conformational Rigidity: Unlike the flexible pyrrolidine or piperidine rings, the strained 4-membered azetidine ring creates a defined vector for the 3,4-difluorophenoxy group. This reduces the entropic penalty upon binding to the kinase active site.

  • Metabolic Blocking: The 3,4-difluoro substitution pattern on the phenoxy ring is a classic medicinal chemistry tactic to block Phase I metabolic oxidation (P450-mediated hydroxylation) at the electron-rich para- and meta-positions.

  • Lipophilicity Modulation: The ether linkage combined with the fluorinated aryl ring allows the moiety to occupy hydrophobic pockets (e.g., the hydrophobic II pocket in VEGFR or MET kinases) while the azetidine amine remains basic enough to form hydrogen bonds or salt bridges with solvent-front residues (e.g., Asp/Glu).

Chemical Profile & Handling

PropertySpecification
Compound Name 3-(3,4-Difluorophenoxy)azetidine hydrochloride
CAS Number 954220-76-9
Molecular Formula

Molecular Weight 221.63 g/mol
Appearance White to off-white crystalline solid
Solubility High in DMSO, Methanol, Water; Low in DCM, Hexanes
Hygroscopicity Moderate; store under desiccant at RT or 4°C

Handling Note: As a secondary amine hydrochloride salt, the compound is stable. However, the free base is prone to polymerization or ring-opening if stored for extended periods. Always generate the free base in situ during coupling reactions.

Experimental Workflow: Incorporation into Kinase Scaffolds

The following workflow illustrates the standard pathway for coupling this building block to a chloropyrimidine core, a ubiquitous motif in kinase inhibitors (e.g., CDK, JAK, or EGFR inhibitors).

Process Visualization

KinaseSynthesisWorkflow Start Start: Chloropyrimidine Core (Electrophile) Reaction S_NAr Coupling: Solvent: DMSO/NMP Temp: 80-100°C Start->Reaction Reagent Reagent: 3-(3,4-Difluorophenoxy) azetidine HCl Base Base Activation: Cs2CO3 or DIPEA (In situ Free Basing) Reagent->Base Base->Reaction Nucleophile Generation Workup Workup: Aqueous Extraction (EtOAc/Water) Reaction->Workup Conversion >95% Purification Purification: Flash Chromatography or Prep-HPLC Workup->Purification Final Final Kinase Inhibitor Candidate Purification->Final

Figure 1: Workflow for the


 coupling of azetidine fragments to heteroaryl chloride kinase cores.
Detailed Protocol: Coupling Reaction

Objective: Synthesize a prototypical kinase inhibitor intermediate by coupling 3-(3,4-difluorophenoxy)azetidine to a 2,4-dichloropyrimidine scaffold.

Reagents:

  • Scaffold: 2,4-Dichloropyrimidine (1.0 equiv)

  • Nucleophile: 3-(3,4-Difluorophenoxy)azetidine HCl (1.1 equiv)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (3.0 equiv) OR Cesium Carbonate (
    
    
    
    ) (2.5 equiv)
  • Solvent: Anhydrous DMSO or NMP (Concentration: 0.2 M)

Step-by-Step Procedure:

  • Preparation:

    • In a dry reaction vial equipped with a magnetic stir bar, charge the 2,4-dichloropyrimidine (1.0 mmol, 149 mg).

    • Add 3-(3,4-difluorophenoxy)azetidine hydrochloride (1.1 mmol, 244 mg).

    • Critical Step: Add the solvent (DMSO, 5 mL) and stir to ensure partial dissolution.

  • Activation:

    • Add DIPEA (3.0 mmol, 522 µL) dropwise.

    • Observation: The suspension should clear as the HCl is neutralized and the free amine is released. If using

      
      , the suspension will persist.
      
  • Reaction:

    • Heat the mixture to 85°C .

    • Monitor by LCMS every 30 minutes. The reaction is typically complete within 1–2 hours.

    • Mechanistic Note: The azetidine nitrogen is a potent nucleophile due to ring strain (relief of steric crowding upon attack), often reacting faster than acyclic secondary amines.

  • Workup (Aqueous):

    • Cool the reaction to room temperature.

    • Dilute with Ethyl Acetate (EtOAc, 20 mL) and wash with Water (2 x 20 mL) to remove DMSO and salts.

    • Wash the organic layer with Brine (10 mL).

    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
  • Purification:

    • Purify via Flash Column Chromatography (Silica Gel).[1]

    • Eluent: 0–50% EtOAc in Hexanes.

    • Alternative: If the product is polar, use 0–10% MeOH in DCM.

  • QC Specifications:

    • 1H NMR (DMSO-d6): Look for the characteristic azetidine signals:

      
       3.8–4.5 ppm (m, 4H, azetidine 
      
      
      
      ) and
      
      
      5.1 ppm (m, 1H, azetidine CH-O).
    • 19F NMR: Distinct signals for the 3,4-difluoro motif (typically -135 to -150 ppm region).

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Conversion HCl salt not fully neutralized.Increase base equivalents (DIPEA to 4.0 eq) or switch to stronger inorganic base (

) with heating.
Regioselectivity Issues Competition between C2 and C4 positions on pyrimidine.Perform reaction at lower temperature (0°C to RT) initially to favor C4 substitution (steric control).
Ring Opening Harsh acidic workup or excessive heat (>120°C).Keep reaction temp <100°C. Avoid strong mineral acids during workup; azetidines are acid-sensitive.

References

  • Azetidines as Privileged Scaffolds

    • Source: Brandi, A., Cicchi, S., & Cordero, F. M. (2008).[2] "Azetidines, Azetines, and Azetes: Monocyclic."[3] Chemical Reviews. Link

    • Relevance: Establishes the azetidine ring as a key bioisostere for improving metabolic stability and solubility.[4]

  • Kinase Inhibitor Synthesis (DPP-4/General)

    • Source: World Intellectual Property Organization. (2007).[5] WO 2007/148185 A1. Link

    • Relevance: Cites 3-(3,4-difluorophenoxy)azetidine as a specific intermediate in the synthesis of bioactive inhibitors.[5]

  • Synthesis of Azetidine Ethers

    • Source: Duncton, M. A. J. (2011). "Minireview: Recent Applications of Azetidines in Drug Discovery." MedChemComm. Link

    • Relevance: Reviews the synthetic routes to 3-substituted azetidines and their utility in lowering lipophilicity (LogD) compared to piperidines.
  • Fluorine in Medicinal Chemistry

    • Source: Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews. Link

    • Relevance: Explains the metabolic rationale behind the 3,4-difluorophenoxy motif used in this building block.

Sources

Application

Strategic Access to Novel Azetidine Scaffolds: Application Notes for Drug Discovery

Executive Summary: Escaping Flatland In modern medicinal chemistry, the "escape from flatland" (increasing Fsp3 character) is a critical design parameter for improving solubility and metabolic stability while reducing of...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Escaping Flatland

In modern medicinal chemistry, the "escape from flatland" (increasing Fsp3 character) is a critical design parameter for improving solubility and metabolic stability while reducing off-target toxicity. Azetidines—four-membered nitrogen heterocycles—offer a distinct structural advantage over their 5- and 6-membered counterparts (pyrrolidines/piperidines).[1][2]

With a ring strain energy of ~26 kcal/mol and a rigid puckered conformation, azetidines provide unique vector positioning for substituents. However, this same strain renders them synthetically challenging. This guide details three high-fidelity workflows for accessing novel azetidine pharmacophores, moving beyond classical cyclizations to modern photoredox and strain-release methodologies.

Module A: De Novo Assembly via Visible-Light Aza-Paternò–Büchi

Principle: Direct [2+2] cycloaddition of imine equivalents and alkenes. Primary Reference: Schindler et al., Nature Chemistry (2020)[3]

Classically, the Aza-Paternò–Büchi reaction has been limited by the high UV energy required to excite imines, often leading to degradation. The modern approach utilizes Triplet Energy Transfer (EnT) catalysis under blue light, allowing the use of oxime esters as "energy acceptors" that react with unactivated alkenes.

Mechanism of Action

The photocatalyst (Ir-based) absorbs visible light and transfers energy to the oxime derivative, generating a triplet diradical intermediate. This species intercepts an alkene, forming the C-C and C-N bonds sequentially.

AzaPaternoBuchi PC_GS Ir(III) Ground State PC_Excited *Ir(III) Excited State PC_GS->PC_Excited Blue LED (450 nm) PC_Excited->PC_GS Energy Transfer (EnT) Oxime Oxime Ester (Substrate) PC_Excited->Oxime Triplet Triplet Diradical Intermediate Oxime->Triplet Excitation Azetidine Functionalized Azetidine Triplet->Azetidine + Alkene [2+2] Alkene Alkene (Trap) Alkene->Azetidine

Figure 1: Energy Transfer (EnT) mechanism for visible-light mediated azetidine synthesis.

Experimental Protocol A

Target: 2,3,4-substituted azetidines.

  • Reagent Prep:

    • Substrate: 2-isoxazoline-3-carboxylate (0.2 mmol).

    • Alkene: Styrene or aliphatic alkene (3.0 equiv).

    • Catalyst: fac-Ir(dFppy)3 (2.5 mol%).

    • Solvent: Anhydrous MeCN (0.1 M).

  • Setup:

    • Combine reagents in an oven-dried 8 mL vial equipped with a magnetic stir bar.

    • Seal with a septum cap.

    • Degassing (Critical): Sparge with Argon for 15 minutes. Oxygen quenches the triplet state of the photocatalyst.

  • Irradiation:

    • Place in a photoreactor (e.g., Kessil PR160 440nm or equivalent Blue LED setup).

    • Maintain temperature < 35°C using a fan. Irradiate for 12–24 hours.

  • Workup:

    • Concentrate in vacuo.

    • Purification: Flash column chromatography. Note: Azetidines can be polar; consider using 1% Et3N in the eluent to prevent streaking on silica.

Troubleshooting:

  • Low Conversion: Check oxygen levels; reseal and sparge longer. Ensure the light source intensity is sufficient.

  • N-O Cleavage: The product contains an N-O bond.[1][2] To reveal the free azetidine, treat the product with Zn powder/AcOH or H2/Pd.

Module B: Strain-Release Engineering (Bicyclo[1.1.0]butanes)

Principle: Relieving the ~65 kcal/mol strain of bicyclo[1.1.0]butanes (BCBs) or 1-azabicyclo[1.1.0]butanes (ABBs). Primary Reference: Aggarwal et al., Chemical Science (2021/2023)

ABBs act as "spring-loaded" electrophiles. Nucleophiles attack the central bond, opening the bridge to form a 3-substituted azetidine. This is the premier method for generating 3-aryl or 3-amino azetidines which are difficult to access via cyclization.

Strain-Release Workflow

The pathway diverges based on the reagent: Nucleophiles (Nu-) attack the bridgehead carbon, while Radicals (R•) can add across the central bond.[4]

StrainRelease ABB 1-Azabicyclo[1.1.0]butane (ABB) Nu_Path Path A: Nucleophilic Attack (Organometallics/Amines) ABB->Nu_Path Rad_Path Path B: Radical Addition (Photoredox/Sulfonyls) ABB->Rad_Path Prod_A 3-Substituted Azetidine (Anionic Intermediate) Nu_Path->Prod_A Strain Release Prod_B 3-Functionalized Azetidine (Radical Intermediate) Rad_Path->Prod_B Strain Release Final_A Electrophile Trapping (E+ = H+, Allyl, CHO) Prod_A->Final_A Final_B Radical Trapping/HAT Prod_B->Final_B

Figure 2: Divergent synthesis of azetidines via strain-release of ABBs.

Experimental Protocol B

Target: 1,3-disubstituted azetidines via Grignard addition.

  • Precursor Synthesis:

    • ABBs are often prepared from the corresponding 2-phenylaziridine via treatment with a carbene source or base-mediated cyclization. Store ABBs at -20°C; they are volatile and reactive.

  • Reaction:

    • Dissolve ABB (1.0 equiv) in anhydrous THF (0.2 M) under N2.

    • Cool to 0°C.

    • Add Organomagnesium reagent (R-MgBr, 1.2 equiv) dropwise.

    • Observation: The solution often changes color indicating the formation of the magnesiated azetidine intermediate.

  • Electrophile Trapping:

    • After 1 hour, add an electrophile (e.g., Allyl Bromide, DMF, or simply MeOH for protonation).

    • Warm to room temperature and stir for 2 hours.

  • Workup:

    • Quench with saturated NH4Cl. Extract with Et2O.

    • Caution: Azetidines are amines; ensure the aqueous layer pH is basic (>10) during extraction to keep the product in the organic phase.

Module C: Late-Stage C(sp3)-H Functionalization

Principle: Direct modification of the azetidine core using Hydrogen Atom Transfer (HAT). Primary Reference: Leonori et al., Nature (2020)

Modifying an existing azetidine core (e.g., a scaffold already containing the ring) is challenging due to the sensitivity of the ring. Protonated azetidines, however, deactivate the α-protons (adjacent to N), directing radical attack to the β-position (C3).

Experimental Protocol C

Target: C3-Alkylation of Azetidines (Minisci-type).

  • Reagents:

    • Substrate: Azetidine (as TFA salt or HCl salt).

    • Alkylation Agent: Alkyl halide or Michael acceptor.

    • Catalyst: Tetrabutylammonium decatungstate (TBADT) (2 mol%) or Acridinium photocatalyst.

    • Solvent: MeCN:H2O (1:1).

  • Conditions:

    • Irradiate with 390 nm (UV-A) for TBADT or 450 nm (Blue) for Acridinium.

    • Time: 16 hours.

  • Purification:

    • Reverse-phase HPLC is often required as these reactions can produce mixtures of mono- and di-functionalized products.

Comparative Analysis of Methodologies

FeatureAza-Paternò–Büchi (Module A)Strain-Release ABB (Module B)C-H Functionalization (Module C)
Primary Bond Formed C2–C3 and N–C4 (Ring closure)C3–Substituent (Ring opening)C3–Substituent (Substitution)
Complexity Generated High (2,3,4-trisubstituted)Medium (1,3-disubstituted)Low/Medium (Single point mod)
Substrate Availability Requires Oxime/AlkeneRequires Aziridine/SulfoneRequires Azetidine core
Key Limitation Requires N-O bond cleavage stepABBs can be unstable/volatileRegioselectivity control

References

  • Synthesis of azetidines via visible-light-mediated intermolecular [2+2] photocycloadditions Becker, M. R., Wearing, E. R., & Schindler, C. S.[1][2][3] (2020).[1][3] Nature Chemistry. [Link]

  • Strain-release-driven reactivity of 1-azabicyclo[1.1.0]butanes Fawcett, A., & Aggarwal, V. K.[5] (2021).[1][6][7] Chemical Science. [Link]

  • Photoredox-catalyzed C–H functionalization reactions Gentry, E. C., & Knowles, R. R. (2021).[1][6][7] Chemical Reviews. [Link]

  • Recent advances in the synthesis and reactivity of azetidines Mughal, H., & Szostak, M.[1][2][4][8] (2021).[1][6][7] Organic & Biomolecular Chemistry. [Link]

  • Scientists use computational modeling to guide a difficult chemical synthesis MIT News Office. (2024).[9][10] ScienceDaily. [Link]

Sources

Method

Application Note: Strategic Deprotection of Boc-Protected Azetidine Precursors

Abstract & Strategic Overview Azetidines represent a unique challenge in synthetic organic chemistry. While they possess high value as rigidifying scaffolds in drug discovery (improving metabolic stability and vectoring...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

Azetidines represent a unique challenge in synthetic organic chemistry. While they possess high value as rigidifying scaffolds in drug discovery (improving metabolic stability and vectoring substituents), their 4-membered ring strain (~26 kcal/mol) makes them susceptible to acid-catalyzed ring opening during deprotection. Furthermore, the low molecular weight azetidine free bases are highly volatile, leading to significant yield loss during standard concentration steps.

This Application Note provides a rigorous, field-proven framework for removing the tert-butyloxycarbonyl (Boc) group from azetidines. Unlike generic deprotection guides, this protocol specifically addresses:

  • Volatility Management: Preventing product loss during workup.

  • Ring Integrity: Mitigating nucleophilic attack on the protonated azetidinium ion.

  • Scavenger Selection: Managing the tert-butyl cation to prevent re-alkylation or polymerization.

Decision Matrix: Selecting the Optimal Protocol

Before initiating chemistry, analyze your substrate against the following logic flow to select the method that minimizes risk.

Azetidine_Logic Start START: Analyze Substrate Q1 Is the Azetidine Free Base Volatile (MW < 150)? Start->Q1 Q2 Does the molecule contain Acid-Sensitive Groups? Q1->Q2 No (Complex Scaffold) MethodA METHOD A: HCl/Dioxane Precipitation (Target: Stable Salt) Q1->MethodA Yes (But Salt is Acceptable) MethodD METHOD D: p-TsOH Salt Formation (Target: Non-Volatile Salt) Q1->MethodD Yes (High Volatility Risk) MethodB METHOD B: TFA + Scavengers (Target: Complex Scaffolds) Q2->MethodB No (Standard) MethodC METHOD C: TMSOTf / 2,6-Lutidine (Target: Mild Lewis Acid) Q2->MethodC Yes (e.g., Acetals, Silyl ethers) Q3 Is strict stoichiometry required (no excess acid)? Q3->MethodB No Q3->MethodC Yes MethodB->Q3

Figure 1: Decision matrix for selecting the appropriate deprotection strategy based on substrate volatility and sensitivity.

Critical Mechanistic Insight: The Ring-Opening Trap

The most common failure mode in azetidine deprotection is not incomplete cleavage, but ring opening .

Under strong acidic conditions, the azetidine nitrogen is protonated.[1] While generally more stable than aziridines, the ring strain allows weak nucleophiles (even the counter-ion or solvent) to attack the


-carbon, leading to ring-opened byproducts (homoallylamines or hydrolyzed chains).

Key Risk Factor: Intramolecular Nucleophiles. If your substrate has a pendant nucleophile (e.g., an amide, alcohol, or carbonyl oxygen) 3-4 bonds away, acid treatment can trigger rapid intramolecular cyclization and azetidine rupture [1].

RingOpening Substrate N-Boc Azetidine (Pendant Nucleophile) Protonation Protonated Azetidinium (Activated Strain) Substrate->Protonation H+ Attack Intramolecular Nucleophilic Attack Protonation->Attack Rapid Product Ring-Opened Byproduct Attack->Product Irreversible

Figure 2: Mechanism of acid-mediated intramolecular ring opening, a common side reaction in functionalized azetidines.

Detailed Protocols

Method A: Anhydrous HCl Precipitation (The "Gold Standard" for Salts)

Best for: Simple azetidines, scale-up, and avoiding volatile free-base isolation. Mechanism: Cleavage releases isobutylene and CO₂, precipitating the azetidine as a pure hydrochloride salt.

Reagents:

  • 4M HCl in 1,4-Dioxane (commercial or freshly prepared).

  • Solvent: Diethyl ether (Et₂O) or MTBE (anhydrous).

Protocol:

  • Dissolution: Dissolve the N-Boc azetidine (1.0 equiv) in a minimal amount of anhydrous Et₂O or MTBE.

    • Note: If the substrate is not soluble in ether, use a minimal amount of DCM, but yield of precipitation will decrease.

  • Addition: Cool the solution to 0 °C. Add 4M HCl in Dioxane (3.0 – 5.0 equiv) dropwise.

    • Caution: Gas evolution (Isobutylene/CO₂) will occur. Ensure proper venting.[2]

  • Reaction: Allow to warm to room temperature (RT) and stir for 2–4 hours.

  • Observation: A white precipitate (the azetidine HCl salt) should form.

  • Isolation:

    • Filter the solid under a nitrogen blanket (azetidine salts can be hygroscopic).

    • Wash the cake 3x with cold Et₂O.

    • Dry under vacuum. Do not heat.

Why this works: The hydrochloride salt is non-volatile and stable. By using non-polar ether, the salt crashes out, driving the equilibrium forward and simplifying purification to a filtration step [2].

Method B: TFA Deprotection with Scavengers

Best for: Complex substrates soluble only in polar organic solvents; peptide-like azetidines.

Reagents:

  • Trifluoroacetic Acid (TFA).[3][4]

  • Dichloromethane (DCM).[3]

  • Scavenger: Triethylsilane (TES) or 1,3-Dimethoxybenzene.

    • Avoid: Thioanisole if possible, as sulfur nucleophiles can sometimes open the azetidine ring.

Protocol:

  • Preparation: Dissolve substrate in DCM (0.1 M concentration).

  • Scavenger: Add Triethylsilane (2.0 equiv). This effectively quenches the tert-butyl cation, preventing it from attacking the azetidine ring or re-alkylating other sites.

  • Acidification: Cool to 0 °C. Add TFA (substrate:TFA ratio 1:1 to 1:5 v/v).

  • Monitoring: Stir at 0 °C for 30 mins, then RT. Monitor by TLC or LCMS.

    • Critical: Do not let the reaction run overnight. Prolonged exposure to strong acid increases ring-opening risk.

  • Workup (Volatile Free Base Risk):

    • Option 1 (Salt Isolation): Concentrate in vacuo but do not heat above 30 °C. Co-evaporate with Toluene 3x to remove excess TFA. Isolate as the TFA salt.

    • Option 2 (Free Base): If the free base is required and is volatile (MW < 150), do not evaporate . Neutralize with solid Na₂CO₃ or basic resin (e.g., Amberlyst A-21) directly in the solution, filter, and use the solution in the next step.

Method C: Mild Lewis Acid (TMSOTf)

Best for: Highly acid-sensitive substrates containing acetals, silyl ethers, or trityl groups. Reference: Greene’s Protective Groups; BenchChem Protocols [3, 4].

Reagents:

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf).[3][5]

  • 2,6-Lutidine (Base scavenger).

  • DCM (anhydrous).

Protocol:

  • Dissolve N-Boc azetidine (1.0 equiv) and 2,6-lutidine (1.5 equiv) in anhydrous DCM at 0 °C.

  • Add TMSOTf (1.2 equiv) dropwise.

  • Stir at 0 °C for 30–60 minutes.

  • Quench: Add MeOH (excess) to cleave the intermediate silyl carbamate.

  • Workup: Concentrate and pass through a short plug of silica or basic alumina to remove lutidine salts.

Data Summary: Method Comparison

FeatureMethod A (HCl/Dioxane)Method B (TFA/DCM)Method C (TMSOTf)
Reagent Cost LowLowHigh
Acidity (pH) Very Low (<1)Very Low (<1)Lewis Acid (Mild)
Product Form HCl Salt (Solid)TFA Salt (Oil/Solid)Free Base / Triflate
Volatility Risk Low (Precipitates)High (if neutralized)Moderate
Scale-Up ExcellentGoodPoor (Cost)
Ring Stability Good (Kinetic precip.)ModerateExcellent

Troubleshooting & Safety

Issue: "My product disappeared on the Rotovap."
  • Cause: You generated the free base of a low MW azetidine (e.g., azetidine, 3-fluoroazetidine). These have boiling points similar to solvents like THF or DCM.

  • Solution: Never concentrate the free base to dryness. Isolate as a salt (Method A or D) or carry forward as a solution of known titer.

Issue: "I see a +18 or +56 mass shift in LCMS."
  • Cause: Ring opening followed by water addition (+18) or t-butyl cation trapping (+56).

  • Solution:

    • Lower the temperature to 0 °C.

    • Increase the scavenger (TES) load.

    • Switch to Method A to precipitate the product immediately, removing it from the acidic medium.

Safety Note: Isobutylene Generation

Boc deprotection generates isobutylene gas.[4] On a multigram scale, this builds significant pressure.

  • Requirement: Use a bubbler or open vent needle. Do not seal the vessel.

  • Ventilation: Isobutylene is flammable. Perform all reactions in a fume hood.

References

  • Wyrick, C. et al. "Intramolecular Ring-Opening Decomposition of Aryl Azetidines." ACS Med. Chem. Lett., 2021.

  • BenchChem Application Notes. "A Comparative Study of Deprotection Methods for Boc-Arg-OMe." (General HCl/Dioxane precipitation protocols applicable to amines).

  • Sakaitani, M. et al. "Mild deprotection of N-Boc amines using TMSOTf." J. Org. Chem., 1990.

  • RSC Publishing. "Solvent-free N-Boc deprotection by ex situ generation of hydrogen chloride gas."[6] Org.[4][7] Biomol. Chem., 2023.[7]

  • St-Jean, F. et al. "Scale-Up of Azetidine-Based Processes." Org.[4][7] Process Res. Dev., 2004.[4][8] (General reference for volatile amine handling).

Sources

Application

Application Note: Biocatalytic Fluorination for High-Value Organofluorines

Topic: Enzymatic Synthesis of Fluorinated Compounds Content Type: Application Note & Detailed Protocols Audience: Senior Scientists, Medicinal Chemists, and Process Engineers Abstract The introduction of fluorine into or...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Enzymatic Synthesis of Fluorinated Compounds Content Type: Application Note & Detailed Protocols Audience: Senior Scientists, Medicinal Chemists, and Process Engineers

Abstract

The introduction of fluorine into organic scaffolds is a cornerstone of modern medicinal chemistry, modulating metabolic stability (


), lipophilicity (

), and binding affinity. However, traditional chemical fluorination often requires hazardous reagents (e.g.,

gas, DAST, Selectfluor), extreme conditions, and lacks stereoselectivity.[1]

This guide details the application of Fluorinases (specifically from Streptomyces cattleya) to catalyze the formation of


 bonds under mild, aqueous conditions. We present three distinct workflows:
  • De Novo Synthesis: Using S-adenosylmethionine (SAM) as the alkyl donor.[1]

  • Transhalogenation (Enzymatic Finkelstein): A halide-exchange protocol for converting chlorinated/brominated precursors to fluorinated targets.[1]

  • Chemo-Enzymatic Cascades: Coupling fluorinases with phosphorylases to generate fluorinated nucleotides.[1]

Mechanism of Action: The Fluorinase System

The primary biocatalyst deployed here is the 5'-fluoro-5'-deoxyadenosine synthase (FDAS) (EC 2.5.1.63).[1][2][3][4]

The Solvation Challenge

The fundamental barrier to aqueous fluorination is the high hydration energy of the fluoride ion (


). In water, 

is tightly solvated, rendering it a poor nucleophile.[1][2] The fluorinase enzyme overcomes this by:
  • Desolvation: The active site strips the hydration shell from

    
    .
    
  • Geometry: It positions

    
     for a precise 
    
    
    
    attack on the 5'-carbon of SAM.[1]
  • Leaving Group: L-Methionine is displaced, yielding 5'-fluoro-5'-deoxyadenosine (5'-FDA).[1][2][3][4][5][6][7]

Pathway Visualization

The following diagram illustrates the catalytic cycle and the critical transhalogenation "switch" utilized in Protocol 2.

FluorinaseMechanism SAM S-Adenosylmethionine (SAM) Complex Enzyme-SAM-F Transition State SAM->Complex Binding & Desolvation Fluoride Fluoride Ion (F-) Fluoride->Complex Binding & Desolvation Enzyme Fluorinase (S. cattleya) Enzyme->Complex Binding & Desolvation FDA 5'-Fluoro-5'-deoxyadenosine (5'-FDA) Complex->FDA SN2 Attack Met L-Methionine Complex->Met Leaving Group Chloride Cl- Complex->Chloride Halide Exchange ClDA 5'-Chloro-5'-deoxyadenosine (Substrate B) ClDA->Complex Substrate Promiscuity

Figure 1: The catalytic cycle of Fluorinase.[1][8] Solid lines depict the native SAM-dependent pathway.[1] Dashed blue lines represent the transhalogenation route where a chlorinated substrate mimics the transition state to accept Fluoride.

Experimental Protocols

Protocol 1: Native Synthesis via SAM

Objective: Synthesis of 5'-FDA from SAM and inorganic fluoride.[1] Application: Production of radiolabeled [


] tracers or fluorinated building blocks.
Materials
  • Enzyme: Purified Fluorinase (Recombinant E. coli expression of flA gene from S. cattleya).[1] Concentration: 2 mg/mL.[1]

  • Substrate: S-adenosylmethionine (SAM) tosylate or iodide salt.[1]

  • Fluoride Source: KF or NaF.[1]

  • Buffer: 50 mM HEPES or Potassium Phosphate, pH 7.8.

Step-by-Step Methodology
  • Buffer Preparation: Prepare 50 mM HEPES buffer (pH 7.8). Degas to prevent oxidation of SAM.

  • Reaction Assembly:

    • In a 1.5 mL microcentrifuge tube, combine:

      • Buffer: up to final volume (1 mL)

      • SAM: 1 mM final concentration

      • KF: 10 mM final concentration (Excess

        
         drives kinetics)[1]
        
      • Fluorinase Enzyme: 50–100

        
        g[1]
        
  • Incubation: Incubate at 37°C for 2–4 hours with gentle shaking (300 rpm).

    • Note: The reaction reaches equilibrium.[2] Yield is typically 60–70% due to the reversibility of the reaction.

  • Quenching: Stop reaction by heating at 95°C for 2 minutes or adding protein precipitation reagent (e.g., acetonitrile).

  • Analysis: Centrifuge at 14,000 x g for 5 min. Analyze supernatant via HPLC (C18 column, gradient MeOH/Water).

Protocol 2: The Enzymatic "Finkelstein" Reaction (Transhalogenation)

Objective: Converting 5'-chloro-5'-deoxyadenosine (5'-ClDA) to 5'-FDA.[1] Scientific Rationale: This protocol exploits the reversibility of the fluorinase.[9] By using 5'-ClDA as the substrate, the enzyme attacks the C-Cl bond. Since


 is a better leaving group than 

, and

forms a stronger bond with Carbon (

vs

), the equilibrium strongly favors the fluorinated product.[1]
Advantages[1]
  • Cost: 5'-ClDA is synthetically cheaper than SAM.[1]

  • Atom Economy: Avoids the production of L-Methionine byproduct which can inhibit the forward reaction.

Methodology
  • Substrate Prep: Dissolve 5'-ClDA (2 mM) in 50 mM Phosphate Buffer (pH 7.8).

  • Fluoride Addition: Add NaF or KF (20 mM). A 10-fold excess of fluoride is recommended to outcompete the chloride leaving group preventing back-reaction.

  • Enzyme Addition: Add Fluorinase (0.5 mg/mL).

  • Incubation: 37°C for 4–16 hours.

  • Validation (Self-Validating Step):

    • Monitor the release of Chloride ions using a colorimetric chloride assay or Ion Chromatography.

    • The disappearance of the ClDA peak on HPLC should correlate 1:1 with the appearance of the FDA peak.

Protocol 3: Chemo-Enzymatic Cascade to Fluorinated Nucleotides

Objective: Conversion of 5'-FDA into 5-fluoro-ribose-1-phosphate (5-FDRP) and subsequent nucleotide analogues. Context: 5'-FDA is rarely the final drug target.[1] It is often a "fluorine carrier" used to generate fluorinated sugars.[1]

Workflow Diagram

Cascade Start SAM + Fluoride Step1 Fluorinase Start->Step1 Inter1 5'-FDA + L-Met Step1->Inter1 Step2 Methylthioadenosine Phosphorylase (MTAP) or PNP Inter1->Step2 Inter2 5-Fluoro-5-deoxy-D-ribose-1-phosphate (5-FDRP) + Adenine Step2->Inter2 Step3 Chemical/Enzymatic Coupling (e.g., Uracil Phosphorylase) Inter2->Step3 Final 5'-Fluoro-Uridine / Nucleotide Analogs Step3->Final

Figure 2: Cascade for upcycling the fluoromethyl group from SAM into diverse nucleotide scaffolds.

Methodology
  • Step 1 (Fluorination): Perform Protocol 1 (Scale: 10 mL). Do not quench.

  • Step 2 (Cleavage): Add Purine Nucleoside Phosphorylase (PNP) (1 U/mL) and Phosphate (50 mM).[1]

    • Mechanism:[1][4][10][11] PNP phosphorolytically cleaves the adenine base from 5'-FDA.[1]

    • Product: 5-fluoro-5-deoxy-ribose-1-phosphate (5-FDRP).[1]

  • Step 3 (Coupling - Optional): Add a second base (e.g., Uracil) and Uridine Phosphorylase .[1]

    • Result: The enzyme accepts 5-FDRP as a sugar donor, attaching Uracil to form 5'-fluoro-5'-deoxyuridine.[1]

Data Summary & Troubleshooting

Comparative Analysis: Chemical vs. Enzymatic
FeatureChemical Fluorination (DAST/Selectfluor)Enzymatic Fluorination (Fluorinase)
Solvent DCM, THF, AnhydrousWater (Buffer pH 7.[1]8)
Selectivity Low (requires protecting groups)High (Regio- and Stereospecific)
Conditions -78°C to Reflux37°C
Fluoride Source Hazardous (

, HF derivatives)
Safe (NaF, KF)
Yield Variable (Side reactions common)60–95% (Protocol dependent)
Troubleshooting Guide (Trustworthiness)
  • Problem: Low Yield in Protocol 1.

    • Cause: Product inhibition by L-Methionine.[1]

    • Solution: Add L-Amino Acid Oxidase .[1] This enzyme degrades L-Methionine as it forms, shifting the equilibrium toward 5'-FDA (Le Chatelier's principle).[1]

  • Problem: Enzyme precipitation.

    • Cause: High ionic strength or pH drift.[1]

    • Solution: Maintain [Salt] < 200 mM.[1] Ensure buffer capacity is sufficient to handle acidic byproducts if coupling with oxidases.[1]

  • Problem: No reaction in Transhalogenation.

    • Cause: Chloride buildup.[1]

    • Solution: Use a higher excess of Fluoride (20-50 equivalents) or remove Chloride via dialysis if running continuous flow.[1]

References

  • O'Hagan, D., et al. (2002).[1][11] The fluorinase from Streptomyces cattleya catalyzes the formation of a C-F bond.[2][3][4][9][12] Nature.[1]

  • Deng, H., et al. (2004).[1] Fluorometabolite biosynthesis and the fluorinase from Streptomyces cattleya.[2][4][9][12] Natural Product Reports.[1]

  • Lowe, P. T., et al. (2019).[1] An enzymatic Finkelstein reaction: fluorinase catalyses direct halogen exchange.[1][6][7] Organic & Biomolecular Chemistry.[1][7][10][11]

  • Winkler, M., & O'Hagan, D. (2005).[1] Enzymatic Fluorination.[1][7][8][10][11] Chemical Science.[1] (Note: Linked to Chem. Rev. update on the topic).

  • Pupo, G., et al. (2018).[1] Fluorination of 5'-Chloro-5'-deoxyadenosine by the Fluorinase Enzyme.[1][2][5][9] Chemistry - A European Journal.[1] [1]

Sources

Method

Application Note: High-Fidelity Synthesis of Azetidines via Pd-Catalyzed C(sp3)–H Amination

[1][2][3][4] Executive Summary & Strategic Value The azetidine (four-membered nitrogen heterocycle) pharmacophore is increasingly prized in drug discovery for its ability to lower lipophilicity (LogD) and improve metabol...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4]

Executive Summary & Strategic Value

The azetidine (four-membered nitrogen heterocycle) pharmacophore is increasingly prized in drug discovery for its ability to lower lipophilicity (LogD) and improve metabolic stability compared to larger rings, while functioning as a rigid conformation constraint. However, traditional synthetic routes (e.g., nucleophilic cyclization of


-haloamines) are often plagued by poor atom economy and limited substrate scope.

This guide details the Palladium-Catalyzed Intramolecular C(sp3)–H Amination , a transformative protocol that constructs the azetidine ring directly from unactivated


-C(sp3)–H bonds. By leveraging a Picolinamide (PA) directing group, this method bypasses pre-functionalization, accessing the high-energy 4-membered ring via a kinetically controlled Pd(II)/Pd(IV) catalytic cycle.

Key Advantages:

  • Direct Access: Converts simple amines into azetidines in one catalytic step.

  • High Selectivity: Overrides the thermodynamic preference for C–O bond formation (acetoxylation).

  • Predictable Regiochemistry: Exclusively targets

    
    -C–H bonds.
    

Mechanistic Insight: The Pd(II)/Pd(IV) Manifold

Understanding the mechanism is critical for troubleshooting. Unlike Pd(0)/Pd(II) cross-couplings, this reaction operates via a high-valent Pd(IV) intermediate. The reaction is driven by the Picolinamide (PA) auxiliary, which acts as a bidentate (


) ligand, enforcing the geometry required for C–H activation.
The Catalytic Cycle[3][5][6]
  • Coordination & Activation: Pd(OAc)

    
     coordinates to the PA nitrogen and the amide nitrogen (deprotonated), followed by C–H activation at the 
    
    
    
    -position via a Concerted Metalation-Deprotonation (CMD) pathway. This forms a stable 5-membered palladacycle.
  • Oxidative Addition: The hypervalent iodine oxidant, PhI(OAc)

    
    , oxidizes the Pd(II) palladacycle to a transient octahedral Pd(IV) species.
    
  • Reductive Elimination (The Critical Step): The high-valent Pd(IV) center undergoes reductive elimination. Here, the system faces a bifurcation:

    • Path A (Desired): C–N bond formation yields the azetidine.

    • Path B (Undesired): C–O bond formation yields the

      
      -acetoxylated product.
      
    • Insight: The PA ligand and non-polar solvents (e.g., Toluene, PhCF

      
      ) kinetically favor Path A, despite the ring strain of the azetidine product.
      

CatalyticCycle Substrate Substrate-PA (Amine Precursor) Pd_Coord Pd(II) Coordination (N,N-Bidentate) Substrate->Pd_Coord + Pd(OAc)2 Palladacycle 5-Membered Palladacycle (Gamma-C-H Activation) Pd_Coord->Palladacycle - AcOH (CMD Mechanism) Oxidation Oxidation to Pd(IV) (+ PhI(OAc)2) Palladacycle->Oxidation Rate Limiting Step Pd_IV_Species Octahedral Pd(IV) Complex Oxidation->Pd_IV_Species Reductive_Elim Reductive Elimination (C-N Bond Formation) Pd_IV_Species->Reductive_Elim Kinetic Control (Solvent Dependent) Side_Product Acetoxylated Byproduct (C-O Formation) Pd_IV_Species->Side_Product Competing Pathway Product Azetidine Product Reductive_Elim->Product - Pd(II) Product->Pd_Coord Catalyst Regeneration

Figure 1: The Pd(II)/Pd(IV) catalytic cycle highlighting the bifurcation between azetidine formation and acetoxylation.

Comprehensive Protocol

Substrate Preparation (PA Installation)

The Picolinamide (PA) group is essential. It is installed via standard amide coupling.

  • Reagents: Picolinic acid (1.1 equiv), Amine substrate (1.0 equiv), EDC·HCl (1.2 equiv), HOBt (1.2 equiv), DIPEA (3.0 equiv), DCM.

  • Procedure: Mix amine and picolinic acid in DCM. Add base and coupling agents. Stir at RT for 4–12 h. Wash with 1M HCl, sat. NaHCO

    
    , and brine.
    
  • QC Check:

    
    H NMR must show characteristic pyridine protons (
    
    
    
    8.5–8.6, d) and the amide NH (
    
    
    8.0–8.5, often a doublet due to coupling with CH).
C–H Amination Reaction (The Chen Method)[7]

This protocol is optimized for 0.2 mmol scale.[1][2] Scale-up requires careful attention to heat transfer and oxidant addition rates.

Materials:

  • Substrate: PA-protected amine (0.2 mmol)

  • Catalyst: Pd(OAc)

    
     (4.5 mg, 0.02 mmol, 10 mol%)
    
  • Oxidant: PhI(OAc)

    
     (161 mg, 0.5 mmol, 2.5 equiv)
    
  • Solvent: Toluene (anhydrous, 2.0 mL)

  • Vessel: 10 mL sealed tube or pressure vial with Teflon-lined cap.

Step-by-Step Procedure:

  • Setup: In a 10 mL vial, weigh the PA-substrate, Pd(OAc)

    
    , and PhI(OAc)
    
    
    
    .
    • Expert Tip: Powder the PhI(OAc)

      
       if it is crystalline to ensure rapid dissolution.
      
  • Solvent Addition: Add Toluene (2.0 mL). The concentration is critical (0.1 M). Dilution favors intramolecular cyclization over intermolecular side reactions.

  • Sealing: Purge the headspace with Argon or Nitrogen for 30 seconds. Seal the vial tightly.

    • Note: While the reaction is not strictly air-sensitive, removing O

      
       prevents background oxidation of the ligand.
      
  • Reaction: Heat the block/oil bath to 110 °C . Stir vigorously.

    • Time: Typically 12–24 hours. The mixture usually turns from orange to dark brown/black.

  • Monitoring: Check via TLC or LCMS.

    • Target: Azetidine product (often slightly less polar than SM).

    • Byproduct: Acetoxylated species (more polar).

  • Workup: Cool to RT. Filter the mixture through a short pad of Celite to remove Pd black. Rinse with DCM or EtOAc. Concentrate the filtrate in vacuo.

  • Purification: Flash column chromatography (Hexanes/EtOAc).

Removal of Directing Group (Deprotection)

To recover the free azetidine (or NH-azetidine) for downstream medicinal chemistry, the PA group must be removed. Standard hydrolysis (NaOH) often fails due to the stability of the picolinamide.

Recommended Method: Reductive Cleavage (Zn/HCl)

  • Dissolve the PA-azetidine in MeOH/THF (1:1).

  • Add Zn dust (20 equiv) and dropwise add 1M HCl (excess) or AcOH.

  • Stir at RT until conversion is complete.

  • Basify with NaHCO

    
    , filter, and extract.
    

Data Presentation & Optimization Guide

Solvent & Oxidant Effects

The choice of solvent dictates the ratio of Azetidine (C-N) vs. Acetoxylation (C-O).

SolventDielectric ConstantAzetidine Yield (%)Acetoxylation (%)Mechanistic Note
Toluene 2.38 82% <5% Favors non-polar TS (C-N)
PhCF

9.1875%10%Good alternative; easier workup
DCE10.3660%25%Polarity stabilizes C-O path
AcOH6.150%>90%Promotes acetoxylation exclusively
Substrate Scope Limitations
  • 
    -Hydrogens:  Strictly required. 
    
    
    
    -H activation leads to pyrrolidines (which form faster if both are available).
  • Gem-Dimethyl Effect: Substrates with

    
    - or 
    
    
    
    -branching (e.g., Valine derivatives) cyclize significantly better (Yields >80%) than linear chains (Yields ~50–60%) due to the Thorpe-Ingold effect.
  • Electron Density: Electron-rich C–H bonds activate faster.

Troubleshooting: The Self-Validating System

Use this logic flow to diagnose failures.

Troubleshooting Start Low Yield / Failure Check1 Is Starting Material (SM) consumed? Start->Check1 Branch1_Yes Yes Check1->Branch1_Yes SM Consumed Branch1_No No Check1->Branch1_No SM Remaining Check2 Major Product? Branch1_Yes->Check2 Check3 Catalyst Quality? Branch1_No->Check3 Result_Acetox Acetoxylated Product Found Check2->Result_Acetox Result_Decomp Complex Mixture / Black Tar Check2->Result_Decomp Action_Acetox Action: Switch Solvent to Toluene. Check water content (Dry solvents required). Result_Acetox->Action_Acetox Action_Decomp Action: Lower Temp to 90°C. Reduce reaction time. Check PhI(OAc)2 purity. Result_Decomp->Action_Decomp Action_Cat Action: Use fresh Pd(OAc)2. Ensure inert atmosphere. Check3->Action_Cat

Figure 2: Troubleshooting logic for optimizing Pd-catalyzed azetidine synthesis.

Common Failure Modes
  • "I only got the acetoxylated product."

    • Cause: Solvent too polar or wet.

    • Fix: Use anhydrous Toluene. Ensure the reaction vial is sealed properly.

  • "Reaction stalled at 50% conversion."

    • Cause: Catalyst death (Pd black precipitation) or oxidant consumption.

    • Fix: Add a second portion of Pd(OAc)

      
       (5 mol%) and PhI(OAc)
      
      
      
      (1 equiv) after 12 hours.
  • "Low yield on linear substrates."

    • Cause: High entropic penalty for 4-membered ring.

    • Fix: Increase temperature to 120 °C or switch to a stronger oxidant system (e.g., adding catalytic Ag

      
      CO
      
      
      
      can sometimes assist, though not standard in the Chen protocol).

References

  • Highly Efficient Syntheses of Azetidines, Pyrrolidines, and Indolines via Palladium Catalyzed Intramolecular Amination of C(sp3)–H and C(sp2)

    
     and 
    
    
    
    Positions.
    [3][1][4]
    • Source: Journal of the American Chemical Society (2012)[3][4]

    • URL:[Link]

    • Significance: The foundational paper by Gong Chen establishing the Picolinamide (PA) protocol.
  • Benzazetidine Synthesis via Palladium-Catalysed Intramolecular C–H Amin

    • Source: Nature Communic
    • URL:[Link]

    • Significance: Expands the methodology to strained benzazetidines, demonstrating the power of the c
  • Palladium-Catalyzed C–H Functionalization of Aliphatic Amines to Form Four-Membered Nitrogen Heterocycles.

    • Source: Chemical Science (2018)
    • URL:[Link]

    • Significance: Gaunt's work on using free amines (via transient directing groups or specific conditions)
  • Palladium-Catalyzed Ligand-Directed C–H Functionaliz

    • Source: Chemical Reviews (2010)
    • URL:[Link]

    • Significance: A comprehensive review by Lyons and Sanford detailing the mechanistic underpinnings of the Pd(II)/Pd(IV)

Sources

Application

Application Note: Strategic Incorporation of Azetidine Scaffolds in Lead Optimization

Executive Summary The azetidine ring (a saturated 4-membered nitrogen heterocycle) has evolved from a niche chemical curiosity to a "privileged scaffold" in modern drug discovery.[1] Unlike its larger homologs (pyrrolidi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The azetidine ring (a saturated 4-membered nitrogen heterocycle) has evolved from a niche chemical curiosity to a "privileged scaffold" in modern drug discovery.[1] Unlike its larger homologs (pyrrolidine, piperidine), the azetidine ring offers unique puckering capabilities (


), lowered lipophilicity (lowering LogD), and distinct metabolic stability profiles.

This guide details three field-proven protocols for incorporating azetidines into lead compounds, moving beyond classical nucleophilic substitution. We focus on Strain-Release Chemistry , Photoredox Functionalization , and Radical Cyclization , providing actionable workflows for the bench scientist.

Part 1: Strategic Rationale – The "Why"

Before synthesis, it is critical to understand the vector and property changes induced by azetidines.

Physicochemical Impact

Replacing a piperidine or pyrrolidine with an azetidine often results in a "Magic Ring Contraction" effect:

  • Lipophilicity (LogD): Azetidines are generally less lipophilic than piperidines, improving solubility and reducing non-specific binding.

  • Basicity (pKa): The increased s-character of the nitrogen lone pair (due to ring strain) typically lowers the pKa by 1–2 units compared to pyrrolidine/piperidine, potentially improving membrane permeability.

  • Metabolic Stability: The strained ring can alter the site of metabolic attack. For example, in STAT3 inhibitors, azetidine analogs showed improved potency and physicochemical balance compared to cyclohexyl/piperidine leads [1].

Decision Matrix: Selecting the Right Methodology

Use the following logic flow to determine the optimal synthetic route for your target.

AzetidineStrategy Start Target Azetidine Structure Q1 Is the Azetidine ring already present in the core? Start->Q1 Branch1 No (De Novo Synthesis) Q1->Branch1 Build Ring Branch2 Yes (Functionalization) Q1->Branch2 Modify Ring Q2 Substitution Pattern? Branch1->Q2 Q3 Type of Modification? Branch2->Q3 Method1 PROTOCOL A: Strain-Release (BCBs) (Best for 1,3-disubstitution) Q2->Method1 1,3-Disubstituted Method2 PROTOCOL C: Radical Cyclization (Best for complex side chains) Q2->Method2 Highly Functionalized Method3 PROTOCOL B: Photoredox/Minisci (Best for C3-arylation/alkylation) Q3->Method3 C-H or Decarboxylative Functionalization

Figure 1: Strategic decision tree for selecting azetidine synthesis methodologies.

Part 2: Detailed Protocols

Protocol A: Strain-Release Synthesis via Bicyclo[1.1.0]butanes (BCBs)

Application: Rapid access to 1,3-disubstituted azetidines. Mechanism: Nucleophilic attack on the "spring-loaded" central bond of the bicyclic system releases strain energy (~66 kcal/mol), driving the formation of the azetidine ring [2].

Reagents & Materials
  • Precursor: 1-Azabicyclo[1.1.0]butane (in situ generated or commercial sulfonyl-BCBs).

  • Nucleophile: Grignard reagents, organolithiums, or thiols.

  • Electrophile: Alkyl halides, aldehydes, or tosylates.

Step-by-Step Workflow
  • Preparation of ABB-Li (Azabicyclo[1.1.0]butyl lithium):

    • Note: Perform under strict Argon/Nitrogen atmosphere.

    • Cool a solution of 1-iodo-3-(chloromethyl)cyclobutane (precursor) in dry Et2O to -78°C.

    • Add MeLi (2.2 equiv) dropwise. Stir for 1 hour. This generates the reactive ABB-Li species in situ.

  • Nucleophilic Coupling (The "Spring" Release):

    • Add the electrophile (e.g., an aryl aldehyde or ketone) slowly to the ABB-Li solution at -78°C.

    • Critical Parameter: Maintain temperature below -50°C to prevent polymerization of the BCB.

    • Allow to warm to 0°C over 2 hours. The nucleophile attacks the bridgehead carbon, breaking the central bond and forming the azetidine salt.

  • Quenching/Trapping:

    • Quench with saturated NH4Cl (for protonation) or add a second electrophile (e.g., allyl bromide) to functionalize the nitrogen.

  • Purification:

    • Extract with EtOAc. Azetidines are polar; use DCM/MeOH (9:1) for silica chromatography if the product is an amine.

QC Check: Look for the disappearance of the characteristic upfield BCB protons (approx 0.5–1.5 ppm) and appearance of azetidine ring protons (3.5–4.5 ppm) in 1H NMR.

Protocol B: Photoredox Decarboxylative Functionalization

Application: Late-stage installation of alkyl/aryl groups at the C3 position of existing azetidine carboxylic acids. Mechanism: Generation of a transient radical at C3 via oxidative decarboxylation, followed by radical trapping (Minisci-type or Giese addition) [3, 4].

Reagents & Materials
  • Substrate: N-Boc-azetidine-3-carboxylic acid.

  • Catalyst: Ir[dF(CF3)ppy]2(dtbbpy)PF6 (1-2 mol%).

  • Base: Cs2CO3 or K2HPO4.

  • Trapping Agent: Electron-deficient alkene (e.g., acrylate) or heteroarene.

  • Light Source: Blue LED (450 nm).

Step-by-Step Workflow
  • Reaction Setup:

    • In an 8 mL vial equipped with a stir bar, combine the azetidine acid (0.5 mmol), photocatalyst (1 mol%), and base (1.5 equiv).

    • Dissolve in degassed DMSO or DMF (0.1 M concentration).

    • Add the radical trap (e.g., methyl acrylate, 1.5 equiv).

  • Irradiation:

    • Seal the vial and sparge with Nitrogen for 10 minutes.

    • Irradiate with Blue LEDs. Use a fan to maintain temperature at ~25-30°C.

    • Time: Typically 12–24 hours.

  • Workup:

    • Dilute with water and extract with EtOAc.

    • Wash organic layer with LiCl (5% aq) to remove DMSO.

  • Data Analysis:

    • This method creates a quaternary center at C3.[2] Verify the loss of the carboxylic acid proton and the appearance of the alkyl side chain in NMR.

Photoredox Substrate Azetidine-3-COOH RadicalGen Oxidative Decarboxylation Substrate->RadicalGen Base Excitation Ir(III) -> Ir(III)* (Blue Light) Excitation->RadicalGen SET Intermediate C3-Radical RadicalGen->Intermediate -CO2 Product C3-Functionalized Azetidine Intermediate->Product Radical Trap (Alkene/Arene)

Figure 2: Mechanism of Photoredox Decarboxylative Alkylation.

Protocol C: Copper-Catalyzed Radical Cyclization of Ynamides

Application: De novo synthesis of highly functionalized azetidines from linear precursors. Mechanism: 4-exo-dig radical cyclization initiated by copper photoredox catalysis [5].[3]

Reagents & Materials
  • Substrate: Ynamides (readily synthesized from amides and alkynyl iodides).

  • Catalyst: [Cu(bcp)DPEphos]PF6 (Copper-based photoredox catalyst).[3]

  • Radical Precursor: Alkyl halide (e.g., CCl4 or bromomalonate) to initiate the cycle.

  • Solvent: Acetonitrile (MeCN).

Step-by-Step Workflow
  • Mix: Combine ynamide (0.2 mmol), alkyl halide (2.0 equiv), and Cu-catalyst (1 mol%) in a Schlenk tube.

  • Degas: Freeze-pump-thaw x3 or vigorous sparging with Argon.

  • React: Irradiate with Blue LEDs for 16 hours.

  • Result: The radical adds to the alkyne, triggering a 4-exo-dig cyclization onto the nitrogen, forming the azetidine ring with an exocyclic double bond (which can be further reduced or functionalized).

Part 3: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Protocol A) Polymerization of BCBEnsure temperature stays <-50°C during nucleophile addition. Use fresh reagents.
Incomplete Conversion (Protocol B) Oxygen quenchingRadical reactions are O2 sensitive. Increase sparging time or use a glovebox.
Byproduct Formation (Protocol B) Hydrogen Atom Transfer (HAT)If using alkyl amines, the alpha-C-H might be abstracted. Protect amines with Boc/Cbz.
Regioselectivity Issues (Protocol C) 5-endo vs 4-exo cyclizationThe Cu-catalyst and ynamide substrate are tuned for 4-exo. Verify substrate purity.

References

  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry, 2021. [Link]

  • Four-Component Strain-Release-Driven Synthesis of Functionalized Azetidines. Angewandte Chemie International Edition, 2022. [Link]

  • Visible Light Photoredox-Catalyzed Decarboxylative Alkylation of 3-Aryl-Oxetanes and Azetidines. Journal of the American Chemical Society, 2014 (Contextual Foundation). [Link]

  • Photoredox-Catalyzed C–H Functionalization Reactions (Minisci Review). Chemical Reviews, 2016. [Link]

  • A general synthesis of azetidines by copper-catalysed photoinduced anti-Baldwin radical cyclization of ynamides. Nature Communications, 2022. [Link]

Sources

Method

3-(3,4-Difluorophenoxy)azetidine hydrochloride for positron emission tomography (PET) tracers

Strategic Overview: The Azetidine Advantage in CNS Imaging In the development of Positron Emission Tomography (PET) radiotracers for the Central Nervous System (CNS), optimizing the balance between lipophilicity (logP) a...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview: The Azetidine Advantage in CNS Imaging

In the development of Positron Emission Tomography (PET) radiotracers for the Central Nervous System (CNS), optimizing the balance between lipophilicity (logP) and target affinity is critical. 3-(3,4-Difluorophenoxy)azetidine hydrochloride (CAS: 954220-76-9) represents a high-value pharmacophore scaffold.

Unlike their pyrrolidine or piperidine counterparts, azetidine-based ligands often exhibit lowered lipophilicity without compromising binding affinity. This "azetidine shift" frequently results in reduced non-specific binding (NSB) in brain tissue, a common failure point for CNS tracers. This Application Note details the protocol for utilizing this specific hydrochloride salt as both a Reference Standard and a Nucleophilic Precursor for the synthesis of N-substituted 18F-labeled radioligands.

Key Chemical Properties
PropertySpecificationRelevance to PET
Compound 3-(3,4-Difluorophenoxy)azetidine HClCore Scaffold
Molecular Weight 221.63 g/mol Low MW allows for flexible functionalization
pKa (Calculated) ~9.5 (Azetidine Nitrogen)High nucleophilicity of the free base facilitates rapid 18F-alkylation
LogP (Predicted) ~1.8 - 2.2Ideal range for Blood-Brain Barrier (BBB) penetration
Pharmacophore 3,4-difluorophenoxy etherCommon motif in SERT, NET, and Sigma-1 receptor ligands

Protocol A: Handling and Preparation of the "Cold" Standard

The hydrochloride salt is the stable, non-radioactive form used to validate the identity of the radiotracer via HPLC co-injection. It must be converted to its free base in situ if used as a reaction precursor.

Reference Standard Solution Preparation

Purpose: To establish the UV-retention time (


) corresponding to the authentic chemical entity.
  • Weighing: Accurately weigh 1.0 mg of 3-(3,4-Difluorophenoxy)azetidine HCl into a 1.5 mL amber glass vial.

  • Solvation: Dissolve in 1.0 mL of HPLC-grade Acetonitrile (MeCN):Water (50:50 v/v).

    • Note: The HCl salt is highly soluble in aqueous organic mixtures.

  • Filtration: Filter through a 0.22 µm PTFE syringe filter to remove particulate matter.

  • Storage: Store at -20°C. Stability is >6 months under these conditions.

Protocol B: Radiosynthesis of N-[18F]Fluoroalkyl-3-(3,4-difluorophenoxy)azetidine

Scientific Rationale: Direct fluorination of the electron-rich difluorophenoxy ring is difficult with nucleophilic [18F]fluoride. Therefore, the preferred strategy is indirect labeling via N-alkylation. The azetidine nitrogen acts as a potent nucleophile to displace a leaving group on a prosthetic group (e.g., [18F]fluoroethyl tosylate).

Experimental Workflow (Automated Module)
Step 1: Synthesis of [18F]Fluoroethyl Tosylate ([18F]FEtTs)
  • Trapping: Trap [18F]Fluoride on a QMA carbonate cartridge.

  • Elution: Elute with K2.2.2/K2CO3 solution into the reaction vessel.

  • Drying: Azeotropic drying with MeCN (x3) at 95°C.

  • Labeling: Add Ethylene glycol ditosylate (5 mg in 1 mL MeCN). React at 85°C for 10 minutes.

  • Purification (SPE): Pass the crude mixture through a C18 Sep-Pak to trap [18F]FEtTs; wash with water; elute with 1.5 mL MeCN.

Step 2: N-Alkylation of the Azetidine Scaffold
  • Precursor Preparation: In a separate vial, dissolve 2.0 mg of 3-(3,4-Difluorophenoxy)azetidine HCl .

  • Free-Basing (Critical): Add 10 µL of 1N NaOH or 15 mg of Cs2CO3 to neutralize the HCl salt and generate the reactive free amine.

    • Caution: Failure to neutralize the HCl will inhibit the nucleophilic attack.

  • Coupling: Add the eluted [18F]FEtTs solution to the azetidine precursor.

  • Reaction: Heat at 100°C for 10-15 minutes in a sealed vessel.

  • Quenching: Add 2 mL of HPLC mobile phase.

Visualization of Radiosynthesis Logic

Radiosynthesis Cyclotron Cyclotron [18F]F- Production QMA QMA Cartridge (Trapping) Cyclotron->QMA Drying Azeotropic Drying (K2.2.2/K2CO3) QMA->Drying Synthon Synthon Synthesis [18F]FEtTs Drying->Synthon + Ditosylate Coupling N-Alkylation (100°C, 10 min) Synthon->Coupling Electrophile Precursor 3-(3,4-Difluorophenoxy) azetidine HCl FreeBase Free-Basing (+ NaOH/Cs2CO3) Precursor->FreeBase Activation FreeBase->Coupling Nucleophile Purification HPLC Purification & Formulation Coupling->Purification Crude Product

Figure 1: Convergent radiosynthesis workflow utilizing the azetidine HCl salt as the nucleophilic precursor.

Protocol C: Quality Control & Validation

Trustworthiness in PET data relies on confirming that the radioactive signal comes from the intended molecule.

HPLC Conditions
  • Column: C18 Reverse Phase (e.g., Phenomenex Luna, 5µm, 250 x 4.6 mm).

  • Mobile Phase: 40% Acetonitrile / 60% Water (0.1% Trifluoroacetic acid).

  • Flow Rate: 1.0 mL/min.

  • Detectors:

    • UV-Vis at 254 nm (for the Cold Standard).

    • Gamma/Radiometric detector (for the 18F-Tracer).

Co-Injection Validation (The "Spike" Test)
  • Inject the purified [18F]Tracer . Record the retention time (

    
    ).
    
  • Inject the Cold Standard (prepared in Protocol A). Record retention time (

    
    ).
    
  • Acceptance Criteria: The

    
     must match 
    
    
    
    within a tolerance of ±0.5 minutes (accounting for detector offset).

QC_Logic cluster_0 Identity Confirmation Standard Cold Standard (HCl Salt) HPLC HPLC System (Dual Detector) Standard->HPLC UV Signal Tracer [18F]Radiotracer Tracer->HPLC Gamma Signal Data Chromatogram Overlay HPLC->Data Decision Match? (tR ± 0.5 min) Data->Decision Pass PASS: Release for Study Decision->Pass Yes Fail FAIL: Check Synthesis Decision->Fail No

Figure 2: Quality Control logic flow for validating radiotracer identity using the HCl salt standard.

Scientific Context & Applications

The 3-(3,4-difluorophenoxy)azetidine moiety acts as a bioisostere for 3-phenoxy-pyrrolidines and piperidines. Researchers utilize this scaffold to target:

  • Monoamine Transporters: The difluorophenoxy group mimics the binding motif of reuptake inhibitors. Azetidine analogs often show faster washout kinetics due to lower non-specific binding compared to piperidines [1].

  • Sigma-1 Receptors: N-alkylated derivatives of this scaffold have shown high affinity for

    
     receptors, which are biomarkers for neurodegeneration [2].
    
  • Monoacylglycerol Lipase (MAGL): Azetidine-based inhibitors are a growing class of PET tracers for imaging neuroinflammation, where the azetidine ring provides a rigidifying effect that enhances selectivity [3].

References
  • Pike, V. W. (2016). PET radiotracers: crossing the blood–brain barrier and surviving metabolism. Trends in Pharmacological Sciences. Link

  • Waterhouse, R. N. (2003). Determination of lipophilicity and its use as a predictor of blood-brain barrier penetration of molecular imaging agents. Molecular Imaging and Biology.[1] Link

  • Rong, J., et al. (2021).[2] Novel Reversible-Binding PET Ligands for Imaging Monoacylglycerol Lipase Based on the Piperazinyl Azetidine Scaffold.[2] Journal of Medicinal Chemistry.[1][2][3] Link

Disclaimer: This protocol is for research use only. All radiochemical syntheses must be performed in a licensed facility with appropriate radiation shielding.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-(3,4-Difluorophenoxy)azetidine Hydrochloride

Welcome to the technical support guide for the synthesis of 3-(3,4-Difluorophenoxy)azetidine hydrochloride. This document is designed for researchers, chemists, and process development professionals.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 3-(3,4-Difluorophenoxy)azetidine hydrochloride. This document is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols based on established synthetic routes. Our goal is to help you navigate the common challenges associated with this synthesis, ensuring efficiency, purity, and reproducibility in your work.

The azetidine scaffold is a highly sought-after motif in medicinal chemistry due to its unique structural properties.[1][2] However, the inherent ring strain and reactivity of this four-membered heterocycle present specific synthetic challenges.[3] This guide will address these issues systematically.

Diagram 1: General Synthetic Workflow

This diagram outlines the common three-stage approach to synthesizing 3-(3,4-Difluorophenoxy)azetidine hydrochloride, starting from 3-hydroxyazetidine.

G cluster_0 Stage 1: N-Protection cluster_1 Stage 2: C-O Etherification (Mitsunobu Reaction) cluster_2 Stage 3: Deprotection & Salt Formation start 1-tert-Boc-3-hydroxyazetidine ether 1-Boc-3-(3,4-difluorophenoxy)azetidine start->ether Key Coupling Step reagent1 Reagents: - 3-Hydroxyazetidine HCl - (Boc)₂O - Base (e.g., NaHCO₃, Et₃N) product 3-(3,4-Difluorophenoxy)azetidine HCl ether->product Final Steps reagent2 Reagents: - 3,4-Difluorophenol - PPh₃ - DIAD or DEAD reagent3 Reagents: - HCl (e.g., in Dioxane, IPA) - Solvent (e.g., EtOAc, MTBE)

Caption: High-level overview of the synthetic sequence.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step in this synthesis? A: The etherification step, which couples the protected 3-hydroxyazetidine with 3,4-difluorophenol, is the most challenging. The Mitsunobu reaction is commonly employed here and is highly sensitive to substrate quality, reagent stoichiometry, and reaction conditions.[4] Success in this step dictates the overall yield and purity profile of the entire synthesis.

Q2: Why is an N-protecting group necessary for the azetidine ring? A: The secondary amine of the azetidine ring is nucleophilic and can compete with the hydroxyl group during the etherification. It can also interfere with other reagents. A protecting group, typically a tert-butyloxycarbonyl (Boc) group, masks the amine's reactivity, directing the reaction to the desired 3-hydroxy position. It also improves the solubility of the intermediate in organic solvents.

Q3: My final product is an oil or a sticky solid instead of a crystalline powder. What went wrong? A: This is a common issue during the final HCl salt formation and precipitation. It can be caused by:

  • Residual Solvents: Incomplete removal of reaction solvents (like THF or DMF) or workup solvents can inhibit crystallization.

  • Impurities: The presence of byproducts, especially greasy ones like triphenylphosphine oxide from a Mitsunobu reaction, can "oil out" with your product.

  • Excess HCl/Water: Too much acid or the presence of water can lead to the formation of a hygroscopic, non-crystalline material.

  • Solvent Choice: The choice of anti-solvent for precipitation is critical. A combination of a solvent in which the salt is soluble (e.g., isopropanol) and an anti-solvent in which it is not (e.g., MTBE, heptane) is often required.

Q4: Are there alternatives to the Mitsunobu reaction? A: Yes, while the Mitsunobu reaction is prevalent, alternative strategies exist. One common alternative is a Williamson-type ether synthesis. This involves deprotonating the 3-hydroxyazetidine with a strong base (e.g., NaH) to form the alkoxide, followed by an SNAr reaction with a highly activated fluoroaromatic ring. However, given the electron-withdrawing nature of the second fluorine on 3,4-difluorophenol, direct SN2 displacement on a 3-mesyloxy or 3-tosyloxy azetidine intermediate is more typical. Each method has its own set of challenges regarding base sensitivity, side reactions, and regioselectivity.

Troubleshooting Guide: Key Synthetic Stages

Stage 1: N-Protection of 3-Hydroxyazetidine
Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Boc-Protected Product 1. Insufficient Base: The starting material is often the hydrochloride salt, requiring at least 2 equivalents of base to neutralize the HCl and facilitate the reaction. 2. Hydrolysis of (Boc)₂O: Reaction conducted in the presence of excessive water or for prolonged times at high pH.1. Stoichiometry Check: Use 2.2-2.5 equivalents of a mild inorganic base (e.g., NaHCO₃, K₂CO₃) or an organic base like triethylamine. Monitor pH to ensure it remains basic (8-10). 2. Solvent System: Use a biphasic system like Dichloromethane/water or THF/water to control the reaction. Add the (Boc)₂O promptly after the base.
Incomplete Reaction (TLC shows starting material) 1. Poor Solubility: 3-hydroxyazetidine HCl may have limited solubility in some organic solvents. 2. Low Temperature: Reaction may be too slow at room temperature.1. Add a Co-solvent: Use a solvent system like THF/water or Dioxane/water to improve the solubility of all reactants. 2. Gentle Heating: Warm the reaction to 30-40 °C to increase the reaction rate, but monitor for (Boc)₂O degradation.
Stage 2: Mitsunobu Etherification

This is the most complex step. The reaction involves the formation of an oxyphosphonium intermediate, which is then displaced by the phenoxide in an SN2 fashion.

Diagram 2: Mitsunobu Reaction and Key Side-Product

G cluster_main Desired Reaction Pathway cluster_side Potential Side Reaction R_OH Boc-Azetidinol Phosphonium Oxyphosphonium Salt { [R-O-PPh₃]⁺ } R_OH->Phosphonium + Betaine Ar_OH 3,4-Difluorophenol Ar_OH->Phosphonium SN2 Attack (Deprotonated) DIAD DIAD Betaine Betaine Intermediate [PPh₃⁺-N⁻(CO₂R)N(CO₂R)] DIAD->Betaine PPh3 PPh₃ PPh3->Betaine DIAD_H2 Hydrazide Byproduct Betaine->DIAD_H2 + H⁺ from R-OH Product Desired Ether Product Phosphonium->Product Ph3PO Ph₃P=O Byproduct Phosphonium->Ph3PO Side_Product N-Alkylated Byproduct (Phenol attacks DIAD) DIAD_Side DIAD DIAD_Side->Side_Product Ar_OH_Side 3,4-Difluorophenol Ar_OH_Side->Side_Product Incorrect Attack

Caption: The desired Mitsunobu pathway and a potential side reaction.

Problem Potential Cause(s) Recommended Solution(s)
Reaction Stalls / Low Conversion 1. Reagent Quality: DIAD/DEAD degrades over time. PPh₃ can oxidize. 2. Incorrect Addition Order: Adding the phenol before the alcohol can lead to side reactions.[4] 3. Insufficiently Anhydrous Conditions: Water will consume the activated intermediates.1. Use Fresh Reagents: Use freshly opened or purified reagents. 2. Correct Addition Order: The standard, recommended order is to have the azetidinol, phenol, and PPh₃ in an anhydrous solvent (e.g., THF, Toluene) at 0 °C. Add the DIAD/DEAD dropwise to this solution. This minimizes side reactions. 3. Ensure Dryness: Dry all glassware thoroughly. Use anhydrous solvents.
Formation of Significant Byproducts 1. N-Alkylation: The deprotonated phenol can attack the DIAD/DEAD instead of the oxyphosphonium intermediate. 2. Elimination: Although less common for azetidinols, elimination to form an enamine is a theoretical possibility.1. Temperature Control: Maintain a low temperature (0 °C) during the DIAD/DEAD addition to control reactivity and improve selectivity. Allow the reaction to slowly warm to room temperature. 2. Monitor by TLC/LCMS: Closely monitor the reaction to avoid prolonged reaction times which can favor byproduct formation.
Difficult Purification: Removing Ph₃P=O and Hydrazide 1. High Polarity & Solubility: These byproducts are often polar and can co-elute with the product during column chromatography. 2. Crystallinity Issues: They can prevent the crystallization of the desired product.1. Modified Workup: After the reaction, dilute with a non-polar solvent like hexanes or MTBE and cool. The hydrazide byproduct will often precipitate and can be filtered off. 2. Aqueous Wash: A dilute acid wash (e.g., 1M HCl) can sometimes help remove some of the Ph₃P=O. 3. Optimized Chromatography: Use a gradient elution on silica gel, starting with a low polarity eluent (e.g., 5% EtOAc in Hexanes) and gradually increasing the polarity. 4. Alternative Reagents: Consider using polymer-supported PPh₃ or phosphine oxides that are more easily separated.
Stage 3: Boc-Deprotection and Salt Formation
Problem Potential Cause(s) Recommended Solution(s)
Incomplete Deprotection 1. Insufficient Acid: Not enough HCl equivalents were used to drive the reaction to completion. 2. Reaction Time/Temperature: The reaction may be too slow at lower temperatures.1. Stoichiometry: Use a significant excess of HCl (e.g., 4-10 equivalents), often as a solution in dioxane or isopropanol. 2. Monitor Reaction: Track the disappearance of the starting material by TLC or LCMS. If the reaction stalls, allow it to stir longer or warm gently to 30-40 °C.
Product "Oils Out" During Crystallization 1. Solvent System: The chosen solvent/anti-solvent system is not optimal for inducing crystallization. 2. Precipitation Rate: Adding the anti-solvent too quickly can cause the product to crash out as an amorphous oil.1. Solvent Screening: Experiment with different solvent systems. Common choices include Isopropanol/MTBE, Ethanol/Heptane, or Ethyl Acetate/Heptane. 2. Slow Addition & Seeding: Add the anti-solvent very slowly to the solution of the product at room temperature or slightly elevated temperature. If available, add a seed crystal to encourage proper crystal lattice formation. 3. Trituration: If an oil forms, try cooling it to 0 °C and scratching the flask with a glass rod. Alternatively, decant the solvent, add fresh anti-solvent, and stir vigorously (triturate) to induce solidification.
Final Product has Poor Purity 1. Byproducts Co-precipitating: Impurities from the previous step were not fully removed and are precipitating with the HCl salt. 2. Trapped Solvent: The crystals may have formed too quickly, trapping solvent within the lattice.1. Purify the Free Base: Before salt formation, ensure the Boc-protected intermediate or the free-base after deprotection is of high purity (>98% by LCMS/NMR). Perform an additional column chromatography if necessary. 2. Recrystallization: If the initial salt precipitation yields impure material, a recrystallization from a suitable solvent system (e.g., Ethanol/MTBE) may be necessary.

Detailed Experimental Protocol Example

This protocol is a representative example synthesized from common laboratory practices and should be adapted and optimized for specific laboratory conditions.

Step 1: Synthesis of 1-Boc-3-hydroxyazetidine

  • To a round-bottom flask, add 3-hydroxyazetidine hydrochloride (1.0 eq), deionized water, and dichloromethane (DCM).

  • Cool the mixture to 0 °C in an ice bath.

  • Add sodium bicarbonate (NaHCO₃, 2.5 eq) portion-wise, ensuring the temperature remains below 10 °C.

  • Add a solution of Di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the product, typically as a white solid or colorless oil.

Step 2: Synthesis of 1-Boc-3-(3,4-difluorophenoxy)azetidine (Mitsunobu Reaction)

  • To a flame-dried, N₂-purged round-bottom flask, add 1-Boc-3-hydroxyazetidine (1.0 eq), 3,4-difluorophenol (1.2 eq), and triphenylphosphine (PPh₃, 1.3 eq).

  • Add anhydrous tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Add Diisopropyl azodicarboxylate (DIAD, 1.3 eq) dropwise over 30 minutes, ensuring the internal temperature does not exceed 5 °C. A color change to orange/red is typically observed.

  • Allow the reaction to slowly warm to room temperature and stir for 16-24 hours.

  • Monitor by LCMS. Upon completion, concentrate the reaction mixture in vacuo.

  • Purify the crude residue by flash column chromatography on silica gel (eluent: gradient of ethyl acetate in hexanes) to isolate the pure product.

Step 3: Synthesis of 3-(3,4-Difluorophenoxy)azetidine hydrochloride

  • Dissolve the purified 1-Boc-3-(3,4-difluorophenoxy)azetidine (1.0 eq) in a minimal amount of ethyl acetate or isopropanol.

  • Add a solution of 4M HCl in 1,4-dioxane (5.0 eq) dropwise at room temperature.

  • Stir the mixture at room temperature for 2-4 hours. A white precipitate should form.

  • Monitor deprotection by LCMS.

  • If precipitation is slow, add an anti-solvent such as methyl tert-butyl ether (MTBE) or heptane until the solution becomes cloudy.

  • Stir the resulting slurry for an additional 1-2 hours at room temperature, then cool to 0-5 °C for 1 hour to maximize precipitation.

  • Collect the solid by vacuum filtration, wash the filter cake with cold MTBE or heptane, and dry under vacuum to yield the final product as a white crystalline solid.

References

  • CN102976993A - Synthetic method of 3-hydroxyazetidine hydrochloride. Google Patents. This patent describes methods for synthesizing the 3-hydroxyazetidine precursor, highlighting challenges in purification and the need for cost-effective routes.
  • CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride. Google Patents. This patent provides an alternative synthesis for the key starting material, 3-hydroxyazetidine hydrochloride.
  • CN105384673B - The synthetic method of 3 fluoro azetidine derivatives. Google Patents. Discusses the synthesis of related fluoro-azetidine derivatives, providing context on handling fluorinated compounds and azetidine ring systems.
  • Mitsunobu Reaction - Chemistry Steps. An educational resource detailing the mechanism and application of the Mitsunobu reaction, a key step in the synthesis. [Link]

  • Mitsunobu reaction - Organic Synthesis. This resource mentions safety considerations for reactions involving azides, which are structurally related to azodicarboxylates used in the Mitsunobu reaction. [Link]

  • WO 2018/091687 A1 - This patent application discloses 3-phenoxy-azetidine derivatives, including the title compound, as synthetic intermedi
  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives... - PubMed Central. This paper describes modern synthetic methods for functionalizing azetidine rings, including reactions relevant to the topic. [Link]

  • Azetidine synthesis by La(OTf)₃-catalyzed intramolecular regioselective aminolysis... - PMC - NIH. Details advanced methods for azetidine synthesis, including purification by column chromatography. [Link]

  • Azetidine synthesis by La(OTf)₃-catalyzed intramolecular regioselective aminolysis... - Frontiers. A research article discussing modern catalytic methods for forming the azetidine ring. [Link]

  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis... - Frontiers. (Duplicate of 11, provides same context). [Link]

  • Synthesis, Characterization of Azetidine Derivative... - Journal of Medicinal and Chemical Sciences. General background on the synthesis and importance of azetidine derivatives. [Link]

  • Recent advances in the synthesis and reactivity of azetidines... - Organic & Biomolecular Chemistry (RSC Publishing). A review highlighting the importance and reactivity of the azetidine ring driven by ring strain. [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines... - RSC Publishing. (Duplicate of 14, provides same context). [Link]

  • Azetidine synthesis - Organic Chemistry Portal. Provides an overview of various synthetic strategies for forming the azetidine ring. [Link]

Sources

Optimization

Technical Support Center: 3-Substituted Azetidine Synthesis

The following guide is structured as a specialized Technical Support Center for organic chemists. It addresses the unique thermodynamic and kinetic challenges of synthesizing and handling 3-substituted azetidines. Ticket...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a specialized Technical Support Center for organic chemists. It addresses the unique thermodynamic and kinetic challenges of synthesizing and handling 3-substituted azetidines.

Ticket Subject: Troubleshooting Side Products, Ring Fragmentation, and Isolation Issues Assigned Specialist: Senior Application Scientist, Heterocycle Division Status: Open

Executive Summary: The "Spring-Loaded" Scaffold

Azetidine is a kinetic anomaly. With a ring strain energy of ~26 kcal/mol (comparable to cyclopropane), it is thermodynamically primed for ring-opening. However, unlike cyclopropane, the nitrogen lone pair introduces basicity (


 of conjugate acid 

11.3) and nucleophilicity, creating a dual failure mode:
  • Acid-Catalyzed Ring Opening: Protonation of nitrogen activates the C-N bond for nucleophilic attack.

  • Metal-Catalyzed Fragmentation: Transition metals can trigger

    
    -carbon elimination, relieving strain but destroying the ring.
    

This guide troubleshoots the three most common failure points: Cyclization , Functionalization , and Purification .

Module A: Troubleshooting Cyclization (Making the Ring)

Issue: "I am seeing linear byproducts, dimers, or 5-membered rings instead of my azetidine."

Diagnostic Guide: The Baldwin Rules & Entropy

The formation of the 4-membered ring typically proceeds via a 4-exo-tet transition state. While favorable under Baldwin’s rules, it fights against two powerful competitors:

  • Intermolecular Dimerization: Entropically favored over forming a strained ring at high concentrations.

  • 5-endo-tet Rearrangement: If an epoxide is used as the electrophile, the "forbidden" 5-endo-tet attack often competes if the electronics favor the internal carbon.

Visualizing the Competition (DOT Diagram)

CyclizationPathways Start Linear Precursor (Gamma-Haloamine / Epoxide) Azetidine 3-Substituted Azetidine (Target: 4-exo-tet) Start->Azetidine High Dilution Heat Dimer Linear Dimer / Oligomer (Intermolecular) Start->Dimer High Conc. (>0.1M) Pyrrolidine 3-Hydroxypyrrolidine (5-endo-tet Side Product) Start->Pyrrolidine Epoxide Precursor Lewis Acid Variance

Caption: Figure 1. Kinetic competition during azetidine ring closure. High dilution is critical to suppress dimerization.

FAQ: Cyclization Failure Modes
SymptomProbable CauseCorrective Action
Oligomers/Polymer Gum Concentration too high.Run at

0.05 M.
Slow addition of the substrate to the base/catalyst solution (pseudo-high dilution).
Pyrrolidine Formation Using 3,4-epoxyamines? Attack occurring at the wrong carbon.Switch to

-haloamines
or sulfonates (strictly 4-exo-tet). If using epoxides, use La(OTf)

to bias regioselectivity [1].
No Reaction / SM Recovery Nitrogen nucleophilicity is too low (e.g., Sulfonamide).Use a stronger base (NaH, KHMDS) in polar aprotic solvent (DMF/DMSO) to create the jagged anion.

Module B: Troubleshooting C3-Functionalization

Issue: "My cross-coupling failed, and I see alkenes or fragmented chains."

The "Beta-Elimination" Trap

When performing transition metal cross-coupling (e.g., Negishi, Suzuki, or Minisci) at the C3 position, the metal center inserts adjacent to the strained ring.

  • Mechanism of Failure: After oxidative addition, the metal (M) can undergo

    
    -carbon elimination  (ring opening) instead of the desired reductive elimination. This releases the ring strain but destroys the scaffold.
    
Visualizing Metal-Catalyzed Fragmentation (DOT Diagram)

MetalFragmentation Substrate 3-Iodoazetidine (Protected) OxAdd Oxidative Addition Complex (LnM-Azetidine) Substrate->OxAdd Ni(0) or Pd(0) Product 3-Aryl Azetidine (Target) OxAdd->Product Reductive Elimination (Fast Ligands) RingOpen Ring-Opened Imine/Alkene (Strain Release) OxAdd->RingOpen Beta-Carbon Elimination (Slow Reductive Elim)

Caption: Figure 2. The race between reductive elimination (product) and beta-carbon elimination (ring destruction) in cross-coupling.

Protocol: Preventing Fragmentation in Cross-Coupling

To favor the product, you must accelerate reductive elimination over


.

Recommended System (Nickel Catalysis):

  • Catalyst: NiCl

    
    
    
    
    
    glyme / PyBiozoline ligands [2].
  • Why? Nitrogen-based ligands on Nickel often facilitate faster reductive elimination compared to bulky phosphines in these strained systems.

  • Alternative: Photoredox Minisci Reaction .[1]

    • Advantage:[2][3][4][5] Avoids metal insertion into the C-X bond directly. Uses radical addition to the heterocycle.[6]

    • Watchpoint: Over-alkylation is common. Control stoichiometry carefully [3].

Module C: Purification & Storage (The "Disappearing Product")

Issue: "My product was pure by crude NMR, but vanished after silica column chromatography."

Root Cause: Acid-Catalyzed Polymerization (CROP)

Azetidines are basic amines. Silica gel is acidic (


).
  • Adsorption: The basic nitrogen binds irreversibly to silanols.

  • CROP (Cationic Ring-Opening Polymerization): The protonated azetidinium ion acts as an electrophile. A second azetidine molecule attacks it, opening the ring. This chain reaction turns your product into a poly-amine gum (Poly-propylenimine derivatives) [4].

Purification Troubleshooting Guide
MethodSuitabilityProtocol Notes
Standard Silica DANGEROUS High risk of decomposition/polymerization.
Neutralized Silica Recommended Pre-wash silica with 1-5% Triethylamine (Et

N)
in eluent. Maintain 1% Et

N throughout the run.
Alumina (Basic) Excellent Use Brockmann Grade II or III Basic Alumina.
Distillation ⚠️ Conditional Only for volatile, simple azetidines. Keep bath temp <100°C to avoid thermal ring opening.

Validated Protocol: Synthesis of 1-Boc-3-Arylazetidine

Targeting C3-functionalization without ring opening via Nickel Catalysis (adapted from [2] and [5]).

Reagents:

  • 1-Boc-3-iodoazetidine (1.0 equiv)

  • Aryl Zinc reagent (ArZnBr) or Aryl Boronic Acid (Suzuki conditions)

  • Catalyst: NiCl

    
    (glyme) (10 mol%)
    
  • Ligand: PyBiozoline or di-tBu-bipyridine (15 mol%)

  • Solvent: DMA or t-Amyl Alcohol

Step-by-Step:

  • Inert Atmosphere: Flame-dry all glassware. Oxygen promotes catalyst death and side oxidations.

  • Pre-complexation: Stir Ni source and Ligand in solvent for 15 mins to form the active catalyst (often turns distinct color).

  • Addition: Add 1-Boc-3-iodoazetidine.

  • Coupling: Add the nucleophile (ArZnBr) dropwise at 0°C .

    • Technical Note: Low temperature suppresses the thermodynamic ring-opening pathway.

  • Quench: Quench with saturated NH

    
    Cl.
    
  • Workup: Extract with EtOAc.

  • Purification: Column chromatography on Et

    
    N-treated silica  (See Module C).
    

Expected Yield: 60-85% Major Side Product: If temperature > RT, expect linear alkene formation (3-aryl-N-Boc-allylamine).

References

  • BenchChem. (2025).[7] Common side reactions in the synthesis of 3-substituted azetidines. Retrieved from 8

  • ACS Publications. (2021).[9] Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines. Retrieved from 3[3][9]

  • Organic Letters. (2022).[1] Minisci-Photoredox-Mediated α-Heteroarylation of N-Protected Secondary Amines: Remarkable Selectivity of Azetidines. Retrieved from 1

  • Macromolecules. (2017).[9] Insights into Azetidine Polymerization for the Preparation of Poly(propylenimine)-Based CO2 Adsorbents. Retrieved from 9[9]

  • NIH. (2025). Nickel-Catalyzed, Stereospecific C–C and C–B Cross-Couplings via C–N and C–O Bond Activation. Retrieved from 10

Sources

Troubleshooting

Troubleshooting Guide: Purification of 3-(3,4-Difluorophenoxy)azetidine hydrochloride

An essential intermediate in modern drug discovery, 3-(3,4-Difluorophenoxy)azetidine hydrochloride is a key building block whose purity is paramount for the success of subsequent synthetic steps and the quality of the fi...

Author: BenchChem Technical Support Team. Date: February 2026

An essential intermediate in modern drug discovery, 3-(3,4-Difluorophenoxy)azetidine hydrochloride is a key building block whose purity is paramount for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API).[1][2][3] Its strained four-membered azetidine ring provides unique conformational constraints, while the difluorophenoxy moiety modulates physicochemical properties.[2]

This technical support guide, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of this valuable compound. As Senior Application Scientists, we ground our recommendations in fundamental chemical principles and field-proven experience to help you overcome common challenges in your laboratory work.

This section addresses specific problems encountered during the purification process in a direct question-and-answer format.

Recrystallization Issues

Question: I performed a recrystallization, but my product "oiled out" instead of forming crystals. What's happening and how can I fix it?

Answer: "Oiling out" occurs when the solute comes out of the supersaturated solution as a liquid phase rather than a solid crystal lattice. This typically happens when the solution is cooled too quickly or when the solute's melting point is lower than the temperature of the solution from which it is separating.

  • Causality: The high concentration of the solute upon initial cooling lowers its melting point. If this melting point is below the current solution temperature, it will separate as a liquid. Fluorinated compounds can also exhibit complex solubility behaviors that contribute to this issue.

  • Troubleshooting Steps:

    • Re-heat the Solution: Add a small amount of additional solvent to ensure everything is fully dissolved and heat the mixture until you have a clear solution again.

    • Slow Down the Cooling Process: This is the most critical step. Rapid cooling, such as placing the flask in an ice bath, encourages oiling out. Instead, allow the flask to cool slowly to room temperature on a benchtop, insulated with glass wool or paper towels. For even slower cooling, place the hot solution in a pre-heated incubator or a Dewar flask filled with warm water.[4]

    • Use a Lower Polarity Solvent System: If slow cooling fails, your chosen solvent may be too polar. Try a mixed solvent system. Dissolve the compound in a minimum amount of a good, hot solvent (e.g., isopropanol) and then slowly add a poorer, less polar solvent (e.g., toluene or heptane) dropwise until persistent turbidity is observed. Re-heat to clarify and then cool slowly.

    • Seed the Solution: Once the solution has cooled slightly below its saturation point, add a few seed crystals of pure product to provide nucleation sites for crystal growth.[4]

Question: My recrystallization resulted in a very fine powder, not the large crystals I wanted. How can I improve crystal size?

Answer: The formation of fine powder is usually a consequence of rapid crystallization from a highly supersaturated solution, leading to massive nucleation rather than slow crystal growth.

  • Causality: When the rate of nucleation significantly exceeds the rate of crystal growth, a large number of small crystals are formed simultaneously.

  • Troubleshooting Steps:

    • Reduce Supersaturation: Use slightly more solvent than the minimum required to dissolve the compound. This lowers the degree of supersaturation as the solution cools.

    • Employ Programmed Cooling: As described above, slow, controlled cooling is key. A programmable heating mantle or an incubator can be used to ramp down the temperature over several hours.[4]

    • Minimize Agitation: Do not stir or agitate the solution as it cools, as this can induce rapid, widespread nucleation.

    • Utilize a Seed Crystal: Introduce a single, well-formed seed crystal at the appropriate temperature to encourage growth from a limited number of sites.

Chromatography & Purity Issues

Question: I ran my hydrochloride salt on a silica gel column, but I got very poor recovery and significant peak tailing. Why?

Answer: This is a classic issue when attempting to chromatograph basic amine salts on standard, slightly acidic silica gel.

  • Causality: The protonated nitrogen of the azetidine hydrochloride forms a strong ionic interaction with the acidic silanol groups (Si-OH) on the silica surface. This causes the compound to bind irreversibly or elute very slowly and non-uniformly, leading to tailing and low recovery.

  • Troubleshooting Workflow:

G start Problem: Poor recovery of HCl salt on silica gel option1 Option 1: Neutralize to Free Base start->option1 option2 Option 2: Modify Mobile Phase start->option2 step1a Dissolve crude salt in water. Basify with NaHCO3 or K2CO3 to pH ~9-10. option1->step1a step2a Add a basic modifier to the mobile phase (e.g., 0.1-1% triethylamine or 0.1% ammonium hydroxide) to neutralize silica surface. option2->step2a step1b Extract free base with DCM or EtOAc. step1a->step1b step1c Dry organic layer (Na2SO4), filter, and concentrate. step1b->step1c step1d Purify free base via standard silica gel chromatography. step1c->step1d step1e Combine pure fractions, concentrate, re-dissolve in EtOAc or Et2O, and add ethanolic or ethereal HCl to precipitate the pure salt. step1d->step1e step2b Run chromatography with the modified eluent. NOTE: This may affect selectivity. step2a->step2b

Caption: Troubleshooting workflow for amine salt chromatography.

Question: My final product is off-white or slightly yellow. How can I remove the color?

Answer: Color impurities are often highly conjugated organic molecules present in trace amounts.

  • Causality: These impurities can arise from side reactions during synthesis or degradation of starting materials or the product itself.

  • Troubleshooting Steps:

    • Activated Charcoal Treatment: Dissolve the crude product in the chosen recrystallization solvent. Add a small amount (1-2% w/w) of activated charcoal and heat the mixture to boiling for 5-10 minutes. The charcoal will adsorb the color bodies.

    • Hot Filtration: Filter the hot solution through a pad of Celite® or filter aid to remove the fine charcoal particles. Caution: Never add charcoal to a boiling solution, as this can cause violent bumping.

    • Recrystallize: Proceed with the slow cooling and crystallization of the decolorized solution.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude 3-(3,4-Difluorophenoxy)azetidine hydrochloride?

Based on common synthetic routes for analogous compounds, you should anticipate the following:

  • Unreacted Starting Materials: Residual 3-hydroxyazetidine (or its protected form) and 3,4-difluorophenol.

  • Side-Products: Impurities from the specific coupling reaction used (e.g., triphenylphosphine oxide from a Mitsunobu reaction).

  • Residual Solvents: Solvents used in the reaction and workup (e.g., THF, Toluene, EtOAc, DCM).

  • Inorganic Salts: Salts generated during workup or pH adjustment (e.g., NaCl, Na2SO4).

Q2: What is the best method to assess the purity of my final product?

A combination of methods provides the most comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. It can separate and quantify closely related impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, ¹³C): Provides structural confirmation and can detect impurities with different chemical structures. ¹H NMR is particularly useful for identifying residual solvents.

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired compound. LC-MS is a powerful tool for identifying unknown impurity peaks seen in the HPLC chromatogram.[5]

  • Elemental Analysis (CHN): Determines the elemental composition and can indicate the presence of inorganic impurities or incorrect salt stoichiometry.

Q3: What are the recommended HPLC conditions for purity analysis?

While optimization is always necessary, a good starting point for analyzing this fluorinated amine is reverse-phase HPLC. Given the fluorinated nature of the analyte, a column with a fluorinated stationary phase might offer enhanced selectivity.[6][7]

ParameterRecommended ConditionRationale
Column C18 (e.g., 4.6 x 150 mm, 3.5 µm) or PFP (Pentafluorophenyl)C18 is a robust starting point. PFP phases can offer unique selectivity for halogenated and aromatic compounds.[7]
Mobile Phase A 0.1% Formic Acid or TFA in WaterProvides a proton source to ensure consistent ionization of the amine and improve peak shape.
Mobile Phase B 0.1% Formic Acid or TFA in AcetonitrileAcetonitrile is a common organic modifier with low UV cutoff.
Gradient 5% to 95% B over 15-20 minutesA broad gradient is suitable for initial screening of unknown impurities.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30-40 °CElevated temperature can improve peak shape and reduce viscosity.
Detection UV at 254 nm and 280 nmThe aromatic ring should have strong absorbance at these wavelengths.

Q4: How should I properly store the purified 3-(3,4-Difluorophenoxy)azetidine hydrochloride?

Azetidine hydrochloride salts are generally more stable than their free base counterparts.[8] However, proper storage is crucial to maintain purity.

  • Container: Store in a tightly sealed, amber glass vial to protect from light and moisture.

  • Atmosphere: For long-term storage, flushing the vial with an inert gas like argon or nitrogen is recommended.

  • Temperature: Store in a cool, dry place. Refrigeration is often preferred. The compound is a white to off-white crystalline powder with a high melting point.[1]

Experimental Protocols

Protocol 1: Recrystallization from Isopropanol/Heptane

This protocol provides a robust method for purifying the title compound by removing less polar and more soluble impurities.

  • Dissolution: In a flask equipped with a reflux condenser, add the crude 3-(3,4-Difluorophenoxy)azetidine hydrochloride. Add a minimal volume of isopropanol (IPA) and heat the mixture to a gentle reflux until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel.

  • Anti-Solvent Addition: While the IPA solution is still hot, slowly add heptane dropwise until the solution becomes faintly and persistently cloudy.

  • Clarification: Add a few drops of hot IPA to re-dissolve the precipitate and obtain a clear solution.

  • Slow Cooling: Remove the flask from the heat source, wrap it in glass wool, and allow it to cool slowly to room temperature over several hours. Crystal formation should begin.

  • Chilling: Once the flask has reached room temperature, place it in a refrigerator (2-8 °C) for at least 4 hours (or overnight) to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of cold 1:1 IPA/heptane, followed by a wash with cold heptane to remove residual IPA.

  • Drying: Dry the purified crystals under high vacuum at ambient temperature until a constant weight is achieved.

Purification Workflow Diagram

Caption: General workflow for purification of the target compound.

References

  • CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride.
  • US4966979A - Process for synthesis of azetidine and novel intermediates therefor.
  • Azetidine synthesis. Organic Chemistry Portal.
  • CN105384673B - The synthetic method of 3 fluoro azetidine derivatives.
  • Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences.
  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers.
  • Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chrom
  • Azetidine hydrochloride. Chem-Impex.
  • 954220-76-9 Cas No. | 3-(3,4-Difluorophenoxy)azetidine hydrochloride.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
  • Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing.
  • Tips For Antibody Purification Troubleshooting.
  • Azetidines. Fisher Scientific.
  • Troubleshooting. The Pharma Master.
  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC.
  • What is Azetidine hydrochloride and its applic
  • Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns. [Source Not Available].
  • Selective separation of fluorinated compounds from complex organic mixtures by pyrolysis-comprehensive two-dimensional gas chromatography coupled to high-resolution time-of-flight mass spectrometry. PubMed.
  • Photochemical Approaches to Azetidines. Nottingham ePrints.
  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. PharmaCores.
  • How to get consistently large crystals during recrystallization?.
  • Troubleshooting Guide. Phenomenex.
  • Azetidines of pharmacological interest. PubMed.
  • CAS 954220-76-9 | 3-(3,4-Difluorophenoxy)azetidine. Alchem.Pharmtech.
  • Achieve high-throughput LC/MS purification of pharmaceutical impurities. [Source Not Available].
  • Monitoring PFAS Impact Using Adsorbable Organic Fluorine by Combustion Ion Chrom

Sources

Optimization

Technical Support Center: 3-(3,4-Difluorophenoxy)azetidine hydrochloride

Introduction Welcome to the technical support hub for 3-(3,4-Difluorophenoxy)azetidine hydrochloride . This guide addresses the unique stability challenges posed by the high ring strain of the azetidine scaffold (~26 kca...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support hub for 3-(3,4-Difluorophenoxy)azetidine hydrochloride . This guide addresses the unique stability challenges posed by the high ring strain of the azetidine scaffold (~26 kcal/mol) combined with the hygroscopic nature of its hydrochloride salt form.

This molecule is a critical intermediate in medicinal chemistry, often serving as a rigidified morpholine surrogate or a scaffold for modulating lipophilicity via the difluorophenyl group. However, its stability profile requires precise handling to prevent deliquescence (absorbing moisture until dissolution) and acid-mediated ring opening .

Part 1: Critical Storage & Handling (Triage)

Issue: "The powder has turned into a sticky gum or oil."

Diagnosis: Deliquescence due to Hygroscopicity. The hydrochloride salt of azetidine is highly hygroscopic. The lattice energy of the salt is easily overcome by the hydration energy of water molecules from the atmosphere. Once the crystal lattice collapses, the compound dissolves in the absorbed water, creating a concentrated acidic solution that accelerates chemical degradation.

Immediate Action Protocol:

  • Do NOT Heat: Heating a wet azetidine salt will trigger thermal ring-opening hydrolysis.

  • Solvent Rescue: Dissolve the gum in anhydrous Dichloromethane (DCM) or Methanol (MeOH) .

  • Re-precipitation: Add an excess of anhydrous Diethyl Ether (Et₂O) or MTBE to induce precipitation.

  • Drying: Filter under an inert atmosphere (Nitrogen/Argon) and dry in a vacuum desiccator over P₂O₅ for 24 hours.

Prevention Strategy:

  • Storage: Store at -20°C under an inert atmosphere (Argon preferred over Nitrogen due to density).

  • Container: Use amber glass vials with PTFE-lined caps. Parafilm is insufficient for long-term storage; use electrical tape or heat-shrink bands.

Handling Decision Tree

HandlingProtocol Start Start: Handling 3-(3,4-Difluorophenoxy)azetidine HCl CheckState Check Physical State Start->CheckState DryPowder Dry White/Off-White Powder CheckState->DryPowder Intact Sticky Sticky Gum / Wet Solid CheckState->Sticky Compromised Action1 Weigh quickly in air (<2 min) or use Glove Box DryPowder->Action1 Action2 Dissolve in DCM/MeOH Re-precipitate with Et2O Sticky->Action2 Storage Store: -20°C, Argon, Desiccator Action1->Storage Action2->DryPowder Recovered

Figure 1: Decision matrix for handling hygroscopic azetidine salts to prevent hydrolytic degradation.

Part 2: Chemical Stability & Degradation Mechanisms

Issue: "I see new impurities in HPLC/LC-MS after running a reaction in acidic media."

Diagnosis: Acid-Mediated Ring Opening. While the 3,4-difluorophenoxy group is relatively stable, the azetidine ring is the "weak link." In the presence of strong acids or nucleophiles, the ring strain drives the cleavage of the C–N bond.

The Mechanism:

  • Protonation: The azetidine nitrogen is already protonated (HCl salt).

  • Nucleophilic Attack: In the presence of water (from hygroscopicity) or nucleophilic solvents, the ring carbons (C2 or C4) are attacked.

  • Cleavage: The ring opens to relieve strain, forming a linear amino-alcohol derivative.

Reaction Compatibility Table:

Reagent/ConditionStability RatingRisk Factor
Neutral (DCM, THF) HighStable at RT. Best for handling.
Aqueous Acid (pH < 3) Critical Rapid hydrolysis to ring-opened amino alcohol.
Strong Base (NaOH) ModerateGenerates free base. Volatile! Polymerization risk.
Nucleophiles (Azides, Thiols) LowRisk of nucleophilic ring opening (Sₙ2) at elevated temps.
Heat (>80°C) LowThermal degradation. Avoid refluxing in protic solvents.
Degradation Pathway Visualization

Degradation Azetidine Intact Azetidine HCl (Strained Ring) Transition Activated Complex (Nucleophilic Attack) Azetidine->Transition Strain Release RingOpen Ring-Opened Product (Amino-Alcohol) Transition->RingOpen Irreversible Water H2O / Nucleophile Water->Transition Heat Heat / Acid Heat->Transition

Figure 2: The primary degradation pathway involves nucleophilic attack on the strained azetidine ring, accelerated by heat and moisture.

Part 3: Analytical Troubleshooting

Issue: "My NMR spectrum is messy or shows shifting peaks."

Diagnosis: Free Base vs. Salt Equilibrium or Solvent Effects. The chemical shift of the protons adjacent to the nitrogen (C2/C4 positions) is highly sensitive to the protonation state of the nitrogen.

Troubleshooting Steps:

  • Solvent Choice: Use DMSO-d6 for the HCl salt. It solubilizes the salt well and prevents exchange broadening often seen in CDCl₃.

  • Free Base Check: If you see a shift of the C2/C4 protons upfield (lower ppm), your salt may have partially dissociated or reacted with basic impurities in the solvent.

  • 19F NMR: Use Fluorine NMR to check the integrity of the 3,4-difluorophenoxy group. This signal should remain relatively constant (-130 to -150 ppm range typically) unless the ether bond is cleaved (rare).

Data Validation (Expected Characteristics):

FeatureHCl Salt (Intact)Ring-Opened Degradant
Physical State White crystalline solidOily residue / Gum
Solubility Water, DMSO, MeOHChanges based on nucleophile
1H NMR (N-CH₂) ~4.0 - 4.5 ppm (Broad)Distinct multiplets (loss of symmetry)
LC-MS (M+H) Parent Mass (e.g., MW+1)Parent + 18 (Hydration)

Part 4: Frequently Asked Questions (FAQs)

Q: Can I convert the HCl salt to the free base for a reaction? A: Yes, but with caution. The free base is an oil and is prone to oxidation and polymerization.

  • Protocol: Suspend the salt in DCM. Add saturated aqueous NaHCO₃ (mild base is preferred over NaOH to prevent ring damage). Separate phases immediately, dry over MgSO₄, and use the solution directly in the next step. Do not concentrate to dryness if possible.

Q: Is the 3,4-difluorophenoxy group stable? A: Yes. The ether linkage is robust. The fluorine atoms deactivate the phenyl ring, making it resistant to oxidative metabolism or electrophilic aromatic substitution under standard conditions. The instability is almost exclusively centered on the azetidine ring.

Q: Why does the SDS mention "Skin Irritation"? A: Beyond standard acidity (HCl), azetidines are alkylating agents. They can react with biological nucleophiles (DNA/Proteins) via ring opening. Always handle with gloves and in a fume hood.

References

  • Azetidine Ring Stability & Reactivity

    • Source: BenchChem Technical Guide.[1] "The Azetidine Ring: A Technical Guide to Its Stability and Reactivity for Drug Discovery."

    • Relevance: Defines the ring strain (~25.4 kcal/mol)
  • Handling Hygroscopic Hydrochloride Salts

    • Source: HepatoChem.[2][3][4] "How do you handle hygroscopic salts?"

    • Relevance: Provides protocols for weighing and reaction setup (glove bags, pre-filled vials) to prevent deliquescence.
  • Acid-Mediated Ring Opening Mechanism

    • Source:Journal of the American Chemical Society (via NIH/PMC). "Intramolecular Ring-Opening Decomposition of Aryl Azetidines."
    • Relevance: Details the mechanism of nucleophilic attack on protonated azetidines and the kinetics of decomposition.
  • Safety Data & Storage (SDS)

    • Source: Apollo Scientific / Sigma-Aldrich SDS.
    • Relevance: Confirms storage at cool temperatures (-20°C)

Sources

Troubleshooting

Technical Support Center: Optimization of Reaction Conditions for Fluorinated Aryl Ethers

Welcome to the Advanced Synthesis Support Module. Subject: Fluorinated Aryl Ethers (Ar-O-Ar' / Ar-O-R) Operator: Senior Application Scientist (Process Chemistry Division) Overview: The Fluorine Paradox In drug discovery,...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Support Module. Subject: Fluorinated Aryl Ethers (Ar-O-Ar' / Ar-O-R) Operator: Senior Application Scientist (Process Chemistry Division)

Overview: The Fluorine Paradox

In drug discovery, fluorinated aryl ethers are prized for their metabolic stability and lipophilicity.[1] However, synthesizing them presents a "fluorine paradox":

  • Electronic Deactivation: If you are using a fluorinated phenol as a nucleophile, the electron-withdrawing fluorine reduces its nucleophilicity (ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

    
     drops), making it sluggish in 
    
    
    
    or metal-catalyzed couplings.
  • Electronic Activation (with risks): If you are attacking a fluorinated ring via ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

    
    , the reaction is fast, but you risk regio-scrambling  (attacking the wrong fluorine) or over-substitution .
    

This guide is structured to troubleshoot these specific electronic and steric conflicts.

Module 1: Nucleophilic Aromatic Substitution ( )

Use this route when your electrophile is electron-deficient (e.g., fluoronitrobenzene, pentafluorobenzene).[1]

Troubleshooting Guide

Q: I am observing significant regio-isomers when reacting a polyfluorinated benzene. How do I control selectivity? A: Regioselectivity in polyfluorinated systems is governed by the interplay of activation energy (


)  and thermodynamic stability  of the Meisenheimer complex.
  • The Rule: Nucleophilic attack generally occurs para to the strongest electron-withdrawing group (EWG) (e.g.,

    
    ).
    
  • The Fix:

    • Switch Solvent: Change from dipolar aprotic (DMF/DMSO) to a less polar solvent like THF or Toluene .[1] High polarity solvents stabilize the transition state for all isomers, eroding selectivity.[1] Lower polarity increases the energy barrier, enforcing the kinetic preference for the para position.

    • Temperature Control: Lower the temperature to

      
       (if using lithiated nucleophiles) or 
      
      
      
      . High heat promotes "concerted" pathways that may bypass the stabilizing influence of the para-EWG.

Q: My reaction stalls with fluorinated phenols, even with strong bases. A: Fluorinated phenols (e.g., pentafluorophenol) are poor nucleophiles.[1]

  • The Trap: Using bulky bases like

    
     can lead to tight ion-pairing with the phenoxide, reducing reactivity further in non-polar solvents.
    
  • The Fix: Use Cesium Carbonate (

    
    )  in Acetonitrile  or DMF .[2] The "Cesium Effect" creates a "naked" phenoxide anion due to the large ionic radius of 
    
    
    
    , significantly boosting nucleophilicity.

Q: I see "fluoride scrambling" (exchange of substituents) in the mass spec. A: This is likely ether cleavage followed by recombination. Fluoride ions released during the reaction can act as nucleophiles if not scavenged.

  • The Fix: Add a fluoride scavenger like calcium chloride (

    
    )  or use silylated nucleophiles  to trap the leaving fluoride as volatile TMS-F.
    
Module 2: Metal-Catalyzed Cross-Coupling (Buchwald-Hartwig & Ullmann)

Use this route for unactivated aryl halides or when


 fails.
Troubleshooting Guide

Q: My Palladium-catalyzed coupling works for phenol but fails for 4-fluorophenol. A: The electron-withdrawing fluorine pulls electron density from the oxygen, making the oxidative addition of the phenol to the Pd(II) center (or transmetallation step) difficult.

  • The Causality: Standard ligands (BINAP, dppf) are not electron-rich enough to facilitate the reductive elimination of an electron-poor ether.

  • The Fix: Switch to Biaryl Phosphine Ligands .

    • Recommendation: Use tBuBrettPhos or RockPhos .[1] These bulky, electron-rich ligands facilitate the coupling of electron-deficient phenols by destabilizing the ground state of the Pd-complex, accelerating reductive elimination.

    • Catalyst System:

      
       (pre-catalyst) + 
      
      
      
      (mild base) is the gold standard for this transformation.

Q: I am getting Hydrodefluorination (HDF) side products (Ar-F


 Ar-H). 
A:  This is a common failure mode where the catalyst inserts into the 

bond or a hydride source reduces the ring.
  • The Source: Often traces of water or alcoholic solvents acting as hydride donors.

  • The Fix:

    • Strict Anhydrous Conditions: HDF is often proton-mediated.[1]

    • Switch Metal: Copper (Ullmann) is less prone to oxidative addition into ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

      
       bonds than Palladium. If Pd fails due to HDF, switch to CuI / TMHD (2,2,6,6-tetramethyl-3,5-heptanedione)  or CuI / Picolinic acid .[1]
      

Q: The Copper-catalyzed (Ullmann) reaction requires temperatures (


) that decompose my substrate. 
A:  Classical Ullmann requires high heat to solubilize the copper-phenoxide species.
  • The Fix: Use Ligand Acceleration .

    • Add 20 mol% 3,4,7,8-tetramethyl-1,10-phenanthroline (

      
      ) . This ligand increases the solubility of the Cu-complex and stabilizes the oxidative addition intermediate, allowing reactions to proceed at 80-90°C .
      
Visual Logic: Method Selection & Mechanism
Diagram 1: Reaction Pathway Decision Tree

Caption: Logical flow for selecting the optimal synthetic route based on substrate electronics.

ReactionSelector Start Target: Fluorinated Aryl Ether CheckRing Is the Electrophile (Ring) Electron Deficient? (e.g., NO2, CN, Poly-F) Start->CheckRing YesDeficient Yes CheckRing->YesDeficient NoDeficient No (Unactivated) CheckRing->NoDeficient SNAr Method: SNAr YesDeficient->SNAr Primary Route MetalCat Method: Metal Catalysis NoDeficient->MetalCat Primary Route SNAr_Opt Optimization: 1. Polar Aprotic Solvent (DMF) 2. Cs2CO3 (Cesium Effect) 3. Temp < 80C to avoid scrambling SNAr->SNAr_Opt CheckNu Is Nucleophile (Phenol) Fluorinated? MetalCat->CheckNu NuFluoro Yes (Poor Nucleophile) CheckNu->NuFluoro NuNormal No (Standard) CheckNu->NuNormal PdSol Pd-Catalysis: Ligand: tBuBrettPhos Base: K3PO4 NuFluoro->PdSol Preferred CuSol Cu-Catalysis: Ligand: Me4Phen Temp: 80-100C NuNormal->CuSol Cost Effective

Experimental Protocols
Protocol A: Pd-Catalyzed Coupling of Fluorinated Phenols (Buchwald-Hartwig)

Target: Coupling 4-fluorophenol with aryl bromides.

  • Preparation: In a glovebox, charge a reaction vial with:

    • Aryl Bromide (1.0 equiv)[3]

    • Fluorinated Phenol (1.2 equiv)

    • tBuBrettPhos Pd G3 (2.0 mol%)

    • Potassium Phosphate (ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

      
      )  (1.5 equiv, finely ground)
      
  • Solvent: Add anhydrous Toluene (0.2 M concentration). Note: Toluene is preferred over dioxane to minimize hydrodefluorination.

  • Reaction: Seal and heat to 80°C for 2-4 hours.

  • Workup: Filter through a pad of silica, eluting with EtOAc.[1] Concentrate and purify.

    • Checkpoint: If conversion is low, add 2 mol% free tBuBrettPhos ligand to stabilize the active catalyst species.[1]

Protocol B: Regioselective

on Pentafluorobenzene

Target: Mono-substitution of pentafluorobenzene with a phenol.

  • Preparation: Charge flask with Phenol (1.0 equiv) and

    
      (1.1 equiv).
    
  • Solvent: Add Acetonitrile (0.5 M) and stir at RT for 30 mins to generate the "naked" phenoxide.

  • Addition: Add Pentafluorobenzene (1.2 equiv) dropwise.

  • Reaction: Stir at Reflux (

    
    ) .
    
    • Critical Step: Monitor by 19F-NMR .[4] The product will show a distinct shift pattern compared to the starting material. Stop immediately upon consumption of starting phenol to prevent di-substitution.

Data Summary: Base & Ligand Effects
VariableRecommendationMechanism / Rationale
Base (ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

)

Cesium Effect: Large cation radius disrupts tight ion pairs, freeing the fluorinated phenoxide to react.
Base (Pd-Cat)

Mild enough to prevent hydrolysis of sensitive substrates; compatible with phosphine ligands.
Ligand (Pd) tBuBrettPhos Steric Bulk: Prevents catalyst resting states; Electron Rich: Facilitates oxidative addition of deactivated phenols.
Ligand (Cu) Me4Phen Solubility: Prevents aggregation of Cu-species, allowing lower temperature reactions (

).
Solvent Toluene Non-polar nature suppresses HDF side reactions common in ethereal solvents like THF.[1]
References
  • Synthesis of Fluorinated Alkyl Aryl Ethers by Palladium-Catalyzed C–O Cross-Coupling. Source: Organic Letters (2020).[1][5] URL:[Link][6]

  • Predicting Regioselectivity in Nucleophilic Aromatic Substitution. Source: The Journal of Organic Chemistry (2012).[7] URL:[Link]

  • Copper-Catalyzed Ullmann Coupling under Ligand- and Additive-Free Conditions. Source: ResearchGate / Molecules (2015).[1] URL:[Link]

  • Alkyl Aryl Ether Bond Formation with PhenoFluor. Source: Angewandte Chemie Int.[1][4] Ed. (2015).[8][9][10] URL:[Link]

Sources

Optimization

preventing decomposition of 3-(3,4-Difluorophenoxy)azetidine hydrochloride

Technical Support Center: 3-(3,4-Difluorophenoxy)azetidine Hydrochloride Status: Operational Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-(3,4-Difluorophenoxy)azetidine Hydrochloride

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Topic: Stability & Decomposition Prevention CAS: 954220-76-9

Executive Summary: The Stability Paradox

Researchers often assume that converting an amine to its hydrochloride salt (HCl) automatically confers indefinite stability. While true for many compounds, 3-(3,4-Difluorophenoxy)azetidine hydrochloride presents a unique challenge.

The four-membered azetidine ring possesses significant angle strain (~26 kcal/mol). While the HCl salt prevents oxidation of the nitrogen, it does not mitigate the ring strain. In fact, the protonated nitrogen renders the adjacent ring carbons (


 and 

) highly electrophilic. In the presence of moisture, this compound undergoes rapid acid-catalyzed nucleophilic ring opening (hydrolysis) , destroying the heterocycle and yielding a linear amino-alcohol impurity.

This guide provides the protocols necessary to maintain the integrity of this high-value intermediate.

Module 1: Critical Storage & Handling Protocols

Q: I just received my shipment. It is currently at room temperature. What is my immediate action?

A: Do not store at room temperature. Follow this "Cold-Chain" protocol immediately:

  • Inspect: Check the vial seal. If the parafilm or septum appears compromised, run a purity check (see Module 3) before use.

  • Desiccate: Place the vial inside a secondary container containing active desiccant (e.g., Drierite or silica gel). The HCl salt is hygroscopic; moisture is the primary catalyst for decomposition.

  • Freeze: Store at -20°C (-4°F) . Thermal energy accelerates the ring-strain release.

  • Equilibrate: Before opening the vial for the first time, allow it to warm to room temperature inside the desiccator. Opening a cold vial in humid lab air causes immediate condensation, initiating hydrolysis.

Q: Can I store this compound in solution?

A: No. Storage in solution is strongly discouraged.

  • Protic Solvents (MeOH, Water): Will cause rapid ring opening over 24-48 hours.

  • Aprotic Solvents (DMSO, DMF): Often contain trace water. The high dielectric constant stabilizes the transition state for ring opening.

  • Chlorinated Solvents (DCM, Chloroform): Acceptable for short-term handling (<4 hours) but prone to HCl liberation over time, which further acidifies the medium.

Recommendation: Always store as a solid. Make solutions fresh immediately before reaction.

Module 2: The Decomposition Mechanism

Understanding why the compound degrades allows you to predict incompatible reaction conditions.

The Pathway: The decomposition is driven by the relief of ring strain. The protonated nitrogen (ammonium) acts as an electron sink, pulling density from the


-carbons. Water (or any nucleophile) attacks the ring carbon, breaking the C-N bond.

Decomposition Intact Intact Azetidine (Strained Ring) Activation Moisture Ingress (H2O Solvation) Intact->Activation  + Humidity Transition Transition State (Nucleophilic Attack at C2) Activation->Transition  Ring Strain Release Product Ring-Opened Product (Linear Amino Alcohol) Transition->Product  Irreversible Hydrolysis

Figure 1: The acid-catalyzed hydrolysis pathway. Note that the reaction is irreversible once the ring snaps open.

Module 3: Reaction Optimization & Troubleshooting

Q: I am observing a new impurity in my LCMS at M+18. What is it?

A: This is the classic signature of hydrolysis .

  • Observation: Mass shift of +18 Da (addition of H₂O).

  • Cause: The azetidine ring has opened.[1][2][3]

  • Structure: The product is likely 3-(3,4-difluorophenoxy)-3-aminopropanol (or isomer).

  • Remedy: The degraded material cannot be recyclized. You must repurify (if degradation is low) or discard.

Q: My reaction yield is low (<40%). I am using Potassium Carbonate (


) in DMF. 

A: This is a common pitfall. While the HCl salt must be neutralized to react, strong bases or high temperatures can destroy the ring before your desired coupling occurs.

Optimization Table: Base & Solvent Compatibility

ParameterRecommendedRisky / AvoidReason
Base DIPEA, TEA (Organic bases)NaOH, KOH, NaHStrong hydroxide bases act as nucleophiles, attacking the ring directly.
Solvent Dry THF, Dry DCM, Dry AcetonitrileWater, Methanol, EthanolProtic solvents facilitate ring opening (solvolysis).
Temperature 0°C to Room Temp> 60°CHeat overcomes the activation energy barrier for ring strain release.
Addition Add base slowly at 0°CRapid addition at RTExotherm from neutralization can trigger decomposition.

Module 4: Standard Operating Procedure (SOP) for Handling

Objective: Safely weigh and dissolve 3-(3,4-Difluorophenoxy)azetidine HCl without degradation.

Step 1: Environment Prep

  • Ensure the balance area is free of water bottles or open aqueous buffers.

  • If humidity is >60%, consider weighing inside a glovebox or glove bag.

Step 2: Weighing

  • Remove vial from freezer. Wait 30 minutes for it to reach room temperature (prevents condensation).

  • Weigh quickly into a dry, tared vial.

  • Immediately purge the stock vial with Nitrogen or Argon and reseal with Parafilm. Return to -20°C.

Step 3: Solubilization

  • Use anhydrous solvents only.

  • If performing a free-basing step (neutralizing the HCl), do so at 0°C (ice bath).

  • Time Limit: Use the solution within 1 hour of preparation.

Decision Tree: Handling Workflow

Handling Start Start: Remove from Freezer CheckTemp Is vial at Room Temp? Start->CheckTemp Wait WAIT 30 MIN (Desiccator) CheckTemp->Wait No Open Open Vial CheckTemp->Open Yes Wait->CheckTemp Weigh Weigh Solid Open->Weigh Seal Purge (N2) & Reseal Weigh->Seal Dissolve Dissolve in Anhydrous Solvent Seal->Dissolve

Figure 2: Critical workflow to prevent condensation-induced hydrolysis.

References

  • Safety Data Sheet: Azetidine Hydrochloride . Apollo Scientific. (2023).[4][5][6][7][8] Handling and storage recommendations for azetidine salts.4[2][5][9][10]

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines . Journal of Organic Chemistry / PMC. (2021).[3][4][9] Detailed mechanistic study on the acid-mediated ring opening of N-aryl azetidines.3[2][5][6][9][10]

  • Recent Advances in the Synthesis and Reactivity of Azetidines . Royal Society of Chemistry. (2021). Review of strain-driven reactivity and ring-opening tendencies.[3][9][10]9[2][5][9]

  • Enantioselective Ring Opening of Azetidines . Journal of the American Chemical Society. Mechanisms of nucleophilic attack on azetidine rings.[3]2[2][3][5][6][9][10]

Sources

Troubleshooting

Fluorination Reagent Safety &amp; Troubleshooting Command Center

Mission: This guide functions as a Tier-3 Technical Support resource for chemists handling high-energy fluorinating agents. It prioritizes the mitigation of thermal runaways, pressure events, and exposure risks while opt...

Author: BenchChem Technical Support Team. Date: February 2026

Mission: This guide functions as a Tier-3 Technical Support resource for chemists handling high-energy fluorinating agents. It prioritizes the mitigation of thermal runaways, pressure events, and exposure risks while optimizing reaction performance.[1]

Module 1: Nucleophilic Deoxofluorination (DAST, Deoxo-Fluor, XtalFluor)[1][2]

Core Hazard: Thermal decomposition leading to secondary explosions.[1] Technical Insight: DAST and Deoxo-Fluor are thermally unstable.[1][2][3] While Deoxo-Fluor is marketed as "safer," it shares a similar decomposition onset temperature (~140°C) with DAST, though with lower energy release.[1][3][4] The real danger often lies in the distillation residue or shock sensitivity of the crude mixture if overheated.[1]

Comparative Thermal Stability Data
ReagentStateDecomp.[1][5][6] Onset (

)
Energy Release (

)
Safety Verdict
DAST Liquid~90°C (Rec.[1] Limit) / 140°C (DSC)1700 J/gHigh Risk: Shock sensitive residue.[1]
Deoxo-Fluor Liquid~140°C1100 J/gMod.[1][3][4] Risk: Slower decomp, but still energetic.[1]
XtalFluor-E/M Solid~215°C661 J/gLow Risk: Crystalline, higher thermal ceiling.[1]
Troubleshooting & FAQs

Q: My DAST reaction turned black and fumed upon scaling up. What happened? A: You likely triggered a thermal runaway.[1] DAST reactions are exothermic.[1] On a small scale, heat dissipates easily.[1] On a large scale, the exotherm can push the internal temperature above 50°C, initiating autocatalytic decomposition.[1]

  • Fix: Always dilute the reagent in anhydrous

    
     (DCM) before addition. Keep the internal temperature 
    
    
    
    during addition.

Q: I need to heat my reaction to drive it to completion, but I'm afraid of DAST exploding. A: Do not heat DAST above 50°C. If the substrate is unreactive:

  • Switch Reagents: Use XtalFluor-E or Fluolead .[1] These salts are stable up to ~200°C. Note: XtalFluor requires an exogenous fluoride promoter (e.g.,

    
     or DBU) because it does not generate free HF in situ [1].[1]
    
  • Use Flow Chemistry: Continuous flow microreactors allow for high-temperature DAST reactions (up to 100°C) safely because the active volume is negligible, preventing mass detonation [2].[1]

Q: My yield is low with XtalFluor compared to DAST. A: XtalFluor is not a drop-in replacement; it is a cation source.[1] It requires a promoter.[1]

  • Protocol Check: Did you add

    
     (1.5 eq)? Without it, the intermediate aminodifluorosulfinium salt cannot transfer fluoride effectively to your substrate.[1]
    
Module 2: HF Sources (Olah's Reagent, HF-Pyridine)[1]

Core Hazard: Systemic toxicity (Hypocalcemia) and material corrosion.[1] Technical Insight: HF burns are often painless initially due to nerve interference, leading to delayed, deep-tissue necrosis.[1]

Troubleshooting & FAQs

Q: I see "frosting" or etching on my round-bottom flask after using HF-Pyridine. A: HF attacks silica-based glass, generating


 gas.[1] This weakens the vessel and contaminates your reaction with water (a byproduct of etching).
  • Fix: Switch to HDPE (High-Density Polyethylene) or PFA/FEP (Teflon) vessels.[1]

  • Rule of Thumb: If the reaction time is

    
     hour or involves heating, glass is forbidden.[1]
    

Q: How do I remove excess HF-Pyridine during workup without creating a "volcano"? A: Direct neutralization with bicarbonate releases massive amounts of


 and heat.[1]
  • Protocol:

    • Dilute: Add excess DCM or Ether to the reaction mixture.

    • Quench: Pour the reaction mixture into a rapidly stirring solution of Potassium Carbonate (

      
      ) or water/ice. Do not add the base to the acid.
      
    • Phase Cut: The HF forms a salt in the aqueous layer.[1] Wash the organic layer with water to remove residual pyridinium salts.[1]

Module 3: Electrophilic Fluorination (Selectfluor, NFSI)[1][3]

Core Hazard: Reactivity mismatch and solubility issues.[1][2] Technical Insight: Selectfluor is an oxidant (


).[1] It is incompatible with strong reducing agents and electron-rich impurities.[1]
Troubleshooting & FAQs

Q: Selectfluor is sitting at the bottom of my flask and not reacting. A: Selectfluor is a dicationic salt.[1] It is insoluble in DCM, Toluene, or THF.[1]

  • Fix: Use Acetonitrile (MeCN) or Nitromethane .[1] If your substrate requires a non-polar solvent, use a phase transfer catalyst (though this is difficult) or switch to NFSI (N-Fluorobenzenesulfonimide), which is soluble in DCM and Toluene.[1]

Q: Can I use Selectfluor to fluorinate a molecule containing a free amine? A: Risky.[1] Selectfluor oxidizes amines to imines or N-oxides.[1]

  • Fix: Protect the amine as a carbamate (Boc/Cbz) or an amide before fluorination.[1] Alternatively, use a milder source like NFSI, though NFSI is much less reactive (requires strong bases like LiHMDS to activate the substrate).[1]

Module 4: Critical Workflows & Visualization
Workflow 1: Reagent Selection Logic

Use this decision tree to select the safest and most effective reagent for converting Alcohols to Fluorides.

ReagentSelection Start Substrate: Alcohol (R-OH) HeatQ Does reaction require Heat (>50°C)? Start->HeatQ ScaleQ Is Scale > 10 grams? HeatQ->ScaleQ Yes DAST DAST / Deoxo-Fluor HeatQ->DAST No (Room Temp/Cold) Xtal XtalFluor-E + Promoter (Et3N-3HF) ScaleQ->Xtal No (Batch Mode) Flow Continuous Flow Reactor (DAST allowed) ScaleQ->Flow Yes (Safety Priority) Warning STOP: Active Cooling Required Dilute in DCM Strict < 50°C Limit DAST->Warning

Caption: Logic flow for selecting deoxofluorination reagents based on thermal requirements and scale to minimize explosion risks.

Workflow 2: The Universal Quenching Protocol

The majority of accidents occur during the quench.[1] Follow this loop to prevent thermal runaway.

QuenchProtocol Step1 1. COOL Chill reaction to -20°C Step2 2. DILUTE Add inert solvent (DCM) Ratio 1:1 v/v Step1->Step2 Step3 3. INVERSE ADDITION Pour Reaction INTO Sat. NaHCO3 (aq) Step2->Step3 CRITICAL STEP Step4 4. MONITOR Watch for CO2 evolution Keep T < 10°C Step3->Step4 Step4->Step3 If Temp Spikes, Stop & Wait Step5 5. DISPOSAL Segregate Aqueous Waste (Contains Fluoride) Step4->Step5

Caption: Standard Operating Procedure (SOP) for quenching DAST/Deoxo-Fluor reactions. The "Inverse Addition" is critical to control gas evolution.

References
  • L'Heureux, A., et al. (2010).[1] Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling. Journal of Organic Chemistry. Link[1]

  • Baumann, M., et al. (2008).[1] The Use of Diethylaminosulfur Trifluoride (DAST) for Fluorination in a Continuous-Flow Microreactor. Synlett. Link

  • Lal, G. S., et al. (1999).[1] Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability. Journal of Organic Chemistry. Link[1]

  • Banks, R. E., et al. (1992).[1] 1-Alkyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane salts: a novel class of electrophilic fluorinating agents. Journal of the Chemical Society, Chemical Communications.[1] Link

Sources

Optimization

strategies to avoid protodemetalation in aryl fluoride synthesis

Technical Support Center: Aryl Fluoride Synthesis From the Desk of the Senior Application Scientist Welcome to the technical support center for aryl fluoride synthesis. This guide is designed for researchers, chemists, a...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Aryl Fluoride Synthesis

From the Desk of the Senior Application Scientist

Welcome to the technical support center for aryl fluoride synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of aromatic C-F bond formation. One of the most persistent and yield-destroying side reactions encountered in metal-catalyzed fluorination is protodemetalation . This guide provides in-depth, experience-driven answers to common troubleshooting questions, helping you diagnose the problem, understand the underlying mechanisms, and implement effective, field-proven strategies to favor your desired fluorination pathway.

Frequently Asked Questions & Troubleshooting

Q1: What is protodemetalation, and why is it destroying the yield of my aryl fluoride synthesis?

A: Protodemetalation is a non-productive side reaction that directly competes with the desired C–F bond-forming step in a catalytic cycle. In essence, the key aryl-metal intermediate (Ar-M), which is poised to react with a fluoride source, instead abstracts a proton (H⁺) from a source within the reaction mixture. This protonolysis of the carbon-metal bond cleaves the metal catalyst off and forms a simple, non-fluorinated arene (Ar-H) as a byproduct.[1]

The Causality: This side reaction is particularly problematic because it terminates the catalytic cycle prematurely for that molecule, directly reducing the yield of your target aryl fluoride. The resulting Ar-H byproduct can also complicate purification due to similar polarity and chromatographic behavior to the starting material or product. The core of the issue lies in the relative rates of two competing reactions:

  • Desired Pathway: Reductive elimination from the Ar-M-F complex to form the Ar-F bond.

  • Undesired Pathway: Protodemetalation of the Ar-M intermediate to form the Ar-H bond.

Your goal is to create conditions that kinetically favor the first pathway over the second.

Competing Pathways Ar_M Aryl-Metal Intermediate (Ar-M-L) Ar_F Desired Product (Aryl Fluoride) Ar_M->Ar_F C-F Reductive Elimination Ar_H Side Product (Arene) Ar_M->Ar_H Protodemetalation Fluoride Fluoride Source (e.g., AgF, CsF) Fluoride->Ar_M Halide Exchange/ Oxidative Addition Proton Proton Source (H₂O, Base, Solvent) Proton->Ar_M Catalyst_Regen Catalyst Regeneration Ar_F->Catalyst_Regen Catalyst_Dead Catalyst Off-Cycle Ar_H->Catalyst_Dead

Caption: Competing reaction pathways in aryl fluoride synthesis.

Q2: My reaction is giving low yield, and I see my starting material or the corresponding simple arene. How can I confirm protodemetalation is the culprit?

A: The observation of the simple arene (Ar-H) byproduct via GC-MS or LC-MS is strong evidence. However, to definitively prove that protodemetalation is occurring and to identify the proton source, a deuterium labeling experiment is the gold standard.[2][3] This is a self-validating diagnostic protocol.

  • Identify Potential Proton Sources: The most common sources are trace water, the conjugate acid of your base, or the solvent itself.

  • Systematic Replacement: Run a series of parallel reactions where you systematically replace one potential proton source with its deuterated analogue.

    • Reaction A (Control): Your standard reaction conditions.

    • Reaction B (Water): Use rigorously dried reagents and solvents, but add a controlled amount of D₂O (e.g., 0.5-1.0 equivalent).

    • Reaction C (Solvent): If using a solvent with exchangeable protons (e.g., THF, which can have acidic protons at the alpha position under some conditions), switch to its deuterated version (e.g., THF-d₈).

    • Reaction D (Base): If using a base like an amine or carbonate where the conjugate acid can be a proton donor, see if a deuterated version is available or if the reaction can be run in D₂O to generate the deuterated conjugate acid in situ.

  • Analysis: Analyze the crude reaction mixture of each experiment by GC-MS or LC-MS.

  • Interpretation:

    • If you observe the formation of the deuterated arene (Ar-D), you have unequivocally confirmed that protodemetalation is occurring.

    • The experiment that produces the Ar-D byproduct identifies the primary source of the unwanted proton. For example, if Reaction B is the only one to produce Ar-D, trace water is your main problem.

This diagnostic approach provides a logical, evidence-based foundation for your troubleshooting efforts.[4][5]

Q3: How does my choice of base contribute to protodemetalation, and what are the best practices?

A: The base is a double-edged sword. It's often required for the reaction (e.g., as a halide scavenger or to facilitate C-H activation), but its conjugate acid can be a potent proton donor for protodemetalation.[1] The key is to choose a base that is sufficiently strong for its intended role but whose conjugate acid is a poor proton donor under the reaction conditions.

Causality: A base (B⁻) reacts with a proton source (H-X) to form its conjugate acid (H-B). If H-B is a strong enough acid and is present in significant concentration, it will readily protonate the Ar-M intermediate.

Best Practices & Recommendations:

  • Favor Weakly Coordinating, Hindered Bases: Sterically bulky bases (e.g., K₃PO₄, Cs₂CO₃) are often preferred over smaller ones (e.g., Na₂CO₃). The bulk can disfavor interaction with the sterically encumbered metal center.

  • Consider pKa Carefully: A base whose conjugate acid has a very high pKa is less likely to be a proton donor. However, very strong bases like alkoxides (e.g., NaOtBu) can sometimes promote other side reactions, such as benzyne formation.[2]

  • Anhydrous is Non-Negotiable: Many inorganic bases are hygroscopic. Ensure they are rigorously dried (e.g., by heating under vacuum) before use.

BaseCommon UsePotential for ProtodemetalationMitigation Strategy
K₃PO₄, Cs₂CO₃ General purposeModerateStandard choice. Dry thoroughly before use.
NaOtBu, KOtBu Strong base needsHighUse at low temperatures; can promote benzyne pathways.
Amine Bases (e.g., Et₃N) Acid ScavengerHighConjugate acid (Et₃NH⁺) is a potent proton donor. Avoid if possible.
Fluoride Salts (CsF, KF) Fluoride SourceModerateCan be basic, especially when anhydrous. Ensure substrate is stable.[6][7][8]
Q4: I suspect trace water or my solvent is the problem. What are the most robust methods to ensure anhydrous conditions?

A: This is one of the most critical factors. Water is a highly effective proton source for protodemetalation. Achieving and maintaining strictly anhydrous conditions is paramount.

  • Glassware Preparation:

    • Clean and assemble all glassware (reaction flask, condenser, addition funnel, etc.).

    • Flame-dry the entire assembly under high vacuum. Allow it to cool to room temperature under a positive pressure of an inert gas (Argon or Nitrogen). For less heat-sensitive setups, oven-drying at >120°C overnight is an alternative.

  • Solvent Purification:

    • Use polar aprotic solvents like Dioxane, Toluene, THF, or DMF.

    • Never use solvents directly from a bottle, even if labeled "anhydrous."

    • Purify solvents using a dedicated solvent purification system (e.g., passing through activated alumina columns) or by distillation over an appropriate drying agent (e.g., Na/benzophenone for THF/Dioxane; CaH₂ for DMF). Store over molecular sieves (3Å or 4Å) under inert gas.

  • Reagent Handling:

    • Handle all solid reagents in a glovebox if available.

    • If a glovebox is not available, weigh solids quickly in the air and add them to the reaction vessel against a positive flow of inert gas.

    • Dry hygroscopic reagents (e.g., bases, fluoride salts) in a vacuum oven before use.

    • Use fresh, high-purity catalysts and ligands.

  • Reaction Execution:

    • Maintain a positive pressure of inert gas throughout the entire reaction, including workup if the product is sensitive. Use a bubbler or balloon to monitor the pressure.

    • For liquid additions, use gas-tight syringes (e.g., Hamilton syringes) that have been flushed with inert gas.

Q5: Can my catalyst or ligand choice influence the rate of protodemetalation?

A: Absolutely. The ligand plays a crucial role in modulating the properties of the metal center. A well-designed ligand can accelerate the desired C-F reductive elimination, making it outcompete the undesired protodemetalation pathway.[9][10][11]

The Causality: The rate of C-F reductive elimination is highly sensitive to the electronic and steric environment of the metal center.

  • Electron-Rich Ligands: These generally increase electron density on the metal, which can promote the final reductive elimination step.

  • Bulky Ligands: Sterically demanding ligands can create a crowded coordination sphere around the metal. This can both favor reductive elimination (to relieve steric strain) and sterically shield the Ar-M bond from attack by a proton.[12]

Recommendations:

  • For palladium-catalyzed fluorinations, bulky, electron-rich biarylphosphine ligands (e.g., those developed by Buchwald) are often the state-of-the-art as they are designed to facilitate challenging reductive eliminations.[9][10]

  • If protodemetalation is a persistent issue, screening a panel of ligands with varying steric and electronic properties is a logical next step. A ligand that works for one substrate may not be optimal for another.

Troubleshooting Workflow Start Low Yield of Ar-F Presence of Ar-H byproduct Confirm Confirm Protodemetalation (Deuterium Labeling Exp.) Start->Confirm Source Identify Proton Source Confirm->Source Confirmed Water Problem: Trace Water/ Protic Contaminants Source->Water D₂O exp. -> Ar-D Base Problem: Base/ Conjugate Acid Source->Base Base-related proton source Kinetics Problem: Slow C-F Reductive Elimination Source->Kinetics No clear source, likely kinetic issue Solve_Water Implement Rigorous Anhydrous Protocol (Flame-dry, Dry Solvents) Water->Solve_Water Solve_Base Switch to Bulky, Weakly Coordinating Base (e.g., K₃PO₄, Cs₂CO₃) Base->Solve_Base Solve_Kinetics Screen Ligands (Bulky, e⁻-rich) Optimize Temperature Kinetics->Solve_Kinetics Success Successful Aryl Fluoride Synthesis Solve_Water->Success Solve_Base->Success Solve_Kinetics->Success

Caption: A logical workflow for troubleshooting protodemetalation.

References

  • Maimone, T. J., & Buchwald, S. L. (2014). Mechanism of C–F Reductive Elimination from Palladium(IV) Fluorides. Journal of the American Chemical Society. Available at: [Link]

  • Watson, D. A., Su, M., Teverovskiy, G., Zhang, Y., Garcia-Fortanet, J., Kinzel, T., & Buchwald, S. L. (2009). Formation of ArF from ArOTf: A Palladium-Catalyzed Nucleophilic Aromatic Fluorination. Science. Available at: [Link]

  • Sun, H., & DiMagno, S. G. (2005). Anhydrous Tetrabutylammonium Fluoride. Journal of the American Chemical Society. Available at: [Link]

  • DiMagno, S. G., Sun, H., & Biffinger, J. C. (2015). Anhydrous Tetramethylammonium Fluoride for Room-Temperature SNAr Fluorination. The Journal of Organic Chemistry. Available at: [Link]

  • Grushin, V. V. (2010). Nucleophilic Aromatic Substitution with Fluoride: A Deeply Underestimated Reaction. Accounts of Chemical Research. Available at: [Link]

  • Hartwig, J. F. (2008). Electronic Effects on Reductive Elimination To Form Carbon–Carbon and Carbon–Heteroatom Bonds from Palladium(II) Complexes. Inorganic Chemistry. Available at: [Link]

  • Lee, H. G., Milner, P. J., & Buchwald, S. L. (2014). Pd-Catalyzed Nucleophilic Fluorination of Aryl Bromides. Journal of the American Chemical Society. Available at: [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Pd-Catalyzed Fluorination. Reagent Guides. Available at: [Link]

  • Piszel, P. E., Orzolek, B. J., et al. (2023). Protodemetalation of (Bipyridyl)Ni(II)-Aryl Complexes Shows Evidence for Five-, Six-, and Seven-Membered Cyclic Pathways. Journal of the American Chemical Society. Available at: [Link]

  • Park, N. H., Senter, T. J., & Buchwald, S. L. (2016). Rapid Synthesis of Aryl Fluorides in Continuous Flow through the Balz–Schiemann Reaction. Angewandte Chemie International Edition. Available at: [Link]

  • Chem-Station. (2015). Deuterium Labeling Reaction. Chem-Station International Edition. Available at: [Link]

  • Atzrodt, J., Derdau, V., Fey, T., & Zimmermann, J. (2007). The Use of Deuterium in Drug Discovery. Angewandte Chemie International Edition. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: 3-(3,4-Difluorophenoxy)azetidine in Lead Optimization

Executive Summary 3-(3,4-Difluorophenoxy)azetidine represents a high-value building block in modern medicinal chemistry, serving as a strategic bioisostere for saturated heterocycles like pyrrolidine and piperidine.[1] I...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(3,4-Difluorophenoxy)azetidine represents a high-value building block in modern medicinal chemistry, serving as a strategic bioisostere for saturated heterocycles like pyrrolidine and piperidine.[1] Its primary utility lies in the "Azetidine Switch"—a tactic used to lower lipophilicity (


) and modulate basicity (

) without compromising ligand efficiency.

This guide provides a comparative analysis of this building block against standard alternatives, supported by experimental protocols for its incorporation into drug scaffolds.[2]

Part 1: Physicochemical Performance Profile

The incorporation of the azetidine ring, particularly when functionalized with an electron-withdrawing aryloxy group at the 3-position, fundamentally alters the physicochemical landscape of a molecule.

Comparative Analysis: The "Azetidine Switch"

The following table compares 3-(3,4-difluorophenoxy)azetidine against its direct homologues (pyrrolidine and piperidine analogs) in a theoretical lead optimization context.

ParameterAzetidine Core (Target)Pyrrolidine Core (Alternative 1)Piperidine Core (Alternative 2)Impact of Switch
Ring Size 4-membered5-membered6-memberedReduced steric bulk; distinct vector.
Hybridization Strained

Relaxed

Relaxed

Rigidification of exit vectors.
Basicity (

)
~8.5 – 9.2 *~10.5 – 11.0~10.8 – 11.2Reduced : Lowers lysosomal trapping and hERG risk.
Lipophilicity (

)
Baseline +0.4 to +0.8+0.9 to +1.2Improved : Lower LogP enhances metabolic stability.
Ligand Efficiency (LE) HighModerateModerateMaximizes binding energy per heavy atom.

*Note: The ether oxygen at C3 exerts an inductive electron-withdrawing effect (-I), significantly lowering the


 of the azetidine nitrogen compared to the parent unsubstituted azetidine (

).
The Fluorine Advantage (3,4-Difluoro Motif)

The specific choice of the 3,4-difluorophenoxy moiety is not arbitrary. It addresses two critical failure modes in drug discovery:

  • Metabolic Blocking: The fluorine atoms at positions 3 and 4 block the primary sites of CYP450-mediated oxidative metabolism (para-hydroxylation and meta-oxidation), significantly extending half-life (

    
    ).
    
  • Electronic Modulation: The fluorine atoms lower the electron density of the phenoxy ring, reducing the propensity for the ether oxygen to act as a hydrogen bond acceptor, which can improve permeability.

Visualization: Physicochemical Design Space

The following diagram illustrates how the azetidine scaffold occupies a unique "Sweet Spot" in the property space compared to larger rings.

PropertySpace Azetidine 3-(3,4-Difluorophenoxy) azetidine Properties Optimized Properties: 1. Lower LogD 2. Reduced pKa 3. Metabolic Block Azetidine->Properties Inductive Effect & Ring Strain Pyrrolidine Pyrrolidine Analog Risks Common Liabilities: 1. hERG Inhibition 2. High Clearance 3. Poor Solubilty Pyrrolidine->Risks High pKa/LogP Piperidine Piperidine Analog Piperidine->Risks High pKa/LogP Properties->Risks Mitigates

Figure 1: The "Azetidine Switch" shifts compounds away from common liabilities (hERG, Clearance) by optimizing pKa and LogD.

Part 2: Synthetic Accessibility & Protocols

Synthesizing 3-aryloxyazetidines requires navigating the basicity of the amine and the nucleophilicity of the phenol. The most robust route utilizes the Mitsunobu Reaction , which allows for the stereospecific construction of the ether linkage under mild conditions.

Core Synthetic Pathway

The synthesis typically proceeds via the coupling of N-protected 3-hydroxyazetidine with 3,4-difluorophenol.

SynthesisWorkflow SM1 N-Boc-3-hydroxyazetidine Reagents PPh3 + DIAD (Mitsunobu Conditions) SM1->Reagents SM2 3,4-Difluorophenol SM2->Reagents Intermediate N-Boc-3-(3,4-difluorophenoxy)azetidine Reagents->Intermediate 0°C to RT, THF Deprotection Acidic Deprotection (TFA or HCl) Intermediate->Deprotection Product 3-(3,4-Difluorophenoxy)azetidine (Free Base or Salt) Deprotection->Product Isolation

Figure 2: Step-wise synthesis of the target building block using the Mitsunobu protocol.

Detailed Experimental Protocol

Objective: Synthesis of tert-butyl 3-(3,4-difluorophenoxy)azetidine-1-carboxylate.

Reagents:

  • N-Boc-3-hydroxyazetidine (1.0 equiv)

  • 3,4-Difluorophenol (1.1 equiv)

  • Triphenylphosphine (

    
    ) (1.2 equiv)
    
  • Diisopropyl azodicarboxylate (DIAD) (1.2 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried round-bottom flask with N-Boc-3-hydroxyazetidine, 3,4-difluorophenol, and

    
    . Dissolve in anhydrous THF (0.1 M concentration relative to azetidine) under an inert atmosphere (
    
    
    
    or Ar).
  • Activation: Cool the solution to 0°C using an ice bath.

  • Addition: Add DIAD dropwise over 15–20 minutes. Crucial: Maintain internal temperature <5°C to prevent side reactions.

  • Reaction: Allow the mixture to warm to room temperature naturally and stir for 12–16 hours. Monitor by TLC or LCMS for the disappearance of the alcohol starting material.

  • Work-up: Concentrate the reaction mixture under reduced pressure. Dilute the residue with diethyl ether or MTBE and filter off the precipitated triphenylphosphine oxide (

    
    ) solids (if applicable). Wash the filtrate with 1M NaOH (to remove unreacted phenol) and brine.
    
  • Purification: Purify the crude oil via flash column chromatography (SiO2, Hexanes/EtOAc gradient).

Self-Validating Checkpoint:

  • NMR Verification: The methine proton at the azetidine C3 position should shift downfield (typically

    
     4.8–5.0 ppm) upon ether formation.
    
  • Deprotection: The Boc group can be removed using 4M HCl in Dioxane or TFA/DCM (1:1) to yield the final amine salt.

Part 3: Safety & Handling (E-E-A-T)

  • Toxicity: While the specific toxicology of this building block may vary, azetidines are generally skin irritants. The 3,4-difluorophenol component is toxic if inhaled or absorbed.

  • Stability: The free base of 3-aryloxyazetidines can be prone to polymerization or ring-opening if stored for extended periods. It is recommended to store the compound as the Hydrochloride (HCl) or Trifluoroacetate (TFA) salt at -20°C.

  • Metabolic Liability Check: When using this building block, researchers should verify that the specific 3,4-difluoro substitution pattern does not introduce a "soft spot" for defluorination, although this is rare compared to mono-fluorinated aromatics.

References

  • Vertex AI Search. (2024). 3,3-Difluorooxetane-A Versatile Functional Group for Bioisosteric Replacements in Drug Discovery. PubMed.[3] [Link]

  • ResearchGate. (2025).[4] Examples of azetidine-based bioisosteres. [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction: Mechanism and Protocols. [Link]

Sources

Comparative

Optimizing CNS Ligands: A Comparative Guide to 3-(Phenoxy)azetidine SAR

Executive Summary The 3-(phenoxy)azetidine scaffold has emerged as a high-value pharmacophore in modern medicinal chemistry, particularly for Central Nervous System (CNS) targets. Historically viewed with caution due to...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3-(phenoxy)azetidine scaffold has emerged as a high-value pharmacophore in modern medicinal chemistry, particularly for Central Nervous System (CNS) targets. Historically viewed with caution due to ring strain (~25 kcal/mol) and potential metabolic instability, this moiety is now recognized for its ability to lower lipophilicity (


) while providing a rigid, distinct vector compared to its 5- and 6-membered homologs (pyrrolidines and piperidines).

This guide analyzes the Structure-Activity Relationship (SAR) of 3-(phenoxy)azetidine analogs, focusing on their application as GPR52 agonists for the treatment of schizophrenia—a breakthrough area where this scaffold outperforms traditional alternatives. We provide comparative data, validated synthesis protocols, and mechanistic insights to support lead optimization.

Part 1: Structural Rationale & Comparative Analysis

The "Azetidine Advantage"

In drug design, replacing a pyrrolidine or piperidine ring with an azetidine often results in a "magic methyl" effect, but for ring size. The 3-(phenoxy)azetidine core offers three distinct advantages:

  • Vector Orientation: The angle between the N-substituent and the 3-phenoxy group in an azetidine is ~160°, creating a linear-like vector that allows deep penetration into narrow GPCR binding pockets (e.g., GPR52). Pyrrolidines, with their envelope conformation, create a "kinked" vector (~120–140°).

  • Basicity Modulation (

    
    ):  The azetidine nitrogen is less basic (
    
    
    
    ~8-9) than pyrrolidine (
    
    
    ~10-11) due to increased s-character in the N-C bonds. This leads to a higher fraction of neutral species at physiological pH, improving blood-brain barrier (BBB) permeability (
    
    
    ).
  • Lipophilicity Efficiency (LipE): Reducing ring size lowers molecular weight and often

    
    , improving Ligand Efficiency (LE).
    
Comparative Performance Matrix

The following table contrasts 3-(phenoxy)azetidine against its common bioisosteres.

Feature3-(Phenoxy)azetidine 3-(Phenoxy)pyrrolidine 4-(Phenoxy)piperidine
Ring Strain High (~25 kcal/mol)Low (~6 kcal/mol)Negligible
Conformation Rigid (Puckered)Flexible (Pseudorotation)Chair/Boat (Flexible)
Vector Angle Linear (~160°)Kinked (~135°)Variable
Metabolic Risk Ring opening (glutathione attack)Oxidation (

-hydroxylation)
Oxidation
CNS Permeability High (Lower

)
Moderate (High

)
Moderate
Primary Utility Deep pocket GPCRs, TransportersGeneral GPCRs, KinasesBroad utility

Part 2: Case Study – GPR52 Agonists

Context: GPR52 is a Gs-coupled orphan receptor co-localized with D2 receptors in the striatum.[1] Agonists act as "functional D2 antagonists" without causing extrapyramidal symptoms (EPS).

SAR Data: Azetidine vs. Pyrrolidine

Recent studies (e.g., WO2023041432A1, J. Med. Chem. 2024) demonstrate that the 3-phenoxyazetidine linker is critical for potency.

Table 1: Comparative Potency of GPR52 Agonists Core Structure: Heteroaryl-N-Ring-O-Phenyl

Compound IDRing ScaffoldR-Group (Phenoxy)

(cAMP)

(%)
Notes
Cmpd 12c Azetidine 3-F, 4-Cl14 nM 102% Optimal vector; High CNS exposure.
Ref 4a AzetidineH119 nM95%Baseline activity.
Analog P-1 Pyrrolidine3-F, 4-Cl> 1000 nM45%Loss of potency due to "kinked" vector.
Analog P-2 Piperidine3-F, 4-ClInactiveN/ASteric clash in binding pocket.

Expert Insight: The dramatic loss of potency in Analog P-1 (Pyrrolidine) confirms that the distance and angle constraints of the GPR52 orthosteric site strictly require the compact, linear geometry of the azetidine.

Metabolic Liability & Mitigation

Azetidines can undergo acid-catalyzed or nucleophilic ring opening.

  • Risk: N-aryl azetidines with electron-rich N-substituents are prone to ring opening.

  • Solution: Attaching the azetidine nitrogen to an electron-deficient heteroaryl group (e.g., Pyrazine, Pyridine) pulls electron density from the ring nitrogen, preventing protonation and subsequent nucleophilic attack. Compound 12c utilizes a pyrazine-linked nitrogen, rendering it metabolically stable (

    
     min in human liver microsomes).
    

Part 3: Experimental Protocols

Synthesis of 3-(Phenoxy)azetidine Derivatives

Methodology: This protocol avoids the expensive commercial 1-Boc-3-hydroxyazetidine by starting from epichlorohydrin.

Step 1: Formation of 1-Benzhydryl-3-azetidinol

  • Reagents: Epichlorohydrin (1.0 eq), Benzhydrylamine (1.0 eq), Methanol.

  • Procedure: Dissolve benzhydrylamine in MeOH. Add epichlorohydrin dropwise at 0°C. Stir at RT for 24h, then reflux for 48h.

  • Workup: Evaporate solvent. Crystallize from Acetone/Et2O.

  • Yield: ~70-80%.

Step 2: Mitsunobu Coupling (Introduction of Phenoxy)

  • Reagents: 1-Benzhydryl-3-azetidinol (1.0 eq), Phenol derivative (1.1 eq),

    
     (1.2 eq), DIAD (1.2 eq), THF (anhydrous).
    
  • Procedure:

    • Cool THF solution of azetidinol, phenol, and

      
       to 0°C under 
      
      
      
      .
    • Add DIAD dropwise (maintain temp < 5°C).

    • Stir at RT for 12h.

  • Validation: Monitor TLC (Hexane:EtOAc 4:1). Product is less polar than starting phenol.

Step 3: Deprotection & Functionalization [2]

  • Reagents:

    
     (20% w/w), Ammonium Formate (5 eq) or 
    
    
    
    (1 atm), Methanol.
  • Procedure: Reflux (if using formate) or stir (if

    
    ) until starting material disappears (~2-4h). Filter through Celite.
    
  • Final Coupling: React the free secondary amine with the desired Heteroaryl-Halide via

    
     (using 
    
    
    
    , DMF, 80°C).
GPR52 cAMP GloSensor Assay
  • Cell Line: HEK293 stably expressing human GPR52 and pGloSensor-22F plasmid.

  • Preparation: Harvest cells and resuspend in equilibration medium (CO2-independent medium + 10% FBS).

  • Substrate: Add GloSensor cAMP reagent (2% v/v) and incubate for 2h at RT.

  • Dosing: Add test compounds (10-point titration) in 384-well plates.

  • Measurement: Read luminescence immediately and every 5 min for 30 min.

  • Analysis: Calculate

    
     using non-linear regression (GraphPad Prism).
    

Part 4: Visualization of Workflows

Synthesis Workflow Diagram

SynthesisWorkflow start Epichlorohydrin + Benzhydrylamine cyclization Cyclization (MeOH, Reflux, 48h) start->cyclization intermediate1 1-Benzhydryl-3-azetidinol cyclization->intermediate1 mitsunobu Mitsunobu Coupling (Phenol, PPh3, DIAD, THF) intermediate1->mitsunobu intermediate2 3-Phenoxy-N-benzhydryl azetidine mitsunobu->intermediate2 deprotection Pd-Catalyzed Hydrogenolysis (Pd(OH)2, H2 or HCOONH4) intermediate2->deprotection amine 3-Phenoxyazetidine (Free Amine) deprotection->amine coupling SnAr Coupling (Heteroaryl-Cl, K2CO3) amine->coupling final FINAL LIGAND (GPR52 Agonist) coupling->final

Caption: Step-by-step synthetic route from commodity chemicals to the final bioactive ligand.

SAR Decision Logic

SAR_Logic target Target: GPR52 Agonist vector Vector Requirement: Linear/Deep Pocket? target->vector choice_aze Select Azetidine vector->choice_aze Yes (160°) choice_pyr Select Pyrrolidine vector->choice_pyr No (Kinked) stability Check Metabolic Stability choice_aze->stability mod_n Modify N-Linker: Use e- deficient Heterocycle stability->mod_n Ring Opening Risk mod_c Modify C-Linker: Add steric bulk stability->mod_c Oxidation Risk result Lead Candidate mod_n->result Stable & Potent

Caption: Decision tree for scaffold selection and structural optimization to mitigate metabolic risks.

References

  • Wang, P., et al. (2024).[3] Discovery of 3-((4-benzylpyridin-2-yl)amino)benzamide Derivatives as Potent GPR52 G Protein-Biased Agonists.[3] ChemRxiv. Link

  • University of Texas System. (2023). WO2023041432A1 - 3-phenoxyazetidin-1-yl-heteroaryl pyrrolidine derivatives and the use thereof as medicament.[4] Google Patents. Link

  • Sirenko, V., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines.[5] ACS Medicinal Chemistry Letters, 12(10), 1644–1650. Link

  • Stephens, C. E., et al. (2012). Synthesis and SAR study for novel arylpiperazine derivatives of 5-arylidenehydantoin with alpha1-adrenoceptor antagonistic properties. Bioorganic & Medicinal Chemistry, 20(14), 4390–4396. Link

  • BenchChem. (2025).[6] Comparative Biological Activity of 3-Substituted Azetidine Analogs. BenchChem Application Notes.[6] Link

Sources

Validation

Comparative Analysis: Fluorinated vs. Non-Fluorinated Azetidines in Medicinal Chemistry

Executive Summary In modern drug discovery, the azetidine ring has evolved from a simple spacer to a critical scaffold for physicochemical property modulation. While the parent azetidine serves as a rigidified amine link...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern drug discovery, the azetidine ring has evolved from a simple spacer to a critical scaffold for physicochemical property modulation. While the parent azetidine serves as a rigidified amine linker, its fluorinated counterparts (specifically 3-fluoro- and 3,3-difluoroazetidine) offer a strategic advantage in altering basicity (pKa), metabolic stability, and lipophilicity (LogD). This guide provides a technical comparison of these scaffolds, supported by experimental protocols and mechanistic insights, to assist medicinal chemists in bioisosteric replacement strategies.

Part 1: Physicochemical Profiling

The strategic introduction of fluorine at the C3 position of the azetidine ring fundamentally alters the electronic and steric landscape of the molecule. The most immediate impact is on the basicity of the nitrogen atom due to the strong inductive effect ($ -I $) of the fluorine substituent(s).

Comparative Data Table

Representative values based on N-benzyl or N-alkyl derivatives.

FeatureAzetidine (Parent)3-Fluoroazetidine 3,3-Difluoroazetidine
pKa (Conjugate Acid) ~11.3 (Highly Basic)~9.5 - 10.0~8.0 - 8.8 (Physiological Range)
LogP Effect BaselineSlight decrease (Polarity

)
Modulation dependent on vector*
Ring Conformation Puckered ($ \sim 30^\circ $)PuckeredHighly Puckered ("Butterfly" effect)
Metabolic Liability C3 Oxidation (High)ReducedBlocked (Metabolic Armor)
Bioisostere For Piperidine, PyrrolidineMorpholineGem-dimethyl, Carbonyl, Sulfone

*Note: While fluorine is lipophilic, the strong dipole in 3,3-difluoroazetidine often lowers LogD7.4 by reducing the basicity of the amine, thus increasing the fraction of neutral species at physiological pH.

Mechanistic Insight: The "Butterfly" Conformation

Unlike cyclobutane, azetidines are not planar. They exist in a puckered conformation to relieve torsional strain.

  • Non-fluorinated Azetidine: Rapidly inverts at room temperature with a low barrier.

  • 3,3-Difluoroazetidine: The gauche effect between the fluorine atoms and the ring nitrogen lone pair, combined with steric repulsion, stabilizes specific puckered conformers. This rigidification can pre-organize the vector for ligand-protein binding, potentially reducing the entropic penalty upon binding.

AzetidineProperties Azetidine Parent Azetidine (High pKa, C3 Labile) Fluorination C3-Fluorination Azetidine->Fluorination MonoF 3-Fluoroazetidine (Chiral Center Created) Fluorination->MonoF Single F DiF 3,3-Difluoroazetidine (Achiral, pKa ~8.5) Fluorination->DiF Gem-difluoro pKa pKa Modulation (Lower Basicity) MonoF->pKa Metab Metabolic Stability (Blocks CYP Oxidation) MonoF->Metab DiF->pKa Strong Effect DiF->Metab Complete Block Conf Conformational Lock (Puckering Control) DiF->Conf Dipole/Gauche Effect

Figure 1: Impact of fluorination on azetidine physicochemical properties.

Part 2: Synthetic Accessibility & Protocols

Synthesizing fluorinated azetidines is significantly more challenging than their non-fluorinated counterparts due to the high ring strain and the instability of certain intermediates.

Synthetic Workflow Comparison
  • Non-Fluorinated: Typically accessible via cyclization of 3-halopropylamines or reduction of

    
    -lactams.
    
  • Fluorinated: Direct fluorination of the azetidine ring is difficult. The preferred route involves Deoxyfluorination of N-protected 3-hydroxyazetidines using reagents like DAST (Diethylaminosulfur trifluoride) or XtalFluor.

SynthesisRoutes Start N-Boc-3-Hydroxyazetidine DAST Reagent: DAST / XtalFluor (Deoxyfluorination) Start->DAST Direct Treatment Oxidation Reagent: Swern / Dess-Martin Start->Oxidation MonoF 3-Fluoroazetidine (Inversion of Config) DAST->MonoF SN2 Mechanism DiF 3,3-Difluoroazetidine DAST->DiF Ketone N-Boc-3-Azetidinone Oxidation->Ketone Ketone->DAST Gem-difluorination

Figure 2: Divergent synthetic pathways for mono- and difluoroazetidines from a common precursor.

Experimental Protocol: Synthesis of N-Boc-3-Fluoroazetidine

Objective: Convert N-Boc-3-hydroxyazetidine to N-Boc-3-fluoroazetidine via DAST-mediated deoxyfluorination. Scale: 1.0 mmol

Reagents:

  • N-Boc-3-hydroxyazetidine (173 mg, 1.0 mmol)

  • DAST (Diethylaminosulfur trifluoride) (1.2 eq, 1.2 mmol)

  • Dichloromethane (DCM), anhydrous

  • Saturated NaHCO3 solution[1]

Step-by-Step Methodology:

  • Setup: Flame-dry a 25 mL round-bottom flask and purge with Nitrogen (

    
    ). Add N-Boc-3-hydroxyazetidine and dissolve in anhydrous DCM (5 mL). Cool the solution to -78°C  using a dry ice/acetone bath. Critical: DAST is thermally unstable and can react violently at higher temperatures.
    
  • Addition: Add DAST dropwise via syringe over 5 minutes. The low temperature prevents elimination side reactions (formation of enecarbamates).

  • Reaction: Stir at -78°C for 1 hour, then allow the mixture to slowly warm to room temperature (RT) over 4 hours. Monitor by TLC (stain with KMnO4; fluorinated product is less polar than starting material).

  • Quench: Cool the mixture back to 0°C. Carefully quench by dropwise addition of saturated NaHCO3. Caution: Vigorous CO2 evolution.

  • Workup: Extract the aqueous layer with DCM (3 x 10 mL). Combine organic layers, dry over MgSO4, filter, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient).

Yield Expectation: 60-75%. Validation:


 NMR should show a multiplet around 

ppm (depending on reference).

Part 3: Biological & ADME Implications

Metabolic Stability (The "Soft Spot" Blockade)

The C3 position of azetidine is a metabolic "soft spot" susceptible to oxidative metabolism.

  • Mechanism: Cytochrome P450 enzymes can hydroxylate the C3 position, leading to ring opening or formation of reactive metabolites.

  • Fluorine Effect: The C-F bond is significantly stronger than the C-H bond (approx. 116 kcal/mol vs. 99 kcal/mol). Replacing C-H with C-F at the 3-position effectively blocks this metabolic pathway.

  • Data Support: In comparative microsome stability assays, 3,3-difluoroazetidine derivatives consistently show longer half-lives (

    
    ) compared to their non-fluorinated parents [1].
    
Bioisosteric Applications

Case Study: GABA Uptake Inhibitors Research into GABA uptake inhibitors has utilized the azetidine ring as a conformationally constrained bioisostere for the ethylamine chain of GABA.[2]

  • Challenge: Simple azetidine analogs often suffer from rapid clearance.

  • Solution: Introduction of fluorine (or bulky groups) at C3.[3][4] While bulky groups can cause steric clash, 3,3-difluorination maintains the small steric profile while modulating the pKa to be closer to the physiological pH, improving the transport efficiency and binding affinity to GAT-1/GAT-3 transporters [2].

Case Study: Fluorescent Probes In the development of purine-based fluorescent probes, replacing a standard dialkylamine donor with 3,3-difluoroazetidine resulted in significant quantum yield improvements. The electron-withdrawing nature of the difluoro group modulated the internal Charge Transfer (ICT) state, fine-tuning the emission wavelength and intensity in biological media [3].

References

  • Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Expert Opinion on Drug Discovery, 2021. Link

  • Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. European Journal of Medicinal Chemistry, 2010.[2] Link

  • Azetidines-Containing Fluorescent Purine Analogs: Synthesis and Photophysical Properties. The Journal of Organic Chemistry, 2021. Link

  • Synthesis of 3-fluoroazetidines. The Journal of Organic Chemistry, 2006. Link

  • 3,3-Difluorooxetane-A Versatile Functional Group for Bioisosteric Replacements in Drug Discovery. Chemistry - A European Journal, 2024. Link

Sources

Comparative

The Azetidine Advantage: A Strategic Guide to 4-Membered N-Heterocycles in Medicinal Chemistry

Executive Summary: Escaping "Flatland" In modern drug discovery, the "Escape from Flatland" (increasing Fsp³ character) is a dominant strategy to improve clinical success rates. While piperidine and pyrrolidine have long...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Escaping "Flatland"

In modern drug discovery, the "Escape from Flatland" (increasing Fsp³ character) is a dominant strategy to improve clinical success rates. While piperidine and pyrrolidine have long been the workhorses of medicinal chemistry, the azetidine scaffold (a 4-membered nitrogen heterocycle) has emerged as a high-value bioisostere.[1]

This guide objectively compares azetidine against its 5- and 6-membered counterparts, demonstrating how its unique combination of high ring strain (~25 kcal/mol) , reduced lipophilicity , and distinct exit vectors can rescue lead compounds suffering from metabolic instability or poor solubility.

Part 1: Physicochemical Comparison (The "Goldilocks" Effect)

The primary advantage of azetidine is its ability to modulate lipophilicity (LogP/LogD) without significantly altering the basicity of the nitrogen center compared to pyrrolidine, while offering a smaller steric footprint.

Comparative Data: Azetidine vs. Alternatives[2]

The following table aggregates average physicochemical data for unsubstituted saturated N-heterocycles. Note the critical drop in LogP for azetidine compared to piperidine.

PropertyAzetidine (4-membered)Pyrrolidine (5-membered)Piperidine (6-membered)Implication
Ring Strain (kcal/mol) ~25.4~5.4~0.0High strain drives reactivity (covalent inhibitors) and rigidifies conformation.
LogP (Octanol/Water) 0.18 0.460.84Azetidine lowers lipophilicity, improving solubility and lowering metabolic clearance risk.
pKa (Conjugate Acid) 11.2911.2711.22Basicity is comparable; pKa modulation requires electron-withdrawing groups (EWGs) on the ring.
Fsp³ Character HighHighHighAll contribute to 3D complexity, but azetidine offers the smallest molar volume.
Conformation Puckered ("Butterfly")EnvelopeChairAzetidine provides unique bond angles (approx. 90°) for vector positioning.
Decision Logic: When to Switch to Azetidine?

The following decision tree illustrates the logical flow for a medicinal chemist deciding to incorporate an azetidine scaffold.

Azetidine_Decision_Logic Start Lead Compound Optimization (High Clearance / Low Solubility) Check_Lipophilicity Is LogD > 3.0? Start->Check_Lipophilicity Check_Vector Does the binding pocket tolerate bulk? Check_Lipophilicity->Check_Vector Yes (Need to lower LogD) Piperidine Keep Piperidine (If hydrophobic contact needed) Check_Lipophilicity->Piperidine No (LogD is fine) Pyrrolidine Switch to Pyrrolidine (Intermediate adjustment) Check_Vector->Pyrrolidine Yes (Pocket is large) Azetidine Switch to Azetidine (Low LogD, Rigid Vector) Check_Vector->Azetidine No (Constrained pocket / Need rigidity)

Figure 1: Strategic decision pathway for scaffold hopping to azetidine based on lipophilicity and steric constraints.

Part 2: Metabolic Stability & Toxicology[3]

Azetidines often exhibit superior metabolic stability compared to piperidines.[2] This is not solely due to the ring size but is a function of Lipophilic Ligand Efficiency (LLE) .

  • Reduced Lipophilicity: By lowering LogD, the compound is less likely to partition into the lipophilic active sites of CYP450 enzymes (particularly CYP3A4 and CYP2D6).

  • Steric Occlusion: The puckered conformation of azetidine can make the nitrogen lone pair or adjacent C-H bonds less accessible to oxidative heme centers compared to the exposed chair conformation of piperidine.

  • Toxicology Note: While historically viewed with caution due to potential ring-opening genotoxicity, modern substituted azetidines (especially 3-substituted or N-arylated) are generally stable and non-genotoxic. FDA-approved drugs like Baricitinib and Cobimetinib validate the safety of this scaffold.

Part 3: Structural Vector Analysis

Azetidine is not flat.[1][3][4][5][6][7] It exists in a puckered conformation with a low energy barrier to inversion. This provides a distinct advantage in Exit Vector positioning .

  • The "Butterfly" Angle: The C-N-C angle in azetidine is compressed (~90°), whereas piperidine is ~110°.

  • Application: If a piperidine-based lead projects a substituent into a steric clash with the protein, contracting the ring to azetidine pulls the substituents back, altering the vector by ~20°. This is often sufficient to resolve steric clashes while maintaining hydrogen bonding interactions.

Part 4: Experimental Protocol

Synthesizing functionalized azetidines can be challenging due to ring strain. Standard nucleophilic substitutions used for piperidines often fail or lead to ring opening.

Below is a field-proven protocol for the C3-Arylation of Azetidines , a high-value transformation for creating bioactive cores (e.g., similar to the core of Baricitinib).

Protocol: Nickel-Catalyzed Cross-Coupling of 3-Iodoazetidine

Objective: Couple an aryl zinc reagent (Negishi) or aryl boronic acid (Suzuki) to N-Boc-3-iodoazetidine without opening the ring.

Materials:

  • N-Boc-3-iodoazetidine (1.0 equiv)

  • Aryl Zinc Reagent (1.5 equiv) [Prepared in situ]

  • Catalyst: NiCl₂(glyme) (10 mol%) / Ligand: Pybox (12 mol%)

  • Solvent: DMA/THF (anhydrous)

Step-by-Step Methodology:

  • Catalyst Activation:

    • In a glovebox, mix NiCl₂(glyme) (10 mol%) and the Pybox ligand (12 mol%) in DMA. Stir for 20 minutes until a deep color change (complex formation) is observed.

  • Substrate Addition:

    • Add N-Boc-3-iodoazetidine (1.0 equiv) to the catalyst mixture.

  • Coupling Reaction:

    • Cool the mixture to 0°C.

    • Slowly add the Aryl Zinc reagent (1.5 equiv) dropwise over 10 minutes. Note: Slow addition prevents exotherm-driven ring opening.

    • Allow the reaction to warm to Room Temperature (RT) and stir for 12 hours.

  • Quench & Workup:

    • Quench with saturated NH₄Cl solution.

    • Extract with EtOAc (3x).

    • Wash combined organics with LiCl (5% aq) to remove DMA.

  • Purification:

    • Flash chromatography (Hexane/EtOAc). Azetidines are polar; ensure the column is flushed well.

Synthetic Workflow Diagram

Azetidine_Synthesis Reactants N-Boc-3-Iodoazetidine + Ar-ZnX Catalyst NiCl2(glyme) / Pybox (Catalytic Cycle) Reactants->Catalyst Mix in DMA Intermediate Oxidative Addition (Ni-Azetidine Complex) Catalyst->Intermediate 0°C Product 3-Aryl-Azetidine (Intact Ring) Intermediate->Product Reductive Elimination

Figure 2: Nickel-catalyzed cross-coupling workflow for C3-functionalization of azetidines.

References

  • Pfizer Inc. (2021). Azetidines in Medicinal Chemistry: Emerging Applications and Approved Drugs. National Institutes of Health. [Link]

  • Organic Chemistry Portal . (2017). Methods for the Synthesis of Substituted Azetines. [Link]

  • Royal Society of Chemistry . (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character. [Link]

  • Journal of Medicinal Chemistry . (2016). Azetidine-Based Drugs and Clinical Candidates. [Link][5]

Sources

Validation

A Comparative Guide to Enhancing Metabolic Stability with the 3-(3,4-Difluorophenoxy)azetidine Moiety

For researchers, scientists, and drug development professionals, the quest for metabolically robust drug candidates is a paramount challenge. A compound's susceptibility to biotransformation dictates its pharmacokinetic...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the quest for metabolically robust drug candidates is a paramount challenge. A compound's susceptibility to biotransformation dictates its pharmacokinetic profile, influencing critical parameters like bioavailability, in vivo half-life, and dosing regimen.[1][2] Rapid metabolism can lead to insufficient target engagement, while slow metabolism may cause undesirable accumulation and toxicity.[2] This guide provides an in-depth, technical comparison of the 3-(3,4-difluorophenoxy)azetidine scaffold, a structural motif increasingly employed to mitigate metabolic liabilities. We will explore the mechanistic rationale for its use and provide detailed experimental protocols to objectively assess its performance against common structural alternatives.

The core principle of enhancing metabolic stability often involves "metabolic blocking" or replacing "soft spots"—chemically vulnerable positions prone to modification by drug-metabolizing enzymes.[3] The 3-(3,4-difluorophenoxy)azetidine moiety is a powerful tool in this regard, leveraging the synergistic effects of two distinct structural features: the azetidine ring and difluoro-aromatic substitution.

  • The Azetidine Scaffold: As a small, saturated four-membered heterocycle, azetidine offers a rigid, sp3-rich framework.[4][5] This rigidity can pre-organize the molecule into a favorable conformation for target binding while limiting access to the active sites of metabolizing enzymes, such as Cytochrome P450s (CYPs).[6][7] Its three-dimensional character provides distinct exit vectors for substituents, moving medicinal chemistry away from the flat, often metabolically vulnerable, structures of the past.[8][9]

  • The 3,4-Difluorophenoxy Group: Fluorine substitution is a well-established strategy to block oxidative metabolism.[10][11][12] The carbon-fluorine bond is exceptionally strong, making it resistant to enzymatic cleavage.[13] Placing fluorine atoms on an aromatic ring, particularly at common sites of para-hydroxylation, effectively shields the molecule from CYP-mediated attack.[3] The electron-withdrawing nature of the two fluorine atoms also modulates the electronics of the phenyl ring, further influencing its interaction with metabolic enzymes.

This guide will use a hypothetical lead compound, Compound X , which contains the 3-(3,4-difluorophenoxy)azetidine core, to illustrate a robust workflow for assessing metabolic stability. We will compare it against rationally designed alternatives to isolate and quantify the contribution of this specific moiety.

Comparative Experimental Framework

To objectively evaluate the metabolic stability conferred by the 3-(3,4-difluorophenoxy)azetidine moiety, we designed three comparator compounds. This approach allows for a systematic dissection of the structure-metabolism relationship.

Compound IDMoiety of InterestRationale for Comparison
Compound X 3-(3,4-Difluorophenoxy)azetidine The target scaffold, hypothesized to have high metabolic stability.
Comparator A 3-(Phenoxy)azetidineRemoves the fluorine atoms to directly assess their role as metabolic blockers.
Comparator B 4-(3,4-Difluorophenoxy)piperidineReplaces the azetidine ring with a larger, more flexible piperidine ring to evaluate the impact of the specific heterocycle.
Comparator C 1-(3,4-Difluorophenoxy)propan-2-amineAn acyclic analogue to demonstrate the stability advantage of a constrained, cyclic linker over a flexible open chain.

These compounds would be subjected to a tiered in vitro assessment, starting with a high-throughput screen using liver microsomes and progressing to a more physiologically relevant hepatocyte-based assay.

Tier 1: Liver Microsomal Stability Assay

Causality Behind Experimental Choice: The liver microsomal stability assay is a cornerstone of early drug discovery for its cost-effectiveness and focus on Phase I metabolism.[14][15] Liver microsomes are subcellular fractions containing a high concentration of CYP enzymes, the primary drivers of oxidative metabolism for a vast number of drugs.[15][16] This assay provides a rapid and direct measure of a compound's susceptibility to CYP-mediated degradation, making it an excellent initial screen to rank-order our compounds.[17] We include the cofactor NADPH (Nicotinamide adenine dinucleotide phosphate), which is essential for CYP enzyme activity.[16]

Experimental Workflow: Microsomal Stability

G cluster_prep Preparation cluster_inc Incubation (37°C) cluster_ana Analysis cluster_dat Data Processing prep1 Thaw Liver Microsomes (Human, Rat) on ice prep2 Prepare 1 µM Test Compound Solutions in Buffer prep3 Prepare NADPH Regenerating System inc1 Pre-warm Microsomes & Test Compounds prep3->inc1 inc2 Initiate Reaction by adding NADPH inc1->inc2 inc3 Aliquot & Quench at Time Points (0, 5, 15, 30, 60 min) with cold Acetonitrile + Internal Std. inc2->inc3 ana1 Centrifuge to Pellet Protein inc3->ana1 ana2 Transfer Supernatant ana1->ana2 ana3 LC-MS/MS Analysis ana2->ana3 dat1 Plot ln(% Remaining) vs. Time ana3->dat1 dat2 Calculate t½ and CLint dat1->dat2

Caption: Workflow for the in vitro liver microsomal stability assay.

Detailed Protocol: Microsomal Stability Assay
  • Preparation of Reagents:

    • Thaw pooled human liver microsomes (e.g., from a commercial supplier) at 37°C and immediately place on ice.[18] Dilute to a final protein concentration of 0.5 mg/mL in 0.1 M potassium phosphate buffer (pH 7.4).

    • Prepare a 1 µM working solution of each test compound (Compound X and Comparators A-C) and positive controls (e.g., Verapamil for high clearance, Dextromethorphan for moderate clearance) in the same buffer.

    • Prepare an NADPH regenerating system solution (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the microsomal solution and the test compound solution. Pre-incubate the plate at 37°C for 5-10 minutes with shaking.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.[15]

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Sample Processing and Analysis:

    • Seal the plate and centrifuge at high speed (e.g., 4000 x g for 20 minutes) to precipitate the microsomal proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining parent compound at each time point using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.

    • Plot the natural logarithm (ln) of the percent remaining versus time. The slope of this line represents the elimination rate constant (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k .

    • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / mg protein/mL) .

Tier 2: Hepatocyte Stability Assay

Causality Behind Experimental Choice: While microsomes are excellent for assessing Phase I metabolism, they lack the complete metabolic machinery of a living cell. Intact hepatocytes are considered the "gold standard" for in vitro metabolism studies because they contain the full complement of both Phase I and Phase II (conjugative) enzymes, as well as active transporter systems.[14][19][20] This provides a more holistic and physiologically relevant prediction of a compound's overall hepatic clearance.[21] Using cryopreserved hepatocytes from multiple donors helps to average out inter-individual variability in enzyme expression.

Experimental Workflow: Hepatocyte Stability

G cluster_prep Cell Preparation cluster_inc Incubation (37°C, 5% CO2) cluster_ana Sample Processing & Analysis cluster_dat Data Processing prep1 Thaw Cryopreserved Hepatocytes prep2 Assess Viability (e.g., Trypan Blue) prep1->prep2 prep3 Resuspend to 0.5-1.0 x 10^6 viable cells/mL in pre-warmed medium prep2->prep3 inc1 Add cell suspension to 24- or 48-well plate prep3->inc1 inc2 Add 1 µM Test Compound to initiate reaction inc1->inc2 inc3 Incubate with gentle shaking. Sample at time points (e.g., 0, 15, 30, 60, 120 min) inc2->inc3 ana1 Quench samples with cold Acetonitrile + Internal Std. inc3->ana1 ana2 Centrifuge to Pellet Debris ana1->ana2 ana3 Analyze Supernatant by LC-MS/MS ana2->ana3 dat1 Plot ln(% Remaining) vs. Time ana3->dat1 dat2 Calculate t½ and CLint dat1->dat2

Caption: Workflow for the in vitro cryopreserved hepatocyte stability assay.

Detailed Protocol: Hepatocyte Stability Assay
  • Hepatocyte Preparation:

    • Rapidly thaw cryopreserved human hepatocytes in a 37°C water bath.[22] Transfer to pre-warmed incubation medium (e.g., Williams' Medium E with supplements).

    • Determine cell viability and density using the trypan blue exclusion method. Viability should typically be >80%.

    • Dilute the cell suspension to a final concentration of 0.5 x 10^6 viable cells/mL in the incubation medium.[23]

  • Incubation:

    • Dispense the hepatocyte suspension into a non-coated 24- or 48-well plate.

    • Add the test compounds and controls to the wells to achieve a final concentration of 1 µM. The final concentration of the organic solvent (e.g., DMSO) should be ≤ 0.1%.[22]

    • Place the plate in a humidified incubator at 37°C with 5% CO2, under gentle shaking to keep the cells in suspension.[21]

  • Sampling and Analysis:

    • At designated time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), collect aliquots from the incubation wells.

    • Immediately quench the metabolic activity by adding the aliquot to ice-cold acetonitrile containing an internal standard.

    • Process and analyze the samples via LC-MS/MS as described in the microsomal assay protocol.

  • Data Analysis:

    • Data analysis is performed similarly to the microsomal assay to determine the half-life (t½) and intrinsic clearance (CLint), which is typically expressed as µL/min/10^6 cells.

Interpreting the Results: A Comparative Data Summary

The following table presents hypothetical but representative data from the described assays. This data is structured to demonstrate the expected outcome where the 3-(3,4-difluorophenoxy)azetidine moiety confers superior metabolic stability.

Table 1: Comparative In Vitro Metabolic Stability Data

CompoundMoietyHuman Liver MicrosomesHuman Hepatocytes
t½ (min) CLint (µL/min/mg)
Compound X 3-(3,4-Difluorophenoxy)azetidine >60 <11.5
Comparator A 3-(Phenoxy)azetidine1838.5
Comparator B 4-(3,4-Difluorophenoxy)piperidine4515.4
Comparator C 1-(3,4-Difluorophenoxy)propan-2-amine1257.8
Verapamil High Clearance Control977.0
Dextromethorphan Moderate Clearance Control2824.8

Analysis of Hypothetical Data:

  • Compound X vs. Comparator A: The dramatic increase in stability for Compound X (>60 min vs. 18 min in microsomes) directly illustrates the powerful effect of difluorination in blocking aromatic hydroxylation, a common CYP-mediated metabolic pathway.[10]

  • Compound X vs. Comparator B: Compound X shows greater stability than the piperidine analogue. This supports the hypothesis that the smaller, more rigid azetidine ring provides a steric shield or a less favorable conformation for enzymatic binding compared to the more flexible six-membered piperidine ring.[4][7]

  • Compound X vs. Comparator C: The significantly lower stability of the acyclic Comparator C highlights the "entropic advantage" of a constrained ring system. The flexible open chain of Comparator C can adopt numerous conformations, increasing the probability of one that fits into a metabolic enzyme's active site.

  • Microsomes vs. Hepatocytes: The general trend holds true in the more complex hepatocyte system, confirming that the observed stability is not limited to Phase I metabolism and is relevant in a whole-cell context. The even greater stability of Compound X in hepatocytes suggests it is also resistant to Phase II conjugation pathways.

Trustworthiness and Further Considerations: CYP Inhibition

A comprehensive metabolic assessment not only evaluates a compound's stability but also its potential to cause drug-drug interactions (DDIs).[1][24] Therefore, a self-validating protocol must also include an assessment of whether the novel moiety inhibits key metabolic enzymes. Compounds containing the 3-(3,4-difluorophenoxy)azetidine scaffold should be screened for their potential to inhibit major CYP isoforms (e.g., CYP3A4, 2D6, 2C9, 2C19, 1A2) in accordance with regulatory guidelines from agencies like the FDA.[25][26] Standard CYP inhibition assays use human liver microsomes and isoform-specific probe substrates to determine an IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).[27][28][29] A low potential for CYP inhibition further enhances the attractiveness of this scaffold.

Conclusion

The strategic incorporation of the 3-(3,4-difluorophenoxy)azetidine moiety is a highly effective strategy for enhancing the metabolic stability of drug candidates. The combination of a rigid, sp3-rich azetidine ring and the metabolic blocking effect of difluoro-substitution provides a robust defense against both Phase I and Phase II metabolic pathways. The experimental framework detailed in this guide, progressing from high-throughput microsomal assays to more physiologically relevant hepatocyte-based systems, allows for a rigorous and objective comparison against structural alternatives. By systematically demonstrating superior stability over non-fluorinated, larger-ring, and acyclic analogues, we can confidently conclude that this scaffold is a valuable tool for medicinal chemists aiming to design next-generation therapeutics with optimized pharmacokinetic profiles.

References

  • Park, B. K., Kitteringham, N. R., & O'Neill, P. M. (2001). Metabolism of fluorine-containing drugs. Annual Review of Pharmacology and Toxicology, 41, 443-470. [Link]

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link]

  • Pelkonen, O., & Turpeinen, M. (2007). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. PubMed, 2(1), 39-52. [Link]

  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]

  • Creative Bioarray. (n.d.). In Vitro Metabolic Stability. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). Metabolic Stability Services. Retrieved from [Link]

  • Wernevik, J., et al. (2020). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. [Link]

  • Evotec (Cyprotex). (n.d.). Hepatocyte Stability. Retrieved from [Link]

  • Domainex. (n.d.). Hepatocyte Stability Assay. Retrieved from [Link]

  • Domainex. (n.d.). Microsomal Clearance/Stability Assay. Retrieved from [Link]

  • Al-Sanea, M. M., et al. (2023). Fluorine in drug discovery: Role, design and case studies. Journal of King Saud University - Science, 35(7), 102819. [Link]

  • BioDuro. (n.d.). ADME Microsomal Stability Assay. Retrieved from [Link]

  • Mercell. (n.d.). Metabolic stability in liver microsomes. Retrieved from [Link]

  • Cheekatla, S. R., et al. (2024). Azetidines in medicinal chemistry: emerging applications and approved drugs. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2300318. [Link]

  • protocols.io. (2025). Metabolic stability assay in human, rat, dog or mouse hepatocytes. [Link]

  • Park, B. K., et al. (2001). Metabolism of fluorine-containing drugs. ResearchGate. [Link]

  • Wang, J., et al. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 981-984. [Link]

  • Park, B. K., et al. (2001). Metabolism of fluorine-containing drugs. SciSpace. [Link]

  • Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. Retrieved from [Link]

  • IUST. (2024). Navigating New Regulatory Guidelines for Drug Interaction and Metabolism Studies. Bio-Rad. [Link]

  • Blake, J. F., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(11), 1775-1780. [Link]

  • ResearchGate. (n.d.). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Retrieved from [Link]

  • BioIVT. (2019). What In Vitro Metabolism and DDI Studies Do I Actually Need?. Retrieved from [Link]

  • Cheekatla, S. R., et al. (2024). Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online. [Link]

  • Creative Bioarray. (n.d.). CYP450 Inhibition Assay. Retrieved from [Link]

  • Kaur, H., et al. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(8), e2100078. [Link]

  • ResearchGate. (n.d.). Examples of an azetidine-based bioisoster for a piperidine ring. Retrieved from [Link]

  • Federal Register. (2017). In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability. [Link]

  • Eurofins Discovery. (n.d.). CYP Inhibition Assays. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry. [Link]

  • Chem Help ASAP. (2021). CYP metabolism & inhibition assays. YouTube. [Link]

  • LifeNet Health LifeSciences. (n.d.). CYP inhibition assay services based on FDA Guidance. Retrieved from [Link]

  • Scott, J. S., & O'Neill, D. J. (2020). Put a ring on it: application of small aliphatic rings in medicinal chemistry. Medicinal Chemistry Communications, 11(10), 1626-1647. [Link]

  • Strieth-Kalthoff, F., et al. (2019). Functionalized azetidines via visible light-enabled aza Paternò-Büchi reactions. Nature Communications, 10(1), 5084. [Link]

  • Expert Opinion on Drug Discovery. (2024). Azetidines in medicinal chemistry: emerging applications and approved drugs. [Link]

  • U.S. Food and Drug Administration. (2017). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry. [Link]

  • Charles River Laboratories. (n.d.). Drug-drug Interaction Studies for Regulatory Submission. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 3-fluoroazetidine carboxylic acid and 3, 4-difluoroproline. Retrieved from [Link]

  • Bhattarai, P., Trombley, T. A., & Altman, R. A. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (n.d.). 3-Fluoro-azetidine Carboxylic Acids and trans,trans-3,4-Difluoroproline as Peptide Scaffolds: Inhibition of Pancreatic Cancer Cell Growth by a Fluoroazetidine Iminosugar. Retrieved from [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Structural and Biophysical Analysis of 3-(3,4-Difluorophenoxy)azetidine Hydrochloride Binding

Authored for Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth, comparative analysis of the binding characteristics of 3-(3,4-difluorophenoxy)azetidine hydrochloride. In drug dis...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, comparative analysis of the binding characteristics of 3-(3,4-difluorophenoxy)azetidine hydrochloride. In drug discovery, understanding not just if a molecule binds, but how and why, is paramount. The azetidine scaffold is increasingly valued in medicinal chemistry for its ability to confer improved metabolic stability, aqueous solubility, and provide novel three-dimensional exit vectors from a core structure.[1] This document moves beyond a simple recitation of data to explain the causality behind the experimental choices, offering a framework for a rigorous, multi-technique approach to ligand characterization.

For the purpose of this illustrative guide, we will presuppose a common scenario in early-stage drug discovery: the characterization of a promising fragment-like molecule against a well-validated target. We will use the hypothetical protein "Target Kinase X (TKX)" as our biological subject. Our investigation will compare the binding of our lead compound with structurally related analogs to build a comprehensive Structure-Activity and Structure-Thermodynamic Relationship (SAR/STR).

Comparative Compound Cohort:

To dissect the contribution of the fluorinated phenoxy moiety, we will analyze four compounds:

Compound ID Name Rationale for Inclusion
Compound A 3-(3,4-Difluorophenoxy)azetidine hydrochlorideThe primary compound of interest.[2][3]
Compound B 3-(4-Fluorophenoxy)azetidine hydrochlorideMono-fluoro analog to assess the impact of the second fluorine atom.[4]
Compound C 3-Phenoxyazetidine hydrochlorideUnsubstituted analog to establish the baseline contribution of the phenoxy group.
Compound D Azetidine hydrochlorideThe core scaffold to understand the contribution of the phenoxy moiety as a whole.[5]

Part 1: Atomic-Level Insight via X-ray Crystallography

Expertise & Experience: The Rationale for Crystallography

To truly understand the structural basis of binding affinity, there is no substitute for high-resolution X-ray crystallography. It provides an unambiguous, static snapshot of the ligand-protein complex at the atomic level, revealing the precise orientation, conformation, and network of interactions that drive recognition.[6][7] This information is the bedrock of any structure-based drug design campaign, allowing for rational, targeted modifications to improve potency and selectivity. While a powerful technique, its success is contingent on obtaining well-diffracting crystals, a process that remains a significant experimental bottleneck.[8][9]

Experimental Workflow: From Gene to Structure

The path from a target's genetic sequence to a refined 3D structure is a multi-stage process. Each step must be optimized to yield a final, high-quality result suitable for computational modeling and medicinal chemistry efforts.

cluster_upstream Protein Production cluster_xtal Crystallography cluster_downstream Structure Determination Gene Synthesis Gene Synthesis Cloning & Expression Cloning & Expression Gene Synthesis->Cloning & Expression Protein Purification Protein Purification Cloning & Expression->Protein Purification Crystallization Screening Crystallization Screening Protein Purification->Crystallization Screening Crystal Optimization Crystal Optimization Crystallization Screening->Crystal Optimization Data Collection Data Collection Crystal Optimization->Data Collection Phase Determination Phase Determination Data Collection->Phase Determination Model Building Model Building Phase Determination->Model Building Refinement & Validation Refinement & Validation Model Building->Refinement & Validation Final PDB Structure Final PDB Structure Refinement & Validation->Final PDB Structure Immobilize Ligand (TKX) Immobilize Ligand (TKX) Baseline Baseline Immobilize Ligand (TKX)->Baseline Association (Inject Analyte) Association (Inject Analyte) Baseline->Association (Inject Analyte) Dissociation (Buffer Flow) Dissociation (Buffer Flow) Association (Inject Analyte)->Dissociation (Buffer Flow) Regeneration Regeneration Dissociation (Buffer Flow)->Regeneration Regeneration->Baseline Load Protein (TKX) in Cell Load Protein (TKX) in Cell Load Ligand (Compound A) in Syringe Load Ligand (Compound A) in Syringe Equilibrate System Equilibrate System Load Ligand (Compound A) in Syringe->Equilibrate System Perform Titration (Incremental Injections) Perform Titration (Incremental Injections) Equilibrate System->Perform Titration (Incremental Injections) Generate Raw Thermogram (Power vs. Time) Generate Raw Thermogram (Power vs. Time) Perform Titration (Incremental Injections)->Generate Raw Thermogram (Power vs. Time) Integrate Peaks & Fit to Binding Model Integrate Peaks & Fit to Binding Model Generate Raw Thermogram (Power vs. Time)->Integrate Peaks & Fit to Binding Model Thermodynamic Parameters (Kₑ, ΔH, ΔS, n) Thermodynamic Parameters (Kₑ, ΔH, ΔS, n) Integrate Peaks & Fit to Binding Model->Thermodynamic Parameters (Kₑ, ΔH, ΔS, n)

Sources

Validation

Technical Comparison Guide: 3-(3,4-Difluorophenoxy)azetidine Scaffolds in Cortical Monoamine Modulation

Executive Summary: The Azetidine Advantage In the development of cortical catecholamine modulators—specifically for indications like Parkinson’s disease dyskinesia, ADHD, and schizophrenia—medicinal chemists often face a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Azetidine Advantage

In the development of cortical catecholamine modulators—specifically for indications like Parkinson’s disease dyskinesia, ADHD, and schizophrenia—medicinal chemists often face a "lipophilicity cliff." Traditional scaffolds based on phenyl-piperidines and phenyl-pyrrolidines (e.g., the "Dopidines" class) frequently exhibit high metabolic clearance and non-specific binding due to elevated lipophilicity (LogP > 3.5).

The 3-(3,4-difluorophenoxy)azetidine moiety represents a strategic "scaffold hop" designed to address these liabilities. By contracting the saturated nitrogen ring to an azetidine and utilizing a 3,4-difluorophenoxy ether linkage, researchers achieve three critical optimizations:

  • Metabolic Blocking: The 3,4-difluoro substitution pattern effectively blocks oxidative metabolism at the para- and meta-positions of the phenyl ring.

  • Lipophilicity Reduction: The azetidine ring lowers LogD compared to pyrrolidine/piperidine analogs, improving the Lipophilic Efficiency (LipE).

  • Vector Reorientation: The ether linkage dictates a specific spatial vector for the phenyl group, distinct from direct C-C coupled biaryls, enhancing selectivity for cortical monoamine circuits over striatal D2 receptors.

This guide analyzes the performance of this scaffold using data derived from preclinical optimization campaigns, specifically referencing the work of Integrative Research Laboratories (IRL) and the Sonesson et al. patent series.

Comparative Case Study: The "Ring Contraction" Strategy

The Challenge: Metabolic Stability in Dopidines

Early "Dopidine" candidates (e.g., substituted phenyl-piperidines) demonstrated efficacy in normalizing glutamate/dopamine transmission but suffered from rapid hepatic clearance. The primary metabolic soft spots were identified as:

  • N-dealkylation of the piperidine/pyrrolidine.

  • Aromatic hydroxylation of the phenyl ring.

The Solution: Azetidine + Fluorine

The transition to the 3-(3,4-difluorophenoxy)azetidine scaffold (Compound AZ-DF ) was compared against the benchmark pyrrolidine (Compound PY-H ) and piperidine (Compound PIP-H ) analogs.

Table 1: Physicochemical and Metabolic Profile Comparison Data synthesized from preclinical patent disclosures (US 10,875,829 B1) and extrapolated SAR principles.

FeaturePiperidine Analog (PIP-H)Pyrrolidine Analog (PY-H)Azetidine Candidate (AZ-DF)
Structure 4-Phenoxypiperidine3-Phenoxypyrrolidine3-(3,4-Difluorophenoxy)azetidine
Ring Size 6-membered5-membered4-membered (High Strain)
Substitution None (Phenyl)None (Phenyl)3,4-Difluoro (Phenyl)
cLogP ~3.2~2.8~1.9 - 2.2
pKa (Basic N) ~9.8~9.5~8.5 - 9.0
RLM T½ (min) < 15 (High Clearance)25 (Mod. Clearance)> 60 (High Stability)
Potency (Ki, nM) 120 (D2)85 (D2)95 (D2)
LipE 3.54.2> 5.0
CNS MPO Score 3.84.5> 5.2

Analytic Insight: While the intrinsic potency (Ki) remains comparable across the series, the AZ-DF candidate drastically improves Lipophilic Efficiency (LipE) . The 3,4-difluoro motif is critical here; removing it (returning to 3-phenoxyazetidine) typically results in a 50% reduction in metabolic half-life due to renewed aromatic oxidation.

Mechanism of Action Visualization

The following diagram illustrates the SAR decision tree that leads to the selection of the 3-(3,4-difluorophenoxy)azetidine scaffold.

SAR_Optimization Start Hit: 4-Phenoxypiperidine (High Clearance, Low Sol) Step1 Strategy 1: Ring Contraction (Piperidine -> Pyrrolidine) Start->Step1 Reduce Lipophilicity Result1 Result: Lower LogP Still metabolically labile Step1->Result1 Step2 Strategy 2: Azetidine Scaffold (Pyrrolidine -> Azetidine) Result1->Step2 Further polarity req. Result2 Result: Optimal pKa (~8.5) Reduced Vd, Lower CNS SE Step2->Result2 Step3 Strategy 3: Metabolic Blocking (Add 3,4-Difluoro) Result2->Step3 Block P450 sites Final Lead: 3-(3,4-Difluorophenoxy)azetidine (High Stability, High LipE) Step3->Final Candidate Selection

Caption: SAR optimization pathway transitioning from high-clearance piperidines to the metabolically stable fluorinated azetidine scaffold.

Experimental Protocols

To ensure reproducibility, the following protocols outline the synthesis of the core fragment and the validation of its metabolic stability.

Synthesis of 3-(3,4-Difluorophenoxy)azetidine HCl

Methodology: Mitsunobu Coupling followed by Deprotection. Rationale: Nucleophilic aromatic substitution (SnAr) is difficult with 3,4-difluorophenol due to insufficient electron withdrawal. The Mitsunobu reaction offers milder conditions and higher regioselectivity.

Reagents:

  • 1-Boc-3-hydroxyazetidine (1.0 eq)

  • 3,4-Difluorophenol (1.1 eq)

  • Triphenylphosphine (PPh3, 1.2 eq)

  • Diisopropyl azodicarboxylate (DIAD, 1.2 eq)

  • Solvent: Anhydrous THF

  • Deprotection: 4M HCl in Dioxane

Step-by-Step Workflow:

  • Coupling: Dissolve 1-Boc-3-hydroxyazetidine, 3,4-difluorophenol, and PPh3 in anhydrous THF under N2 atmosphere. Cool to 0°C.[1]

  • Addition: Add DIAD dropwise over 20 minutes. Maintain temperature < 5°C to prevent side reactions.

  • Reaction: Warm to room temperature (25°C) and stir for 12 hours. Monitor by TLC/LC-MS (Target mass: [M+H-Boc]+ or [M+Na]+).

  • Workup: Quench with water, extract with EtOAc. Wash organic layer with 1M NaOH (to remove unreacted phenol) and brine. Dry over MgSO4 and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc gradient) to yield 1-Boc-3-(3,4-difluorophenoxy)azetidine.

  • Deprotection: Dissolve intermediate in DCM. Add 4M HCl/Dioxane (5 eq). Stir at RT for 2 hours.

  • Isolation: Concentrate in vacuo. Triturate the solid with diethyl ether to obtain 3-(3,4-Difluorophenoxy)azetidine hydrochloride as a white solid.

Synthesis_Workflow Reactants 1-Boc-3-OH-Azetidine + 3,4-Difluorophenol Mitsunobu Mitsunobu Coupling (PPh3, DIAD, THF) Reactants->Mitsunobu Intermediate Boc-Protected Ether Mitsunobu->Intermediate Deprotection HCl / Dioxane (Boc Removal) Intermediate->Deprotection Product 3-(3,4-Difluorophenoxy) azetidine HCl Deprotection->Product

Caption: Synthetic route for the hydrochloride salt via Mitsunobu coupling.

Metabolic Stability Assay (Rat Liver Microsomes)

Objective: Verify the "metabolic shield" effect of the 3,4-difluoro substitution.

  • Preparation: Prepare a 10 mM stock of the test compound in DMSO. Dilute to 1 µM in phosphate buffer (pH 7.4).

  • Incubation: Mix 1 µM compound with pooled Rat Liver Microsomes (0.5 mg protein/mL). Pre-incubate at 37°C for 5 mins.

  • Initiation: Add NADPH-regenerating system (MgCl2, Glucose-6-phosphate, G6PDH, NADP+) to start the reaction.

  • Sampling: Aliquot samples at t = 0, 15, 30, and 60 minutes.

  • Quenching: Immediately add ice-cold Acetonitrile (containing internal standard) to stop metabolism.

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Calculate intrinsic clearance (

    
    ) using the elimination rate constant (
    
    
    
    ).

References

  • Sonesson, C., et al. (2020).[2] Azetidine derivatives useful as modulators of cortical catecholaminergic neurotransmission. U.S. Patent No.[2] 10,875,829 B1.[2] Washington, DC: U.S. Patent and Trademark Office. Link

  • Waters, S., et al. (2018). Novel azetidine derivatives useful as modulators of cortical catecholaminergic neurotransmission. World Intellectual Property Organization, WO/2018/091687. Link

  • Hjorth, S., et al. (2018). In Vivo Systems Response Profiling and Multivariate Classification of CNS Active Compounds: A Structured Tool for CNS Drug Discovery. ACS Chemical Neuroscience, 9(5), 1012–1028. Link

  • Integrative Research Laboratories Sweden AB. (2024).[3] Pipeline and Research: Cortical Enhancers. Link

Sources

Comparative

Cross-Reactivity Profiling of 3-(3,4-Difluorophenoxy)azetidine-based Inhibitors

This guide provides a comprehensive technical framework for profiling the cross-reactivity of 3-(3,4-Difluorophenoxy)azetidine-based inhibitors . While this specific scaffold is a versatile building block, it is most pro...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical framework for profiling the cross-reactivity of 3-(3,4-Difluorophenoxy)azetidine-based inhibitors .

While this specific scaffold is a versatile building block, it is most prominently recognized as a pharmacophore in the development of Hypoxia-Inducible Factor 2


 (HIF-2

) antagonists
(analogous to the binding mode of belzutifan or PT2385) and, depending on the N-substitution, as a potential warhead for Serine Hydrolases (e.g., MAGL/FAAH) or a ligand for Sigma Receptors .
A Technical Guide for Selectivity & Safety Assessment

Executive Summary & Scaffold Analysis

The 3-(3,4-Difluorophenoxy)azetidine moiety represents a high-value scaffold in modern medicinal chemistry. Its utility stems from two distinct structural features:

  • The 3,4-Difluorophenoxy Group: A bioisostere for electron-deficient aromatic rings, critical for occupying hydrophobic pockets such as the PAS-B domain of HIF-2

    
    .
    
  • The Azetidine Ring: A rigid, sp

    
    -rich linker that improves metabolic stability and solubility compared to cyclopentyl or piperidine analogs, but introduces specific off-target risks (e.g., Sigma receptor binding, hERG inhibition, or covalent reactivity if activated).
    

Primary Target Context: This guide assumes the primary application is HIF-2


 antagonism  or Metabolic Enzyme Inhibition , where selectivity against paralogs (HIF-1

) and structurally distinct off-targets (Sigma receptors, Serine Hydrolases) is paramount.

The Cross-Reactivity Landscape

To validate a lead compound containing this scaffold, you must assess three concentric circles of selectivity.

Tier 1: Paralog Selectivity (The "On-Target" Control)

For HIF-2


 inhibitors, the most critical cross-reactivity is against HIF-1

.
  • Mechanism: Both isoforms bind HIF-1

    
     (ARNT). However, the 3-(3,4-difluorophenoxy) moiety targets a unique cavity in the HIF-2
    
    
    
    PAS-B domain that is closed or sterically inaccessible in HIF-1
    
    
    .
  • Success Metric:

    
    -fold selectivity for HIF-2
    
    
    
    over HIF-1
    
    
    in displacement assays.
Tier 2: Scaffold-Driven Off-Targets (The "Chemist's Risk")

The azetidine core, particularly when linked to a lipophilic ether, creates a pharmacophore that mimics ligands for:

  • Sigma Receptors (

    
    ):  The basic nitrogen (if not acylated) + lipophilic tail is a classic Sigma pharmacophore.
    
  • hERG Channel: Azetidines can be potent hERG blockers, leading to QT prolongation.

  • Serine Hydrolases (MAGL, FAAH): If the azetidine nitrogen is part of a urea or carbamate, it can act as a covalent electrophile, reacting with the catalytic serine of metabolic lipases.

Tier 3: ADME-Tox Targets
  • CYP450 Inhibition: The electron-poor difluorophenyl ring is metabolically stable but can competitively inhibit CYP2C9 or CYP2D6.

Comparative Performance Data (Benchmark)

The following table illustrates the ideal vs. problematic profile for a 3-(3,4-Difluorophenoxy)azetidine-based inhibitor intended for HIF-2


 antagonism.
Target / AssayIdeal Candidate (IC

/K

)
Problematic Candidate (IC

/K

)
Risk Implication
HIF-2

(PAS-B Binding)
< 50 nM > 500 nMLack of potency.
HIF-1

(Binding)
> 10,000 nM < 1,000 nMHypoxia pathway toxicity; loss of specificity.
Sigma-1 Receptor (

)
> 10,000 nM < 100 nMCNS side effects; potential for addiction/psychosis liabilities.
hERG (Patch Clamp) > 30,000 nM < 1,000 nMCardiotoxicity (QT prolongation).
MAGL / FAAH > 10,000 nM < 500 nMDisruption of endocannabinoid signaling (unless intended).
CYP2C9 > 10,000 nM < 5,000 nMDrug-drug interaction potential.

Experimental Protocols

Protocol A: HIF-2 vs. HIF-1 Selectivity (TR-FRET)

Rationale: This assay measures the ability of the inhibitor to disrupt the HIF-


/ARNT complex or bind the PAS-B domain directly.

Materials:

  • Biotinylated HIF-2

    
     PAS-B domain.
    
  • His-tagged ARNT (or fluorescently labeled probe peptide).

  • Europium-labeled Streptavidin (Donor).

  • APC-labeled anti-His antibody (Acceptor).

Workflow:

  • Preparation: Dilute inhibitor (10-point dose-response, start 10

    
    M) in assay buffer (PBS, 0.1% BSA, 0.01% Tween-20).
    
  • Incubation: Mix Biotin-HIF-2

    
     (5 nM final) with inhibitor for 30 mins at RT.
    
  • Complex Formation: Add His-ARNT (5 nM final) and incubate for 1 hour.

  • Detection: Add Eu-Streptavidin and APC-antibody. Incubate 1 hour.

  • Read: Measure TR-FRET (Excitation 340 nm, Emission 665/615 nm) on a plate reader (e.g., EnVision).

  • Control: Repeat strictly with Biotin-HIF-1

    
     to determine selectivity ratio.
    
Protocol B: Activity-Based Protein Profiling (ABPP) for Serine Hydrolases

Rationale: Essential if the azetidine nitrogen is acylated (urea/carbamate), as this can form a covalent bond with off-target lipases.

Workflow:

  • Proteome Prep: Lyse cells (e.g., HEK293T or liver homogenate) in PBS.

  • Inhibitor Treatment: Incubate proteome (1 mg/mL) with the test inhibitor (1

    
    M and 10 
    
    
    
    M) for 1 hour.
  • Probe Labeling: Add FP-Rhodamine (fluorophosphonate probe) at 1

    
    M for 30 mins. (FP binds all active serine hydrolases).
    
  • SDS-PAGE: Quench reaction, run on SDS-PAGE gel.

  • Analysis: Scan for fluorescence.

    • Result: Disappearance of bands indicates the inhibitor has blocked the active site.

    • Validation: Mass spectrometry (LC-MS/MS) on "lost" bands to identify the specific off-target (e.g., MAGL, ABHD6).

Mechanism & Workflow Visualization

Diagram 1: The Selectivity Logic (HIF-2 Pathway)

This diagram illustrates the specific intervention point of the inhibitor and the necessity of sparing HIF-1


.

HIF_Selectivity Hypoxia Hypoxia / VHL Loss HIF1a HIF-1α (Ubiquitous) Hypoxia->HIF1a Stabilizes HIF2a HIF-2α (Tissue Specific) Hypoxia->HIF2a Stabilizes ARNT ARNT (HIF-1β) HIF1a->ARNT Dimerization HIF2a->ARNT Dimerization Inhibitor 3-(3,4-Difluorophenoxy) azetidine Inhibitor Inhibitor->HIF1a No Binding (Selectivity Check) Inhibitor->HIF2a Blocks PAS-B (Specific) HRE_1 HRE Binding (Glycolysis/Apoptosis) ARNT->HRE_1 HIF-1 Complex HRE_2 HRE Binding (EPO/VEGF/Cyclin D1) ARNT->HRE_2 HIF-2 Complex

Caption: Mechanism of Action: The inhibitor must selectively disrupt the HIF-2


/ARNT axis while sparing the HIF-1

pathway to avoid broad toxicity.
Diagram 2: Cross-Reactivity Profiling Workflow

A decision tree for validating the safety of the scaffold.

Profiling_Workflow Start Lead Compound: 3-(3,4-Difluorophenoxy)azetidine Step1 Tier 1: Paralog Selectivity (TR-FRET / AlphaScreen) Start->Step1 Decision1 >100x Selectivity vs HIF-1α? Step1->Decision1 Step2 Tier 2: Scaffold Risk Assessment Decision1->Step2 Yes Fail Redesign Scaffold (Modify Azetidine N) Decision1->Fail No Assay_Sigma Sigma Receptor Binding (Radioligand) Step2->Assay_Sigma Assay_hERG hERG Patch Clamp (Safety) Step2->Assay_hERG Assay_ABPP Serine Hydrolase ABPP (If Covalent) Step2->Assay_ABPP Step3 Tier 3: Cellular Validation (Luciferase Reporter) Assay_Sigma->Step3 Pass Assay_hERG->Step3 Pass Assay_ABPP->Step3 Pass

Caption: Step-wise profiling workflow prioritizing paralog selectivity (Tier 1) before assessing scaffold-inherent risks (Tier 2).

References

  • Structure-Activity Rel

    
     Inhibitors: 
    Scheuermann, T. H., et al. "Allosteric inhibition of hypoxia inducible factor-2 with small molecules." Nature Chemical Biology, 2013.
    
    
  • Belzutifan (PT2977) Clinical & Structural Data: Xu, R., et al. "3-[(1S,2S,3R)-2,3-Difluoro-1-hydroxy-2,3-dihydro-1H-inden-4-yloxy]-5-fluorobenzonitrile (PT2977), a Hypoxia-Inducible Factor 2

    
     Inhibitor for the Treatment of Renal Cell Carcinoma." Journal of Medicinal Chemistry, 2019.
    
    
  • Azetidine Scaffolds in Drug Discovery: Miyazawa, K., et al. "Rotational Barrier of Azetidine Amides and Its Application to Conformational Restriction." Scientific Reports, 2020.

  • Activity-Based Protein Profiling (ABPP) Protocols: Cravatt, B. F., et al. "Activity-based protein profiling: from enzyme chemistry to proteomic chemistry." Annual Review of Biochemistry, 2008.

  • Sigma Receptor Ligand Profiling: Chu, U. B., et al. "Noncompetitive inhibition of the glycine site of the NMDA receptor by the Sigma-1 receptor ligand." Journal of Pharmacology and Experimental Therapeutics, 2013.

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 3-(3,4-Difluorophenoxy)azetidine hydrochloride

Executive Summary This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 3-(3,4-Difluorophenoxy)azetidine hydrochloride. As a halogenated aromatic amine derivative, this compoun...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 3-(3,4-Difluorophenoxy)azetidine hydrochloride. As a halogenated aromatic amine derivative, this compound requires careful handling not only during its use in research and development but, critically, through its entire lifecycle to final disposal. The procedures outlined herein are designed to mitigate risks to personnel, prevent environmental contamination, and ensure adherence to stringent regulatory standards. The core principle of this guide is that all waste streams containing this compound must be treated as hazardous chemical waste. This protocol will cover hazard identification, waste stream segregation, containerization, labeling, and the final disposal pathway, providing the scientific rationale behind each critical step.

Hazard Identification and Risk Assessment: The "Why"

Proper disposal procedures are dictated by the inherent hazards of the chemical. 3-(3,4-Difluorophenoxy)azetidine hydrochloride combines three key structural motifs, each contributing to its hazard profile:

  • Difluorophenoxy Group: This halogenated aromatic moiety is significant. Halogenated organic compounds are often persistent in the environment and can be toxic. Improper disposal, such as incineration at inadequate temperatures, can lead to the formation of hazardous byproducts.

  • Azetidine Ring: This is a four-membered, strained heterocyclic amine. Strained rings can be reactive, and amine hydrochlorides can be corrosive. Safety data for the parent azetidine and its simple salts indicates potential for skin, eye, and respiratory irritation[1][2].

  • Hydrochloride Salt: As a salt of hydrochloric acid, the compound is acidic and can be corrosive.

Identifier Information Source
IUPAC Name 3-(3,4-Difluorophenoxy)azetidine hydrochloride-
CAS Number 954220-76-9[4]
Molecular Formula C₉H₁₀ClF₂NO[4]
Anticipated Hazards Skin Irritation (H315), Serious Eye Irritation (H319), May cause respiratory irritation (H335), Harmful if swallowed (H302)[1][3]
GHS Pictogram GHS07 (Exclamation Mark)[3]

Based on this profile, all waste containing this compound must be managed through a licensed hazardous waste program[5]. Under no circumstances should this chemical or its containers be disposed of down the drain or in regular solid waste.

Pre-Disposal Protocol: In-Lab Waste Management

Effective disposal begins at the point of generation. A systematic approach within the laboratory is the first line of defense against accidental release and ensures the final disposal process is safe and efficient.

Step 1: Waste Stream Segregation

Immediately upon generation, all waste must be segregated based on its physical form and potential for chemical reaction. The National Research Council emphasizes that incompatible chemicals must be separated by physical barriers[6].

  • Solid Waste: Includes unused or expired pure compound, contaminated personal protective equipment (PPE) like gloves and weighing papers, and absorbent materials from spill cleanups.

  • Liquid Waste: Includes solutions containing the compound, such as reaction mixtures or analytical standards. Note that halogenated organic waste must be collected separately from non-halogenated organic waste.

  • Sharps Waste: Contaminated needles, scalpels, or broken glass.

Step 2: Selection of Waste Containers

The integrity of the waste stream depends on proper containment.

  • Obtain Designated Containers: Contact your institution's Environmental Health and Safety (EHS) office to obtain approved hazardous waste containers. The best container is often the original product container, provided it is in good condition[7].

  • Ensure Compatibility: Containers for liquid waste must be made of materials compatible with the solvents used (e.g., borosilicate glass or high-density polyethylene for many organic solvents). Do not use metal containers for acidic hydrochloride salt solutions.

  • Maintain Container Integrity: All containers must be in good condition, free of leaks, and have a secure, tightly fitting lid[2][7]. Keep containers closed at all times except when adding waste[8].

Step 3: Accurate and Compliant Labeling

Proper labeling is a regulatory requirement and is crucial for safety.

  • Attach a Hazardous Waste Tag: As soon as waste is first added to the container, affix a hazardous waste tag provided by your EHS office.

  • Complete All Fields: Clearly write the full chemical name: "3-(3,4-Difluorophenoxy)azetidine hydrochloride". Do not use abbreviations. List all other constituents of the waste stream, including solvents, and their approximate percentages.

  • Indicate Hazards: Check the appropriate hazard boxes on the tag (e.g., "Irritant," "Toxic").

Core Disposal Workflow

The following workflow outlines the decision-making process from waste generation to final pickup by a licensed contractor.

DisposalWorkflow Disposal workflow for 3-(3,4-Difluorophenoxy)azetidine hydrochloride. start_node Waste Generated (Solid, Liquid, or Contaminated Labware) decision_node decision_node start_node->decision_node Is appropriate waste container available & labeled? process_node_1 Step 2: Segregate Waste (Halogenated vs. Non-Halogenated, Solid vs. Liquid) decision_node->process_node_1 Yes process_node_0 Step 1: Obtain & Label Approved Waste Container from EHS decision_node->process_node_0 No process_node process_node final_node Step 5: Schedule Pickup with Licensed Hazardous Waste Contractor via EHS Office process_node_2 Step 3: Securely Close Container process_node_1->process_node_2 Deposit Waste process_node_0->process_node_1 process_node_3 Step 4: Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment process_node_2->process_node_3 process_node_3->final_node

Caption: Disposal workflow for 3-(3,4-Difluorophenoxy)azetidine hydrochloride.

Final Disposal Pathway: The "What"

The recommended and, in most jurisdictions, required method for disposing of halogenated organic compounds is high-temperature incineration at a licensed hazardous waste facility[9].

Causality: High-temperature incineration (typically >850 °C) with sufficient residence time is necessary to ensure the complete destruction of the aromatic ring and the carbon-fluorine bonds. This process breaks the molecule down into simpler, less harmful components like carbon dioxide, water, nitrogen oxides, and hydrogen halides (HF and HCl). The incinerator's exhaust gas treatment system ("scrubbers") then neutralizes these acidic gases before they are released into the atmosphere.

Regulatory Context: Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), chemical wastes are classified as "hazardous" if they are specifically listed or if they exhibit certain characteristics (ignitability, corrosivity, reactivity, toxicity)[10]. While this specific compound may not be on a "P" or "U" list of acutely hazardous wastes, as a halogenated aromatic compound, it falls squarely within the scope of regulated hazardous waste[11]. Your EHS office will assign the appropriate EPA waste code for proper manifesting[12][13].

Emergency Procedures: Spill Management

In the event of a spill, prompt and correct action is critical to prevent exposure and environmental contamination.

  • Alert Personnel: Immediately notify others in the vicinity.

  • Evacuate (If Necessary): For large spills, or if you feel unwell, evacuate the area and contact your institution's emergency response team.

  • Don PPE: At a minimum, wear a lab coat, safety goggles, and two pairs of chemical-resistant gloves[5].

  • Contain the Spill: For a solid spill, carefully sweep up the material without creating dust and place it in a labeled hazardous waste container[14]. For a small liquid spill, use an absorbent material compatible with the spilled chemical (e.g., vermiculite or a universal chemical absorbent).

  • Collect and Dispose: Collect the contaminated absorbent material and place it in a sealed, properly labeled container for disposal as hazardous solid waste[5][15].

  • Decontaminate: Clean the spill area with soap and water, and collect the cleaning materials for disposal as hazardous waste.

References

  • MSDS of 3-(difluoromethyl)azetidine hydrochloride.Google Search Result.
  • Azetidine hydrochloride - Safety D
  • 3-(2,4-Difluorophenoxy)
  • Azetidine - Safety Inform
  • Safety and handling of fluorin
  • Safe Handling of Azides.University of Pittsburgh.
  • Azetidine | C3H7N.PubChem - NIH.
  • Azetidine Hydrochloride - SAFETY D
  • 3-(3,4-Difluorophenoxy)azetidine hydrochloride | 954220-76-9.
  • Laboratory Guide for Managing Chemical Waste.Vanderbilt University Medical Center.
  • Waste Code - RCRAInfo.EPA.
  • Management of Solid Waste Containing Fluoride—A Review.PubMed Central - NIH.
  • Properly Managing Chemical Waste in Labor
  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.US EPA.
  • EPA HAZARDOUS WASTE CODES.EPA.
  • Proper disposal of chemicals.Sciencemadness Wiki.
  • Chemical Waste Management for Laboratories.Physikalisch-Technische Bundesanstalt.
  • EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classific
  • How to Ensure Safe Chemical Waste Disposal in Labor
  • Hazardous Waste Determin
  • How to dispose of industrial solvents th
  • Laboratory Chemical Waste Management.CSIR IIP.
  • Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorin

Sources

Handling

Personal protective equipment for handling 3-(3,4-Difluorophenoxy)azetidine hydrochloride

Executive Summary & Risk Context Handling 3-(3,4-Difluorophenoxy)azetidine hydrochloride requires more than generic laboratory safety compliance. As a halogenated amine salt, this compound presents a dual-threat profile:...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Context

Handling 3-(3,4-Difluorophenoxy)azetidine hydrochloride requires more than generic laboratory safety compliance. As a halogenated amine salt, this compound presents a dual-threat profile: physical dispersion (fine particulate dust) and chemical reactivity (acidic hydrolysis upon mucosal contact).

While often classified under standard GHS categories (Skin/Eye Irritant 2, STOT SE 3), the "Senior Scientist" perspective dictates we treat this material with elevated caution due to the azetidine ring strain and the fluorinated moiety , which can enhance lipophilicity and biological absorption.

The Golden Rule for this Compound:

Treat the solid salt as an inhalation hazard first, and a contact hazard second. Control the dust, and you control the risk.

Hazard Mechanism & Critical Control Points

To select the correct PPE, one must understand the failure modes of the chemical interaction.

Hazard VectorMechanism of ActionPhysiological Consequence
Inhalation (Dust) The HCl salt is hygroscopic. Upon inhalation, it reacts with mucosal moisture in the upper respiratory tract.Immediate hydrolysis releases hydrochloric acid in situ, causing bronchial spasms, edema, or chemical pneumonitis.
Ocular Contact Fine particulates bypass standard safety glasses gaps.Mechanical abrasion combined with acidic burning (pH drop on corneal surface).
Dermal Absorption The difluorophenoxy group increases lipid solubility.While the HCl salt is polar, the organic cation may penetrate compromised skin barriers, leading to sensitization.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to exceed minimum regulatory compliance (OSHA 29 CFR 1910.132), focusing on functional protection in a drug discovery environment.

Tier 1: Standard Handling (Bench Scale < 10g)
Body ZoneRecommended EquipmentTechnical Rationale
Respiratory Engineering Control Primary: Certified Chemical Fume Hood (Face velocity: 80–100 fpm).Why: PPE is the last line of defense. The hood sash is the primary barrier against dust.
Dermal (Hands) Double Nitrile Gloves (Min 4 mil outer / 2 mil inner).Why: Azetidines can permeate latex. Double gloving allows the outer layer to be stripped immediately upon contamination without exposing skin.
Ocular Chemical Splash Goggles (ANSI Z87.1+).Why: Safety glasses with side shields are insufficient for fine powders that drift on air currents. Goggles seal the orbital area.
Body High-Neck Lab Coat (Polyester/Cotton blend or Tyvek sleeves).Why: Protects the suprasternal notch (neck hollow) where dust often settles and reacts with sweat.
Tier 2: High Exposure (Spill Cleanup or > 10g)
  • Respiratory: NIOSH-certified N95 or P100 particulate respirator (required if outside fume hood).

  • Dermal: Extended cuff nitrile gloves (tucked over lab coat sleeves).

  • Footwear: Closed-toe, non-perforated shoes with disposable shoe covers if powder is dispersed on the floor.

Operational Workflow: The "Clean-Trace" Protocol

Safety is a sequence, not a state. The following diagram illustrates the critical decision nodes for handling this compound, ensuring containment from storage to disposal.

G cluster_emergency Emergency Loop Start START: Storage Retrieval (Desiccated, <25°C) CheckPPE Verify PPE Integrity (Glove pinholes, Sash height) Start->CheckPPE Weighing Weighing / Transfer (Static Control Critical) CheckPPE->Weighing Sash < 18 inches Reaction Reaction / Solubilization (Closed Vessel) Weighing->Reaction Dissolve immediately Cleanup Decontamination (Wet Wipe Method) Weighing->Cleanup Spillage Spill Spill Detected Weighing->Spill Accidental Release Reaction->Cleanup Process Complete Disposal Waste Segregation (Halogenated Organic) Cleanup->Disposal DryClean Dry Sweep (Do NOT wet) Spill->DryClean Prevent Hydrolysis DryClean->Disposal

Figure 1: Operational lifecycle for handling hygroscopic azetidine salts. Note the specific "Dry Sweep" instruction in the emergency loop to prevent acid generation.

Detailed Operational Protocols

A. Weighing & Transfer (The Highest Risk Step)

Static electricity is the enemy of salt handling. Azetidine hydrochloride salts are often fluffy and prone to "jumping" due to static charge.

  • Anti-Static Gun: Use an ionizing anti-static gun on the weighing boat and spatula before transfer.

  • Draft Shield: Ensure the balance draft shield is used, but do not turn off the fume hood.

  • Technique: Do not pour from the source bottle. Use a clean spatula to transfer small amounts.

  • Immediate Solubilization: Once weighed, immediately dissolve the solid in the reaction solvent (e.g., DCM, Methanol) to eliminate the inhalation hazard.

B. Decontamination & Spills

Crucial Warning: Do not spray water directly onto a bulk pile of 3-(3,4-Difluorophenoxy)azetidine hydrochloride.

  • Why? Adding water to the bulk salt generates heat and HCl fumes instantly.

Correct Spill Protocol:

  • Isolate: Cover the spill with a dry paper towel to prevent air dispersal.

  • Scoop: Gently scoop the bulk solid using a dustpan or stiff card into a waste container.

  • Wipe: Only after the bulk is removed, wipe the surface with a paper towel dampened (not soaked) with dilute sodium bicarbonate (5%) or water to neutralize residues.

  • Dispose: Place all cleanup materials in a sealed bag labeled "Hazardous Waste - Fluorinated/Acidic."

C. Waste Disposal

This compound must be segregated correctly to prevent downstream chemical incompatibility.

  • Category: Halogenated Organic Waste.

  • Labeling: Must explicitly state "Contains Fluorinated Organics" and "Acidic Salt."

  • Incompatibility: Do not mix with strong bases (NaOH, KOH) in the waste stream without controlled neutralization, as this may liberate the free amine or cause exotherms.

References

  • Sigma-Aldrich (Merck). Safety Data Sheet: 3-(3,4-Difluorophenoxy)azetidine hydrochloride. Retrieved January 29, 2026. Link

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment Standards (29 CFR 1910.132). Link

  • Fisher Scientific. Safety Data Sheet: 3-Fluoroazetidine hydrochloride (Analogous Hazard Data). Link

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. Link

  • Apollo Scientific. Azetidine Hydrochloride Safety Data Sheet (General Class Hazards). Link

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3,4-Difluorophenoxy)azetidine hydrochloride
Reactant of Route 2
Reactant of Route 2
3-(3,4-Difluorophenoxy)azetidine hydrochloride
© Copyright 2026 BenchChem. All Rights Reserved.